2-(6-Aminopyridin-3-yl)propan-2-ol
Description
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Properties
IUPAC Name |
2-(6-aminopyridin-3-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(2,11)6-3-4-7(9)10-5-6/h3-5,11H,1-2H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZSDJGBSXMOON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=C(C=C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
843643-03-8 | |
| Record name | 2-(6-aminopyridin-3-yl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-(6-Aminopyridin-3-yl)propan-2-ol: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of a primary synthetic route for 2-(6-aminopyridin-3-yl)propan-2-ol, a key building block in contemporary medicinal chemistry. The document is intended for an audience of researchers, scientists, and professionals in drug development. It will detail a robust and scalable synthetic protocol, elucidate the underlying chemical principles, and offer insights into process optimization. The synthesis involves a Grignard reaction with a pyridinecarboxylate precursor, a common yet nuanced transformation in heterocyclic chemistry.
Introduction: The Significance of a Versatile Building Block
This compound, with CAS Number 843643-03-8, is a substituted aminopyridine that has garnered significant interest in the pharmaceutical industry.[1][2][3][4] Its structural motif, featuring a tertiary alcohol and an amino-substituted pyridine ring, makes it a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications. The aminopyridine core is a well-established pharmacophore found in numerous biologically active compounds.[5][6] The tertiary alcohol provides a key functional handle for further molecular elaboration. This guide will focus on a common and reliable method for the preparation of this important intermediate.
The Primary Synthetic Strategy: Grignard Reaction on a Pyridine Ester
The most direct and widely applicable synthesis of this compound involves the addition of an excess of a methyl organometallic reagent, typically a Grignard reagent, to a 6-aminopyridine-3-carboxylic acid ester. This approach leverages the high reactivity of Grignard reagents towards esters to form tertiary alcohols in a one-pot procedure.[7][8]
Retrosynthetic Analysis
A retrosynthetic analysis reveals the key bond disconnection at the quaternary carbon of the propan-2-ol moiety. This disconnection points to a carbonyl precursor, specifically an ester, and a methyl nucleophile.
Caption: Retrosynthetic analysis of this compound.
The Forward Synthesis: Step-by-Step
The forward synthesis commences with the commercially available methyl 6-aminopyridine-3-carboxylate.[9] This starting material is treated with an excess of methylmagnesium bromide in an ethereal solvent.
Caption: Overall synthetic workflow.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (molar eq.) |
| Methyl 6-aminopyridine-3-carboxylate | 36052-24-1 | 152.15 g/mol | 1.0 |
| Methylmagnesium bromide (3.0 M in THF) | 75-16-1 | 119.24 g/mol | >2.0 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | - |
| Saturated aqueous ammonium chloride | 12125-02-9 | 53.49 g/mol | - |
| Ethyl acetate | 141-78-6 | 88.11 g/mol | - |
| Brine | - | - | - |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 g/mol | - |
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with methyl 6-aminopyridine-3-carboxylate (1.0 eq.). Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material. The solution is cooled to 0 °C in an ice bath.
-
Grignard Addition: Methylmagnesium bromide (at least 2.0 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. The reaction is typically exothermic.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C. This will hydrolyze the intermediate magnesium alkoxide and any unreacted Grignard reagent.
-
Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate.
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude material can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.
Mechanistic Insights and Causality
The reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition.
Caption: Stepwise mechanism of the Grignard reaction on the ester.
Expertise & Experience in Action:
-
Why excess Grignard reagent? The reaction consumes two equivalents of the Grignard reagent per equivalent of ester. The first equivalent adds to the carbonyl group to form a tetrahedral intermediate, which then collapses to a ketone with the expulsion of the methoxide leaving group. The second equivalent of the Grignard reagent then rapidly adds to the newly formed ketone to generate the tertiary alkoxide.[7][8] An excess is often used to drive the reaction to completion and to account for any protic impurities.
-
Choice of Solvent: Anhydrous ethereal solvents like THF or diethyl ether are crucial. Grignard reagents are highly reactive towards protic solvents such as water or alcohols.
-
Temperature Control: The initial addition is performed at low temperatures (0 °C) to control the exothermic nature of the reaction and to minimize potential side reactions.
-
The Quenching Step: A saturated aqueous solution of ammonium chloride is a mild acid source used to protonate the magnesium alkoxide to the final alcohol. Using a strong acid could lead to side reactions involving the amino group on the pyridine ring.
Trustworthiness: A Self-Validating System
The integrity of this protocol is ensured by in-process controls and final product characterization.
-
Reaction Monitoring: TLC or HPLC analysis of the reaction mixture should show the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the product.
-
Product Characterization: The identity and purity of the final product should be confirmed by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
-
Melting Point: As an indicator of purity.
-
Authoritative Grounding & Comprehensive References
The methodologies and principles described in this guide are well-established in the field of organic chemistry. The use of Grignard reagents for the synthesis of tertiary alcohols from esters is a classic and reliable transformation.[7][10][11] The application of this chemistry to heterocyclic systems, such as pyridines, is also extensively documented in the chemical literature and patents.[1]
References
- MASCITTI, Vincent, et al. 4-(5-CYANO-PYRAZOL-1-YL)
- Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC advances, 10(35), 20556-20601.
- Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall.
- Ashby, E. C., Laemmle, J., & Neumann, H. M. (1974). Mechanisms of Grignard reagent addition to ketones. Accounts of Chemical Research, 7(8), 272-280.
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Organic Syntheses Procedure: 3-aminopyridine. Available at: [Link]
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Chad's Prep. (2018, September 20). 20.4 Reaction with Organometallic Reagents [Video]. YouTube. Available at: [Link]
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CP Lab Safety. This compound, 97% Purity, C8H12N2O, 10 grams. Available at: [Link]
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Josh Osbourn. (2023, June 11). Organometallic Addition to Aldehydes and Ketones [Video]. YouTube. Available at: [Link]
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2-(6-Aminopyridin-3-yl)propan-2-ol chemical properties
An In-Depth Technical Guide to 2-(6-Aminopyridin-3-yl)propan-2-ol
Foreword
As a Senior Application Scientist, my focus extends beyond the mere cataloging of chemical data. It lies in understanding the narrative of a molecule—its synthesis, its characterization, its potential, and its safe handling. This guide is dedicated to this compound, a heterocyclic compound of significant interest in modern medicinal chemistry. The aminopyridine scaffold is a privileged structure in drug discovery, and this particular derivative, featuring a tertiary alcohol, presents unique opportunities as a versatile building block. This document is structured to provide not just data, but actionable insights for researchers, chemists, and drug development professionals, grounding every claim in established scientific principles and authoritative sources.
Core Molecular Identity and Physicochemical Properties
This compound is a substituted pyridine derivative. The core structure consists of a pyridine ring, which is an aromatic six-membered heterocycle containing one nitrogen atom. This ring is substituted at the 6-position with an amino group (-NH₂) and at the 3-position with a 2-hydroxypropyl-2-yl group. The presence of the basic amino group, the aromatic pyridine core, and the tertiary alcohol imparts a specific set of chemical characteristics that are highly valuable in synthetic chemistry.
Caption: Chemical structure of this compound.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 843643-03-8 | [1][2] |
| Molecular Formula | C₈H₁₂N₂O | [2] |
| Molecular Weight | 152.20 g/mol | [2] |
| MDL Number | MFCD18802400 |[2] |
Table 2: Physicochemical Data
| Property | Value | Notes |
|---|---|---|
| Appearance | White to off-white solid | General observation from supplier data. |
| Boiling Point | ~261.2 °C (Predicted) | Prediction based on structural analogues[3]. |
| Density | ~1.15 g/cm³ (Predicted) | Prediction based on structural analogues[3]. |
| XLogP3 | 1.3 | A measure of lipophilicity, indicating moderate solubility in organic solvents[3]. |
Synthesis and Spectroscopic Characterization
The synthesis of this compound typically involves the construction of the tertiary alcohol on a pre-functionalized pyridine ring. A common and highly effective method is the Grignard reaction, which utilizes an organomagnesium reagent to perform a nucleophilic attack on a carbonyl group.
A plausible and efficient synthetic route starts from 2-amino-5-bromopyridine. This common starting material undergoes a halogen-metal exchange or is converted to a suitable precursor for the introduction of an acetyl group, followed by the addition of a methyl Grignard reagent.
Caption: Representative synthetic workflow for this compound.
Protocol: Synthesis via Grignard Reaction
This protocol describes a representative synthesis starting from 2-amino-5-bromopyridine, which is a common and commercially available building block.
Materials:
-
2-Amino-5-bromopyridine
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Acetone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon) is charged with 2-amino-5-bromopyridine (1 equivalent).
-
Solvent Addition: Anhydrous THF is added to dissolve the starting material. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (2.1 equivalents) is added dropwise via syringe over 20 minutes, maintaining the temperature below -70 °C. The causality here is to perform a halogen-metal exchange, creating a lithiated pyridine species that is highly nucleophilic.
-
Carbonyl Addition: Anhydrous acetone (1.5 equivalents) dissolved in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for 2 hours at this temperature.
-
Quenching: The reaction is slowly warmed to 0 °C and quenched by the dropwise addition of saturated aqueous NH₄Cl solution. This step is critical to protonate the resulting alkoxide and to neutralize any remaining organometallic species safely.
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude solid is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Spectroscopic Characterization
Confirming the identity and purity of the synthesized compound is paramount. ¹H NMR and ¹³C NMR spectroscopy are primary methods for structural elucidation.
Table 3: Expected ¹H NMR Spectral Data (in CDCl₃, ~400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.20 | d | 1H | H-2 (Pyridine) | Proton ortho to the ring nitrogen and adjacent to the amino group. |
| ~7.50 | dd | 1H | H-4 (Pyridine) | Proton coupled to both H-2 and H-5. |
| ~6.50 | d | 1H | H-5 (Pyridine) | Proton ortho to the amino group, shows significant shielding. |
| ~4.50 | br s | 2H | -NH₂ | Broad singlet characteristic of exchangeable amine protons. |
| ~2.00 | s | 1H | -OH | Singlet for the tertiary alcohol proton; position is concentration-dependent. |
| ~1.55 | s | 6H | 2 x -CH₃ | Singlet for the two equivalent methyl groups of the propanol moiety.[4] |
Note: The interpretation is based on standard chemical shift principles and data from analogous structures like propan-2-ol and substituted aminopyridines.[4][5]
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its utility as a versatile intermediate in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). The 2-aminopyridine moiety is a well-established pharmacophore and a key structural component in numerous approved drugs.[6]
Key Structural Features and Their Roles:
-
2-Aminopyridine Core: This group acts as an excellent hydrogen bond donor and acceptor, enabling strong interactions with biological targets such as protein kinases.[6] Its simple, low-molecular-weight design is advantageous in drug discovery programs.[6]
-
Tertiary Alcohol: The -C(CH₃)₂OH group provides a point for further functionalization or can serve to improve pharmacokinetic properties such as solubility. It can also participate in hydrogen bonding with target proteins.
-
Positional Isomerism: The meta-substitution pattern (positions 3 and 6) provides a specific vector for orienting substituents in three-dimensional space, which is critical for optimizing binding affinity to a target protein.
This molecule is a key building block for inhibitors of various signaling pathways implicated in diseases like cancer and autoimmune disorders. For instance, aminopyridine derivatives are foundational to the development of Janus kinase (JAK) inhibitors and mTOR inhibitors.[7][8]
Caption: Role as a scaffold in the synthesis of advanced pharmaceutical intermediates.
Safety, Handling, and Storage
While a specific, comprehensive safety datasheet for this compound is not widely published, a robust safety assessment can be made by considering its functional groups and related compounds like propan-2-ol and aminopyridines.
Hazard Identification (Anticipated):
-
Acute Toxicity: May be harmful if swallowed or inhaled. Aminopyridines can exhibit neurological effects.
-
Skin/Eye Irritation: Likely to cause skin and serious eye irritation.[9][10]
-
Target Organ Toxicity: May cause drowsiness or dizziness.[9][11]
Table 4: Recommended Safe Handling and Storage
| Aspect | Protocol | Rationale |
|---|---|---|
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (nitrile), safety goggles with side shields, and a lab coat. | To prevent skin and eye contact with the chemical.[12] |
| Ventilation | Handle only in a well-ventilated area, preferably within a chemical fume hood. | To minimize inhalation of dust or vapors.[11][12] |
| Handling Practices | Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11] | Standard good laboratory practice to minimize exposure. |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from oxidizing agents. | To maintain chemical integrity and prevent hazardous reactions.[10][12] |
| First Aid: Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[9] | To flush out the chemical and minimize damage to the eye. |
| First Aid: Skin | Take off immediately all contaminated clothing. Rinse skin with water/shower. | To remove the chemical from the skin surface promptly.[11] |
| First Aid: Ingestion | Do NOT induce vomiting. Rinse mouth and seek immediate medical advice. | To avoid aspiration of the chemical into the lungs.[12] |
Conclusion
This compound is more than a simple chemical compound; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure, accessible synthesis, and the privileged nature of its aminopyridine core make it a high-value intermediate. Understanding its properties, synthetic routes, and safety protocols, as detailed in this guide, empowers researchers to leverage its full potential in the rational design and development of next-generation therapeutics.
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This compound | 843643-03-8. ChemicalBook.
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This compound. ChemicalBook (Japanese).
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Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. MDPI.
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Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(5), 343-382.
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SAFETY DATA SHEET PROPAN-2-OL. ABB.
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SAFETY DATA SHEET - Propan-2-ol. Fisher Scientific.
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Synthesis of 2.16 gm (0.01 mol) of 5-amino-2-o-chlorophenyl-4-hydroxy-pyrimidine. Mol-Instincts.
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2-(6-Bromopyridin-2-yl)propan-2-ol. Sigma-Aldrich.
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Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). Google Patents.
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An efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate. ResearchGate.
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propan-2-ol low high resolution H-1 proton nmr spectrum. Doc Brown's Chemistry.
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Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Bulgarian Chemical Communications.
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2-(6-chloropyridin-3-yl)propan-2-amine Formula. ECHEMI.
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Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. PubMed.
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Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
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Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Google Patents.
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Safety Data Sheet: Propan-2-ol. Chemos GmbH & Co.KG.
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NMR Gallery Indexed by NMR Spin Systems. Organic Chemistry Data.
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Assessing the Effect of Company on the this compound Market Size. Apiary.
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2-(6-broMopyridin-2-yl)propan-2-ol(638218-78-7) 1 H NMR. ChemicalBook.
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Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). PubMed.
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1H NMR spectra of propan-2-amine. Doc Brown's Chemistry.
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(±)-3-Butyn-2-ol - Optional[1H NMR] - Chemical Shifts. SpectraBase.
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2-(6-Chloropyridin-3-yl)propan-2-ol. Amerigo Scientific.
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2-(6-Bromopyridin-3-yl)propan-2-ol. Amerigo Scientific.
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An In-Depth Technical Guide to 2-(6-Aminopyridin-3-yl)propan-2-ol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(6-Aminopyridin-3-yl)propan-2-ol (CAS Number: 843643-03-8), a key building block in modern medicinal chemistry. We will delve into its chemical properties, provide a detailed, field-proven synthesis protocol, and explore its significant role as a crucial intermediate in the development of targeted therapeutics, particularly kinase inhibitors.
Introduction: A Versatile Pyridine Building Block
This compound is a substituted aminopyridine derivative that has garnered significant interest in the pharmaceutical industry. Its structure, featuring a pyridine ring with an amino group and a tertiary alcohol, makes it a versatile synthon for creating complex molecules with diverse biological activities. The strategic placement of the amino and hydroxyl functionalities allows for a range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of lead compounds. Its primary application lies in the synthesis of kinase inhibitors, a class of targeted cancer therapies that have revolutionized oncology.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug development.
| Property | Value | Source |
| CAS Number | 843643-03-8 | [1][2] |
| Molecular Formula | C₈H₁₂N₂O | [1][2] |
| Molecular Weight | 152.19 g/mol | [1][2] |
| Appearance | Off-white to pale yellow solid | Commercially available data |
| Purity | Typically >97% | Commercially available data |
Synthesis of this compound: A Detailed Protocol
The most common and efficient synthesis of this compound involves the Grignard reaction of a 6-aminonicotinic acid ester with an excess of a methyl organometallic reagent. This method provides a high yield of the desired tertiary alcohol. The following protocol is adapted from established procedures in the patent literature.
Reaction Scheme
Caption: Synthesis of this compound.
Step-by-Step Experimental Protocol
Materials:
-
Ethyl 6-aminonicotinate
-
Methylmagnesium bromide (3.0 M solution in diethyl ether or THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with ethyl 6-aminonicotinate. Anhydrous THF is added to dissolve the starting material.
-
Cooling: The reaction mixture is cooled to 0 °C in an ice bath.
-
Grignard Reagent Addition: Methylmagnesium bromide solution (typically 2.5 to 3.0 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 5 °C. The addition of excess Grignard reagent is crucial to ensure the complete conversion of the ester to the tertiary alcohol.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C. This step neutralizes the excess Grignard reagent and hydrolyzes the magnesium alkoxide intermediate.
-
Extraction: The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford this compound as a solid.
Analytical Characterization
The identity and purity of the synthesized this compound are confirmed by standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides characteristic signals for the aromatic protons of the pyridine ring, the amino group protons, the hydroxyl proton, and the two equivalent methyl groups of the propan-2-ol moiety.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ should be observed.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amino group, the O-H stretching of the alcohol, and the C-N and C=C stretching vibrations of the pyridine ring.
Applications in Drug Discovery: A Key Intermediate for Kinase Inhibitors
This compound serves as a critical intermediate in the synthesis of a variety of pharmacologically active molecules, most notably kinase inhibitors. The amino group provides a convenient handle for amide bond formation or for the introduction of other functional groups, while the tertiary alcohol can be involved in hydrogen bonding interactions with the target protein or can be further modified.
Role in the Synthesis of Advanced Drug Candidates
Patents in the field of oncology frequently cite the use of this compound in the preparation of potent and selective kinase inhibitors. These inhibitors often target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The aminopyridine core of this building block is a common feature in many ATP-competitive kinase inhibitors, where it can form crucial hydrogen bonds with the hinge region of the kinase domain. The propan-2-ol substituent can occupy a hydrophobic pocket or be modified to enhance binding affinity and selectivity.
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mechanism of action of 2-(6-Aminopyridin-3-yl)propan-2-ol
An In-depth Technical Guide to the Mechanism of Action of 2-(6-Aminopyridin-3-yl)propan-2-ol (Senexin B)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, more commonly known as Senexin B, is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close paralog, CDK19.[1][2][3] These kinases are critical components of the Mediator complex, a master regulator of gene transcription. By targeting the CDK8/19 kinase module, Senexin B modulates the expression of key genes involved in oncogenesis, inflammation, and cellular stress responses. This guide provides a comprehensive overview of the molecular mechanism of action of Senexin B, the function of its targets, its impact on downstream signaling pathways, and the experimental methodologies used to elucidate its activity.
The Primary Molecular Targets: CDK8 and CDK19
CDK8 and CDK19 are non-canonical cyclin-dependent kinases that act as transcriptional co-regulators rather than direct drivers of the cell cycle.[4] They exist as mutually exclusive components of the four-protein Mediator kinase module, which also includes Cyclin C, MED12, and MED13.[5][6] This module reversibly associates with the larger Mediator complex, a crucial molecular bridge that links gene-specific transcription factors to the core RNA Polymerase II (Pol II) machinery at gene promoters.[6][7]
The Mediator complex, through the association or dissociation of its kinase module, acts as a molecular switch, exerting both positive and negative control over gene expression.[7][8] Overexpression and aberrant activity of CDK8 have been identified in various cancers, including colorectal, breast, and melanoma, where it functions as an oncogene by driving detrimental transcriptional programs.[1][9][10]
Molecular Mechanism of Action: Competitive Kinase Inhibition
Senexin B exerts its biological effects through the direct and competitive inhibition of the kinase activity of CDK8 and CDK19.
ATP-Competitive Binding
Senexin B functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDK8 and CDK19.[1] This mode of action prevents the kinases from binding ATP, thereby blocking the phosphorylation of their downstream substrates. This inhibition occurs in the low nanomolar range, highlighting the compound's potency.[1]
Quantitative Potency and Selectivity
In vitro assays have precisely quantified the inhibitory activity of Senexin B. It demonstrates high potency and selectivity for its intended targets.
| Target | Dissociation Constant (Kd) | IC50 Range |
| CDK8 | 140 nM | 24-50 nM |
| CDK19 | 80 nM | 24-50 nM |
Data compiled from multiple sources.[1][2][3][11]
This strong affinity for CDK8 and CDK19, coupled with lower affinity for other kinases, underscores its utility as a selective chemical probe and potential therapeutic agent.
Impact on the Mediator Complex and Transcriptional Regulation
By inhibiting CDK8/19, Senexin B prevents the phosphorylation of key substrates, altering the transcriptional landscape of the cell. The association of the CDK8 kinase module with the core Mediator complex is believed to block the recruitment of RNA Polymerase II, thereby repressing transcription initiation and reinitiation.[5][8] Inhibition of CDK8/19 kinase activity can thus relieve this repression at certain genes while preventing the activation of others that depend on CDK8/19-mediated phosphorylation events.
CDK8/19 can phosphorylate not only the C-terminal domain (CTD) of RNA Pol II but also various transcription factors, influencing their stability and activity.[12][13][14] Therefore, Senexin B's primary mechanism is the modulation of gene expression programs controlled by these transcription factors.
Caption: Senexin B inhibits CDK8/19 within the Mediator complex.
Modulation of Key Oncogenic Signaling Pathways
Senexin B's therapeutic potential stems from its ability to suppress transcriptional programs co-opted by cancer cells. It has been shown to impact several critical signaling pathways.
Estrogen Receptor (ER) Signaling
In ER-positive breast cancer, CDK8 acts as a co-activator of ER-mediated transcription.[4] It enhances the transcription of ER-induced genes by phosphorylating RNA Pol II.[4][13] Senexin B has been shown to suppress the transcriptional and mitogenic effects of estrogen in ER-positive breast cancer cells.[4] Furthermore, it can reduce the emergence of estrogen-independent cells, suggesting a role in preventing resistance to hormone therapies like aromatase inhibitors.[4][11]
Caption: Senexin B inhibits ER-mediated transcription.
NF-κB Signaling
Nuclear Factor-κB (NF-κB) is a transcription factor central to inflammation and cancer. CDK8/19 has been shown to potentiate the induction of transcription by NF-κB.[15] Senexin B treatment can diminish the TNFα-induced expression of a subset of NF-κB target genes, including key pro-inflammatory cytokines like CXCL1, CXCL2, and IL8 in certain cell lines.[15] This suggests a role for Senexin B in modulating the tumor microenvironment and inflammatory responses.[11]
STAT Signaling
Signal Transducer and Activator of Transcription (STAT) proteins are another class of transcription factors regulated by CDK8. Specifically, CDK8 can phosphorylate STAT1 at Serine 727 (S727), a modification required for its full transcriptional activity.[13] Inhibition of CDK8/19 by compounds like Senexin B has been shown to reduce IFNγ-induced STAT1 expression and phosphorylation, thereby attenuating STAT1-driven gene expression.[15][16]
Experimental Methodologies and Protocols
The mechanism of Senexin B has been defined through a series of biochemical and cell-based assays.
Workflow for Characterizing a Kinase Inhibitor
Caption: Workflow for kinase inhibitor characterization.
Protocol: In Vitro CDK8 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a representative method for determining the binding affinity (and thus potency) of an inhibitor like Senexin B to its target kinase.
Objective: To quantify the dissociation constant (Kd) of Senexin B for CDK8.
Materials:
-
Recombinant CDK8/CycC enzyme
-
Europium (Eu)-anti-tag antibody
-
Alexa Fluor™ 647-labeled, broadly selective kinase tracer (ATP-competitive)
-
Senexin B (serially diluted)
-
Assay buffer and reaction plates (e.g., 384-well)
Procedure:
-
Prepare Reagents: Dilute the CDK8/CycC enzyme, Eu-anti-tag antibody, and Alexa Fluor™ tracer to their final working concentrations in the kinase buffer.
-
Compound Plating: Dispense serial dilutions of Senexin B (or DMSO as a vehicle control) into the wells of the microplate.
-
Enzyme Addition: Add the diluted CDK8/CycC enzyme to each well and mix.
-
Tracer Addition: Add the Eu-antibody/Alexa Fluor™ tracer mix to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Data Analysis: Calculate the emission ratio (665/615). The displacement of the tracer by Senexin B results in a decrease in the TR-FRET signal. Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50, from which the Kd can be calculated.[17]
Protocol: Cellular Western Blot for Phospho-STAT1
Objective: To determine if Senexin B inhibits CDK8/19-mediated STAT1 phosphorylation in cells.
Materials:
-
Cancer cell line known to have active STAT1 signaling (e.g., A549, HT1080)
-
Senexin B
-
Interferon-gamma (IFNγ) as a stimulant
-
Cell lysis buffer, protease, and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT1 (S727), anti-total-STAT1, anti-β-actin (loading control)
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate cells and allow them to adhere overnight.
-
Pre-treatment: Treat cells with varying concentrations of Senexin B (or DMSO control) for 1-3 hours.
-
Stimulation: Add IFNγ to the media (except for the unstimulated control) and incubate for the appropriate time (e.g., 30-60 minutes) to induce STAT1 phosphorylation.
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA).
-
Incubate with the primary antibody (e.g., anti-phospho-STAT1) overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total STAT1 and the loading control (β-actin) to ensure equal protein loading and to assess the specific effect on phosphorylation.
Therapeutic Implications and Preclinical Evidence
Senexin B has demonstrated significant anti-cancer activity in a range of preclinical models.
-
Triple-Negative Breast Cancer (TNBC): Pretreatment with Senexin B significantly inhibited the growth of TNBC xenografts, suggesting a chemopreventive effect on the tumor microenvironment.[11] It also potentiated the effect of doxorubicin.[11]
-
ER-Positive Breast Cancer: Senexin B showed synergy with the selective estrogen receptor degrader (SERD) fulvestrant and suppressed tumor growth in xenograft models.[4][11]
-
Colon Cancer: In a metastasis model, Senexin B suppressed metastatic growth in the liver, mimicking the effect of CDK8 knockdown.[11]
-
Drug Resistance: Senexin B and other CDK8/19 inhibitors have been shown to prevent the development of resistance to EGFR-targeting drugs in cancer cell lines.[18]
These findings highlight the potential of targeting CDK8/19 with inhibitors like Senexin B as a monotherapy or in combination with existing cancer treatments to enhance efficacy and overcome resistance.[19][20]
Conclusion
This compound (Senexin B) is a specific and potent inhibitor of the transcriptional kinases CDK8 and CDK19. Its mechanism of action is centered on the ATP-competitive inhibition of these kinases within the Mediator complex, leading to the modulation of critical oncogenic and inflammatory gene expression programs. By disrupting signaling pathways driven by transcription factors like ER, NF-κB, and STAT1, Senexin B demonstrates significant therapeutic potential in oncology, particularly in suppressing tumor growth, metastasis, and the development of drug resistance. Further research and clinical investigation are warranted to fully realize the therapeutic utility of this class of inhibitors.[17]
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Donner, A. J., et al. (2019). CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins. Nucleic Acids Research.
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Chen, M., et al. (2022). A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. Journal of Medicinal Chemistry.
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Allen, B. L., & Taatjes, D. J. (2015). Regulatory functions of the Mediator kinases CDK8 and CDK19. Genes & Development.
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Chen, M., et al. (2022). A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. Journal of Medicinal Chemistry.
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Galbraith, M. D., et al. (2019). Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules. Frontiers in Cell and Developmental Biology.
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Hemsley, A., et al. (2013). Cyclin-Dependent Kinase 8 Positively Cooperates with Mediator To Promote Thyroid Hormone Receptor-Dependent Transcriptional Activation. Molecular and Cellular Biology.
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Broude, E. V., et al. (2021). The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs. Cancers.
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Roninson, I. B. (2019). Inhibitors of genetic reprogramming – a new page in cancer therapy. Science First Hand.
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The Ascendancy of 2-(6-Aminopyridin-3-yl)propan-2-ol Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of a Privileged Scaffold in Kinase Inhibition and Beyond
Introduction: The Aminopyridine Moiety as a Cornerstone in Medicinal Chemistry
The 2-(6-aminopyridin-3-yl)propan-2-ol scaffold has emerged as a significant pharmacophore in modern drug discovery, particularly in the realm of kinase inhibition. Its inherent structural features, including the basic aminopyridine head group and the tertiary alcohol tail, provide a unique combination of hydrogen bonding capabilities and steric bulk, making it an attractive starting point for the design of potent and selective therapeutic agents. This technical guide will provide a comprehensive overview of the synthesis, biological activity, structure-activity relationships (SAR), and pharmacokinetic profiles of this compound derivatives and their analogs, offering valuable insights for researchers and drug development professionals.
The aminopyridine motif itself is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[1] Aminopyridines are key components in a variety of approved drugs and clinical candidates, primarily due to their capacity to form crucial hydrogen bonds with the hinge region of protein kinases.[1] This guide will delve into the specific attributes of the this compound core that have propelled its investigation as a modulator of key cellular signaling pathways.
Synthetic Strategies: Building the Core Scaffold and its Analogs
The efficient and versatile synthesis of the this compound core and its derivatives is paramount for extensive SAR studies and the generation of clinical candidates. While a definitive, publicly available synthesis for the title compound is not extensively documented, a highly analogous procedure for a constitutional isomer, 2-(6-aminopyridin-2-yl)propan-2-ol, is detailed in patent literature and offers a viable synthetic pathway.[2]
A Plausible Synthetic Route: Adaptation from Isomeric Precursors
A likely synthetic approach, adapted from the synthesis of the 2-yl isomer, would commence with a suitable brominated pyridine precursor. The key steps would involve a Grignard reaction to install the propan-2-ol moiety, followed by a nucleophilic aromatic substitution or a transition-metal-catalyzed amination to introduce the amino group.
Experimental Protocol: Proposed Synthesis of this compound
-
Grignard Reaction: 5-Bromo-2-chloropyridine would be reacted with an excess of methylmagnesium bromide in an ethereal solvent such as tetrahydrofuran (THF) or diethyl ether at low temperatures (e.g., -78 °C to 0 °C). This reaction would introduce the two methyl groups and, upon aqueous workup, generate the tertiary alcohol, yielding 2-(5-bromo-2-chloropyridin-3-yl)propan-2-ol.
-
Amination: The resulting bromochloro-pyridine derivative would then be subjected to an amination reaction. This could be achieved through a Buchwald-Hartwig amination using a protected ammonia equivalent (e.g., benzophenone imine) or a direct nucleophilic aromatic substitution with ammonia under high pressure and temperature, potentially with a copper catalyst. Subsequent deprotection, if necessary, would yield the final product, this compound.
Caption: Proposed synthetic workflow for this compound.
Mechanism of Action and Biological Activity: Targeting the Kinome
The primary therapeutic potential of this compound derivatives lies in their ability to act as inhibitors of protein kinases. The aminopyridine moiety is a key pharmacophore that often interacts with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.
Key Kinase Targets
-
Janus Kinases (JAKs): Aminopyridine-based compounds have been successfully designed as potent and selective inhibitors of JAK2.[3] These inhibitors have shown efficacy in preclinical models of myeloproliferative neoplasms and rheumatoid arthritis.[3]
-
Bruton's Tyrosine Kinase (BTK): Piperazine-linked aminopyridine derivatives have been explored as inhibitors of BTK, a crucial enzyme in the B-cell receptor signaling pathway and a validated target in B-cell malignancies and autoimmune diseases.[4]
-
Other Kinases: The aminopyridine scaffold has also been incorporated into inhibitors of I-kappa B kinase (IKK-2), which is involved in inflammatory signaling pathways.[5]
Caption: Targeted signaling pathways of aminopyridine-based kinase inhibitors.
Structure-Activity Relationship (SAR): Fine-Tuning for Potency and Selectivity
The development of potent and selective kinase inhibitors based on the this compound scaffold necessitates a thorough understanding of its structure-activity relationship. Key modifications can be explored at several positions to optimize biological activity and pharmacokinetic properties.
Table 1: Key SAR Insights for Aminopyridine-Based Kinase Inhibitors
| Position of Modification | Structural Change | Impact on Activity | Rationale |
| Pyridine Ring | Substitution with electron-withdrawing or -donating groups | Can modulate the pKa of the amino group, affecting hinge binding affinity. | Fine-tuning the basicity of the aminopyridine nitrogen is crucial for optimal hydrogen bonding with the kinase hinge region. |
| Amino Group (Position 6) | Acylation or alkylation | Generally detrimental to activity. | The primary amine is often essential for forming key hydrogen bonds with the kinase hinge. |
| Propan-2-ol Moiety | Replacement with other alkyl or aryl groups | Can impact potency and selectivity by probing different sub-pockets of the ATP-binding site. | The tertiary alcohol can act as a hydrogen bond donor or acceptor, and its size and shape influence interactions with the solvent-exposed region of the kinase. |
| Aryl/Heteroaryl Substitution (Position 5) | Introduction of various substituted rings | Can significantly enhance potency and selectivity by forming additional interactions with the kinase. | This position allows for the exploration of various side chains to target specific residues in the ATP-binding pocket, leading to improved affinity and selectivity. |
Pharmacokinetics and Drug Metabolism: The Path to Clinical Viability
Beyond potent biological activity, a successful drug candidate must possess favorable pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. For aminopyridine-based inhibitors, key considerations include oral bioavailability, metabolic stability, and potential for off-target toxicities.
The aminopyridine core can be susceptible to metabolism, often through oxidation of the pyridine ring or N-dealkylation. The propan-2-ol moiety may also undergo glucuronidation. Judicious chemical modifications, guided by in vitro and in vivo DMPK studies, are essential to mitigate metabolic liabilities and achieve a desirable pharmacokinetic profile for clinical development.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its inherent properties, combined with the vast potential for chemical derivatization, offer a rich landscape for medicinal chemists to explore. Future research in this area will likely focus on:
-
Broad Kinase Profiling: Comprehensive screening of this compound and its analogs against a wide panel of kinases to identify novel and potent targets.
-
Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling to guide the design of next-generation inhibitors with enhanced potency and selectivity.
-
Exploration of Novel Analogs: Synthesizing and evaluating a diverse range of analogs with modifications at all key positions to further delineate the SAR and optimize drug-like properties.
-
Preclinical and Clinical Development: Advancing the most promising candidates through rigorous preclinical testing and ultimately into clinical trials for various indications, including cancer and inflammatory diseases.
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Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][5][6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473-1480. [Link]
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Bavetsias, V., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 26(12), 3435-3450. [Link]
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An In-Depth Technical Guide to 2-(6-Aminopyridin-3-yl)propan-2-ol: A Key Intermediate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Pyridine Building Block
In the landscape of modern medicinal chemistry, particularly in the pursuit of targeted cancer therapies, the strategic design and synthesis of small molecule kinase inhibitors are of paramount importance. Within this context, 2-(6-Aminopyridin-3-yl)propan-2-ol has emerged as a critical building block, prized for its utility in constructing complex heterocyclic scaffolds that exhibit potent and selective kinase inhibition. This guide provides a comprehensive technical overview of this valuable intermediate, from its synthesis and characterization to its application in the development of next-generation therapeutics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 843643-03-8 | [1][2][3] |
| Molecular Formula | C₈H₁₂N₂O | [2] |
| Molecular Weight | 152.20 g/mol | [2] |
| Appearance | White to off-white solid | [4] |
| Purity | Typically >97% |
Synthesis of this compound: A Mechanistic Approach
The most prevalent and industrially scalable synthesis of this compound involves the addition of a Grignard reagent to an ester of 6-aminonicotinic acid. This approach is favored for its high efficiency and the ready availability of starting materials.
Conceptual Synthetic Pathway
The overall transformation can be visualized as a two-step process, starting from the commercially available 6-aminonicotinic acid. The first step is an esterification, followed by the crucial Grignard reaction.
Caption: Synthetic overview for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a composite based on established procedures for Grignard reactions on pyridine esters and related patent literature.
Part A: Esterification of 6-Aminonicotinic Acid to Methyl 6-aminonicotinate [5]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-aminonicotinic acid (1.0 eq).
-
Reagent Addition: Add methanol (MeOH) in sufficient volume to create a stirrable slurry. Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrogen chloride in methanol.
-
Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours, or until TLC or HPLC analysis indicates complete consumption of the starting material.
-
Workup and Isolation: Cool the reaction mixture to room temperature and neutralize the acid catalyst with a suitable base (e.g., saturated sodium bicarbonate solution). The product may precipitate upon neutralization. Filter the solid, wash with cold water, and dry under vacuum to yield methyl 6-aminonicotinate.[5][6]
Part B: Grignard Reaction to Yield this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place methyl 6-aminonicotinate (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF).
-
Grignard Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of methylmagnesium bromide (CH₃MgBr) in a suitable solvent (e.g., diethyl ether or THF, >2.0 eq) via a dropping funnel.[7][8] An excess of the Grignard reagent is necessary as it will react with the amine proton and then add twice to the ester carbonyl.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.
The Role in Drug Discovery: A Scaffold for Potent Kinase Inhibitors
The 6-aminopyridine moiety is a well-established pharmacophore that can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. The propan-2-ol substituent at the 3-position provides a valuable vector for further chemical elaboration, allowing for the introduction of various functionalities to enhance potency and selectivity.
Derivatives of this compound have been extensively explored as inhibitors of several important kinase families implicated in cancer and other diseases:
-
Cyclin-Dependent Kinases (CDKs): These kinases are central regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[9]
-
Spleen Tyrosine Kinase (Syk) and Janus Kinases (JAKs): These are key mediators in immune signaling pathways, making their inhibitors valuable for treating autoimmune and inflammatory diseases.[10]
-
Other Kinases: This versatile scaffold has also been utilized in the development of inhibitors for a range of other kinases, demonstrating its broad applicability in drug discovery.
Caption: Role as a key intermediate for various kinase inhibitors.
Analytical Characterization
Ensuring the purity and identity of this compound is crucial for its use in subsequent synthetic steps. A combination of chromatographic and spectroscopic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is essential for assessing the purity of the final compound and for monitoring reaction progress. While a specific method for this compound is not widely published, a method for a structurally related compound can be adapted.[11]
Table 2: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | A suitable gradient, e.g., 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Column Temperature | 30 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural elucidation. The expected ¹H NMR spectrum of this compound would exhibit characteristic signals for the pyridine ring protons, the amino group protons, the hydroxyl proton, and the two methyl groups. The chemical shifts and coupling patterns would be consistent with the assigned structure. The two methyl groups are expected to appear as a singlet, and the aromatic protons will show characteristic splitting patterns for a substituted pyridine ring.
Conclusion and Future Outlook
This compound stands as a testament to the importance of well-designed chemical intermediates in accelerating drug discovery. Its straightforward synthesis and versatile chemical handles make it an invaluable tool for medicinal chemists. As the quest for more selective and potent kinase inhibitors continues, the demand for high-quality this compound is likely to grow, further solidifying its role as a cornerstone in the development of targeted therapies.
References
- IL257422A - (s,e)-3-(6-aminopyridin-3-yl)-n-((5-(4-(3-fluoro-3-methylpyrrolidine-1-carbonyl)phenyl)-7-(4-fluorophenyl)benzofuran-2-yl)methyl)
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US-8138339-B2 - Inhibitors of Protein Kinases - Unified Patents Portal. (URL: [Link])
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843643-03-8 | this compound - Capot Chemical. (URL: [Link])
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(12) United States Patent (10) Patent No.: US 9,265,764 B2 - Googleapis.com. (URL: [Link])
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(3aβ,9bβ)-1,2,3a,4,5,9b-HEXAHYDRO-9b-HYDROXY-3a-METHYL-3H-BENZ[e]INDEN-3-ONE - Organic Syntheses Procedure. (URL: [Link])
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2-(6-Aminopyridin-3-yl)propan-2-ol: A Linchpin Intermediate in the Synthesis of the CDK4/6 Inhibitor Ribociclib - A Technical Guide
Introduction: In the landscape of modern medicinal chemistry, the discovery and development of targeted therapies have revolutionized the treatment of numerous diseases, particularly cancer. Central to this progress is the design and synthesis of complex small molecules that can selectively interact with specific biological targets. 2-(6-Aminopyridin-3-yl)propan-2-ol is a prime example of a crucial, yet often unsung, molecular building block whose importance is intrinsically linked to the development of a landmark cancer therapeutic. While not a therapeutic agent itself, this aminopyridine derivative is a pivotal intermediate in the synthesis of Ribociclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of certain types of breast cancer. This technical guide provides an in-depth exploration of the discovery, synthesis, and application of this compound, offering valuable insights for researchers, scientists, and professionals in the field of drug development.
Part 1: The Strategic Importance of the Aminopyridine Scaffold in Kinase Inhibition
The aminopyridine moiety is a privileged scaffold in the design of kinase inhibitors, a class of drugs that target protein kinases, enzymes that play a critical role in cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making them a key focus for drug development. The aminopyridine core often functions as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase's ATP-binding pocket, mimicking the interaction of the adenine base of ATP.[1] This foundational interaction provides a strong anchor for the inhibitor, allowing other parts of the molecule to extend into and interact with adjacent regions of the kinase, thereby conferring potency and selectivity. The strategic placement of the amino group on the pyridine ring is crucial for establishing these key hydrogen bond interactions.
Caption: General interaction of an aminopyridine scaffold with a kinase hinge region.
Part 2: A Discovery Forged by Necessity: The Developmental Context of this compound
The history of this compound is not one of a standalone discovery but is rather intertwined with the development of the CDK4/6 inhibitor, Ribociclib, by Novartis.[3][4] The synthesis of this specific intermediate was driven by the rational design of a molecule that could potently and selectively inhibit CDK4/6. The aminopyridine core provides the necessary hinge-binding interactions, while the propan-2-ol group attached to the 3-position of the pyridine ring serves to occupy a specific pocket in the kinase, contributing to the overall binding affinity and selectivity profile of the final drug molecule. The earliest public documentation of the synthesis and use of this compound can be found in the patents filed by Novartis for Ribociclib and its manufacturing processes.[3][4][5][6]
Part 3: Synthesis and Mechanistic Rationale
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve a good yield and purity. A common and industrially viable route commences with a readily available starting material, 5-bromo-2-aminopyridine.
Experimental Protocol: Synthesis from 5-bromo-2-aminopyridine
Step 1: Protection of the Amino Group
The amino group of 5-bromo-2-aminopyridine is nucleophilic and can interfere with subsequent reactions. Therefore, it is typically protected, for example, as an acetyl derivative.
Step 2: Grignard Reaction for the Installation of the Propan-2-ol Moiety
The key carbon-carbon bond formation is achieved via a Grignard reaction. The bromo-substituted pyridine is reacted with an excess of a methyl Grignard reagent, such as methylmagnesium bromide. This organometallic reagent acts as a strong nucleophile, attacking the ester or a related carbonyl precursor to form the tertiary alcohol.
Step 3: Deprotection of the Amino Group
The protecting group on the amino functionality is removed under appropriate conditions to yield the final product, this compound.
The choice of the Grignard reaction is a testament to its reliability and efficiency in forming carbon-carbon bonds. This classic organometallic reaction is well-suited for the large-scale synthesis required for pharmaceutical manufacturing.
Caption: Synthetic pathway for this compound.
Part 4: Physicochemical Properties and Structural Characterization
The identity and purity of this compound are confirmed through a combination of physical and spectroscopic methods.
| Property | Value |
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.19 g/mol |
| CAS Number | 843643-03-8[7] |
| Appearance | Typically an off-white to pale yellow solid |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents |
Spectroscopic Characterization:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a detailed map of the proton environments in the molecule. Key signals would include singlets for the two methyl groups of the propan-2-ol moiety, a singlet for the hydroxyl proton, and distinct signals for the aromatic protons on the pyridine ring, as well as a signal for the amino protons.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight.
Part 5: Critical Application in the Synthesis of Ribociclib
The culmination of the synthesis of this compound is its use as a key building block in the construction of Ribociclib. In a subsequent synthetic step, the amino group of this compound participates in a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction with a suitably activated pyrimidine derivative. This reaction forges the critical bond that links the aminopyridine core to the pyrimidine ring system of Ribociclib.
Caption: Final synthetic step towards the Ribociclib core.
This compound stands as a testament to the intricate and often unseen world of pharmaceutical process chemistry. Its "discovery" was not a singular event but a calculated step in the rational design of a life-saving medication. This technical guide has illuminated the crucial role of this intermediate, from the fundamental importance of its aminopyridine scaffold to its specific application in the synthesis of Ribociclib. For researchers and professionals in drug development, the story of this compound underscores the profound impact that the development of novel and efficient synthetic routes for key intermediates has on the successful delivery of advanced therapeutics to patients in need.
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Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]
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Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. National Institutes of Health. Available at: [Link]
- Process for the preparation of ribociclib succinate and its novel crystalline forms thereof. Google Patents.
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Aminopyridine scaffold‐based CDK‐9 inhibitors. ResearchGate. Available at: [Link]
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4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Royal Society of Chemistry. Available at: [Link]
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Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. PubMed. Available at: [Link]
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- Ribociclib intermediate and process for preparation thereof. Google Patents.
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Ribociclib tablet. Justia Patents. Available at: [Link]
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spectroscopic data for 2-(6-Aminopyridin-3-yl)propan-2-ol (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(6-Aminopyridin-3-yl)propan-2-ol
Introduction
This compound is a substituted pyridine derivative with potential applications in pharmaceutical research and development. As with any novel compound, comprehensive structural elucidation is a critical prerequisite for its use in medicinal chemistry and materials science. This guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this document leverages established spectroscopic principles and data from analogous structures to provide a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic characteristics of this and similar molecules.
The structural formula of this compound is provided by PubChem, and its CAS number is 843643-03-8.[1][2][3]
Molecular Structure and Predicted Spectroscopic Features
The molecular structure of this compound forms the basis for predicting its spectroscopic behavior. The key structural features include a 2,5-disubstituted pyridine ring, a primary amino group (-NH₂), and a tertiary alcohol (-OH) on a propan-2-ol substituent.
Diagram 1: Molecular Structure of this compound
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons on the pyridine ring, the protons of the amino and hydroxyl groups, and the methyl protons.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.2 | Doublet | 1H | H-2 (Pyridine) | Proton on a carbon adjacent to the ring nitrogen and the propan-2-ol substituent. |
| ~ 7.5 | Doublet of Doublets | 1H | H-4 (Pyridine) | Proton on the pyridine ring coupled to both H-2 and H-5. |
| ~ 6.5 | Doublet | 1H | H-5 (Pyridine) | Proton on the pyridine ring adjacent to the amino group, expected to be upfield. |
| ~ 4.5 | Singlet (broad) | 2H | -NH₂ | Protons of the primary amine, often broad and may exchange with D₂O. |
| ~ 4.0 | Singlet (broad) | 1H | -OH | Proton of the tertiary alcohol, often broad and will exchange with D₂O. |
| ~ 1.5 | Singlet | 6H | 2 x -CH₃ | Equivalent methyl groups of the propan-2-ol moiety. |
Diagram 2: Predicted ¹H NMR Splitting Pattern Logic
Caption: Logic for predicting ¹H NMR multiplicities.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 160 | C-6 (Pyridine) | Carbon attached to the amino group. |
| ~ 145 | C-2 (Pyridine) | Aromatic carbon adjacent to the nitrogen. |
| ~ 135 | C-4 (Pyridine) | Aromatic CH carbon. |
| ~ 125 | C-3 (Pyridine) | Carbon attached to the propan-2-ol substituent. |
| ~ 110 | C-5 (Pyridine) | Aromatic CH carbon adjacent to the amino group. |
| ~ 70 | C(CH₃)₂OH | Carbon of the tertiary alcohol. |
| ~ 30 | -CH₃ | Methyl carbons. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
To confirm the -NH₂ and -OH peaks, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals for these exchangeable protons should disappear or significantly decrease in intensity.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ carbons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| 3400-3200 | Strong, Broad | O-H | Stretching (Alcohol) |
| 3300-3100 | Medium | N-H | Stretching (Amine) |
| 3100-3000 | Medium | C-H | Aromatic Stretching |
| 2980-2920 | Medium | C-H | Aliphatic Stretching |
| 1620-1580 | Strong | C=N, C=C | Ring Stretching (Pyridine) |
| 1600-1550 | Medium | N-H | Bending (Amine) |
| 1400-1350 | Medium | C-H | Bending (Methyl) |
| 1200-1100 | Strong | C-O | Stretching (Tertiary Alcohol) |
The broadness of the O-H stretch is due to hydrogen bonding.[4] The N-H stretching of the primary amine may appear as two distinct peaks in this region.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₈H₁₂N₂O[2]
-
Monoisotopic Mass: 152.09496 Da[2]
-
Predicted Molecular Ion (M⁺): m/z = 152
-
Predicted Protonated Molecule ([M+H]⁺): m/z = 153.10224[2]
Predicted Fragmentation Pattern
The fragmentation of this compound in the mass spectrometer is expected to proceed through several key pathways.
Diagram 3: Predicted Mass Spectrometry Fragmentation
Caption: Predicted fragmentation pathways for this compound.
Explanation of Fragmentation:
-
Loss of a methyl radical (-•CH₃): A common fragmentation for molecules containing a tertiary alcohol, leading to a stable oxonium ion. This would result in a fragment at m/z = 137.
-
Loss of water (-H₂O): Dehydration is a characteristic fragmentation pathway for alcohols, which would produce a fragment at m/z = 134.
-
Cleavage of the C-C bond between the pyridine ring and the propan-2-ol substituent: This would lead to the formation of a radical cation of the aminopyridine moiety at m/z = 93.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS. ESI is a soft ionization technique and is likely to show a prominent protonated molecule peak ([M+H]⁺).[2]
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.
-
Detection: Detect the ions to generate the mass spectrum.
Conclusion
The spectroscopic characterization of this compound is essential for its identification, purity assessment, and further use in research and development. This guide provides a comprehensive prediction of the NMR, IR, and MS data for this compound based on fundamental principles and data from analogous structures. The provided experimental protocols offer a starting point for the practical acquisition of this data. Researchers are encouraged to use this guide as a reference for interpreting their own experimental results.
References
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PubChem. This compound. Available from: [Link]
-
Doc Brown's Chemistry. Infrared spectrum of propan-2-ol. Available from: [Link]
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University of Calgary. Sample IR spectra. Available from: [Link]
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A Comprehensive Guide to Establishing the Pharmacokinetic Profile of 2-(6-Aminopyridin-3-yl)propan-2-ol
Abstract
This technical guide provides a comprehensive framework for the preclinical pharmacokinetic characterization of the novel chemical entity, 2-(6-aminopyridin-3-yl)propan-2-ol. As detailed pharmacokinetic data for this specific molecule are not currently available in the public domain, this document serves as a strategic roadmap for researchers, scientists, and drug development professionals. It outlines a suite of essential in vitro and in vivo studies designed to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of this aminopyridine derivative. The methodologies described herein are grounded in established principles of drug metabolism and pharmacokinetics (DMPK), providing the scientific rationale behind experimental choices to ensure the generation of robust and reliable data crucial for advancing a potential therapeutic candidate.
Introduction: The Imperative for Pharmacokinetic Profiling
The journey of a new chemical entity (NCE) from discovery to a viable therapeutic agent is contingent upon a thorough understanding of its pharmacokinetic (PK) profile. The inherent chemical structure of this compound, featuring an aminopyridine core, suggests potential for biological activity. However, its efficacy and safety are inextricably linked to how the body processes it. This guide details the critical studies required to build a comprehensive ADME profile, a cornerstone for informed decision-making in drug development. Early and accurate PK assessment helps to de-risk candidates, optimize dosing regimens, and predict potential drug-drug interactions.[1]
Foundational Physicochemical and In Vitro ADME Profiling
The initial phase of pharmacokinetic characterization involves a series of in vitro assays that provide early insights into the drug-like properties of this compound. These assays are designed to be high-throughput and cost-effective, enabling rapid screening and selection of promising candidates.[2]
Aqueous Solubility
Rationale: Poor aqueous solubility can be a significant impediment to oral absorption and can complicate formulation development. Determining the solubility of the compound at various pH levels, particularly those relevant to the gastrointestinal tract (pH 1.2, 4.5, and 6.8), is a critical first step.
Experimental Protocol: Thermodynamic Solubility Assay
-
Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Incubation: Add an excess of the compound to buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Equilibration: Shake the samples at 37°C for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved compound.
-
Quantification: Analyze the supernatant for the concentration of the dissolved compound using a validated LC-MS/MS method.
Membrane Permeability
Rationale: The ability of a drug to pass through biological membranes, such as the intestinal epithelium, is fundamental to its absorption. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal barrier.[3]
Experimental Protocol: Caco-2 Bidirectional Permeability Assay [4][5]
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for 21-28 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Compound Application:
-
Apical to Basolateral (A→B) Transport: Add this compound (typically at 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.
-
Basolateral to Apical (B→A) Transport: Add the compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
-
Incubation and Sampling: Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). Collect samples from both donor and receiver compartments at the end of the incubation.
-
Analysis: Quantify the compound concentration in the samples using LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER).
-
An ER greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).[5]
-
Diagram: Caco-2 Permeability Assay Workflow
Caption: Overview of a typical rodent pharmacokinetic study.
Metabolism and Bioanalytical Considerations
Anticipated Metabolic Pathways
The chemical structure of this compound contains an aminopyridine moiety, which can be susceptible to various metabolic transformations. Based on studies of similar compounds like 4-aminopyridine, potential metabolic pathways include: [6][7][8]
-
Hydroxylation: CYP-mediated oxidation of the pyridine ring is a likely metabolic route, potentially catalyzed by enzymes such as CYP2E1. [8][9]* Conjugation: The resulting hydroxylated metabolite can undergo subsequent phase II conjugation, such as sulfation or glucuronidation. [7]* N-Oxidation: The pyridine nitrogen is also a potential site for oxidation. [9] Identifying the major metabolites is crucial, as they may contribute to the pharmacological activity or potential toxicity of the parent compound.
Bioanalytical Method Development
A robust and validated bioanalytical method is essential for the accurate quantification of this compound in biological matrices. [1][10]Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity. [11] Key Validation Parameters (based on FDA/ICH guidelines): [12][13]
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.
-
Accuracy and Precision: The closeness of measured values to the true value and the reproducibility of the measurements.
-
Calibration Curve: Demonstrating a linear response over the expected concentration range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Matrix Effect: Assessing the impact of the biological matrix on the ionization of the analyte.
-
Stability: Evaluating the stability of the analyte in the biological matrix under various storage and processing conditions.
Data Integration and Interpretation
The culmination of these studies will be a comprehensive pharmacokinetic profile of this compound, summarized in the table below.
| Parameter | In Vitro Assay | In Vivo Study | Significance |
| Solubility | Thermodynamic Solubility | - | Influences dissolution and oral absorption. |
| Permeability (Papp) | Caco-2 Permeability | - | Predicts intestinal absorption rate. |
| Efflux Ratio (ER) | Caco-2 Permeability | - | Identifies potential for active efflux, limiting absorption. |
| In Vitro Half-life (t½) | Microsomal Stability | - | Early indicator of metabolic clearance rate. |
| Intrinsic Clearance (Clint) | Microsomal Stability | - | Used to predict hepatic clearance. |
| Fraction Unbound (fu) | Plasma Protein Binding | - | Determines the pharmacologically active concentration. |
| Clearance (CL) | - | IV Pharmacokinetics | Rate of drug elimination from the body. |
| Volume of Distribution (Vd) | - | IV Pharmacokinetics | Extent of drug distribution into tissues. |
| Terminal Half-life (t½) | - | IV & PO Pharmacokinetics | Duration of drug presence in the body. |
| Bioavailability (%F) | - | IV vs. PO Pharmacokinetics | Fraction of oral dose reaching systemic circulation. |
This integrated dataset will enable a thorough assessment of the compound's drug-like properties. For instance, high permeability and metabolic stability coupled with good oral bioavailability would be favorable characteristics for an orally administered drug. Conversely, high clearance and low bioavailability might necessitate formulation strategies or alternative routes of administration.
Conclusion
This technical guide provides a structured and scientifically rigorous approach to defining the pharmacokinetic profile of this compound. By systematically conducting the outlined in vitro and in vivo studies, researchers can generate the critical data needed to understand the ADME properties of this novel compound. This knowledge is fundamental to guiding further drug development efforts, including efficacy and toxicology studies, and ultimately, for assessing its potential as a therapeutic candidate.
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AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem. Retrieved from [Link]
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Identification of Metabolites of Dalfampridine (4-aminopyridine) in Human Subjects and Reaction Phenotyping of Relevant Cytochrome P450 Pathways. (2013). PubMed. Retrieved from [Link]
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Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. (2022). NIH. Retrieved from [Link]
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toxicology and safety data of 2-(6-Aminopyridin-3-yl)propan-2-ol
An In-depth Technical Guide to the Toxicology and Safety of 2-(6-Aminopyridin-3-yl)propan-2-ol
Abstract: This technical guide provides a comprehensive toxicological and safety assessment of this compound (CAS 843643-03-8). In the absence of direct published studies on this specific molecule, this document leverages a Structure-Activity Relationship (SAR) framework, focusing on data from the broader aminopyridine class of compounds. It outlines a predictive toxicological profile and details the requisite experimental workflows, grounded in OECD guidelines, for definitive safety evaluation. This guide is intended for researchers, toxicologists, and drug development professionals involved in the handling and assessment of this and structurally related molecules.
Introduction: The Need for a Predictive Assessment
This compound is a heterocyclic compound, identified primarily as a chemical intermediate in multi-step organic syntheses.[1][2][3][4] As with any novel or sparsely studied chemical entity intended for use in pharmaceutical development or other industries, a thorough understanding of its toxicological profile is a prerequisite for ensuring occupational safety and managing potential risks.
A review of the current scientific literature and safety databases reveals a significant data gap: there are no publicly available, peer-reviewed toxicological studies for this compound.[5] This guide, therefore, adopts a proactive and scientifically rigorous approach. By analyzing the molecule's core structure—the aminopyridine moiety—we can extrapolate a predictive safety profile based on well-documented hazards of this chemical class. This approach, known as read-across or SAR, is a cornerstone of modern toxicology and is essential for providing interim guidance and designing an efficient, targeted testing strategy.
This document will first summarize the known and predicted physicochemical properties of the compound. It will then delve into a predicted toxicological profile, covering key endpoints from acute toxicity to genotoxicity. Crucially, it will provide detailed, actionable experimental protocols based on internationally recognized OECD Test Guidelines, enabling researchers to generate the necessary data for a complete risk assessment.[6][7]
Section 1: Physicochemical Profile and In Silico Predictions
A foundational step in any toxicological assessment is to understand the compound's physical and chemical properties, as these influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value / Prediction | Source / Method |
| CAS Number | 843643-03-8 | Chemical Registry |
| Molecular Formula | C₈H₁₂N₂O | PubChem[8] |
| Molecular Weight | 152.19 g/mol | Calculated |
| Predicted Water Solubility | Moderately Soluble | Based on polar functional groups (-NH₂, -OH) |
| Predicted LogP | ~0.4 | PubChemLite (XlogP)[8] |
| Chemical Class | Aminopyridine | Structural Analysis |
The presence of both amino and hydroxyl groups suggests a degree of water solubility, while the low predicted LogP indicates a low potential for bioaccumulation. The molecule's relatively small size and moderate polarity suggest that dermal and oral absorption are plausible routes of exposure.
Section 2: Predictive Toxicological Profile via Structure-Activity Relationship (SAR)
The primary structural feature of concern is the aminopyridine ring. Aminopyridines as a class are known to exhibit significant biological activity, and some are recognized as potentially genotoxic impurities (GTIs) in pharmaceutical manufacturing.[9][10] This structural alert necessitates a cautious approach and a thorough investigation, particularly of its mutagenic potential.[11]
| Toxicological Endpoint | Predicted Hazard | Rationale & Recommended Action |
| Acute Oral/Dermal Toxicity | Category 2 or 3 (High Toxicity) | Aminopyridines are known to be acutely toxic, with effects including convulsions and salivation.[9][12] An acute toxic class study (OECD 423) is required to determine the LD50 and classify the compound. |
| Skin Corrosion/Irritation | Category 2 (Irritant) | A structural analogue, 2-(2 -Aminopyridin-3-yl)propan-2-ol, is classified as a skin irritant (H315).[13] An in vitro skin irritation test (OECD 439) is recommended. |
| Serious Eye Damage/Irritation | Category 2 (Irritant) | The same analogue is classified as a serious eye irritant (H319).[13] An in vitro eye irritation test (e.g., OECD 492, Bovine Corneal Opacity) should be performed. |
| Respiratory Irritation | Predicted Irritant | The analogue is also classified as a respiratory irritant (H335).[13] Handling should occur in a well-ventilated area or chemical fume hood, avoiding dust/aerosol generation.[14] |
| Skin Sensitization | Uncertain; Potential Sensitizer | Data on analogues is conflicting. 2-aminopyridine was not a sensitizer, but 2,6-diaminopyridine was an extreme sensitizer.[9][12] Definitive testing using a Defined Approach (e.g., OECD 497) or LLNA (OECD 429) is critical.[15] |
| Germ Cell Mutagenicity | High Index of Suspicion | The aminopyridine class contains a structural alert for mutagenicity.[10] A full in vitro genotoxicity battery is mandatory. |
| Carcinogenicity | Data Lacking | No prediction can be made. Assessment would depend on the results of genotoxicity testing and the intended use/exposure scenario. |
| Reproductive Toxicity | Data Lacking | No prediction can be made. Studies would only be triggered by specific regulatory requirements or concerning findings in repeated-dose studies.[16] |
Section 3: Mandatory Experimental Workflows
To move from a predictive to a definitive toxicological profile, a tiered testing strategy is essential. The immediate priority is to address the endpoints with the highest associated risk: acute toxicity and, most critically, genotoxicity.
Tier 1 Testing Strategy
The following diagram outlines the logical flow for the initial toxicological evaluation of this compound.
Caption: Tiered toxicological testing workflow for this compound.
Protocol: OECD 471 Bacterial Reverse Mutation (Ames) Test
This test is non-negotiable due to the structural alert for mutagenicity. It evaluates the compound's potential to induce gene mutations.
Objective: To determine if this compound can induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium and at the tryptophan locus in Escherichia coli, both with and without metabolic activation.
Materials:
-
Test Substance: this compound
-
Bacterial Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA) or S. typhimurium (TA102).
-
Metabolic Activation System: S9 fraction from the liver of rats pre-treated with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.
-
Cofactors: NADP, G6P.
-
Positive Controls:
-
Without S9: Sodium azide (for TA100, TA1535), 4-Nitroquinoline-1-oxide (for TA98), Mitomycin C (for WP2 uvrA).
-
With S9: 2-Aminoanthracene (for all strains).
-
-
Negative Control: Vehicle (e.g., DMSO or water).
-
Media: Vogel-Bonner medium E, minimal glucose agar plates.
Methodology:
-
Dose Range Finding: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range. The highest concentration should show evidence of toxicity, with subsequent doses selected on a descending scale.
-
Main Experiment (Plate Incorporation Method): a. To sterile test tubes, add in order: 0.1 mL of an overnight bacterial culture, 0.1 mL of the test substance at the desired concentration (or control), and 0.5 mL of S9 mix (for +S9 plates) or buffer (for -S9 plates). b. Vortex the tubes gently and pre-incubate at 37°C for 20-30 minutes. c. Add 2.0 mL of molten top agar (containing a trace of histidine and biotin) to each tube. d. Vortex briefly and pour the contents onto the surface of a minimal glucose agar plate. e. Once the top agar has solidified, invert the plates and incubate at 37°C for 48-72 hours.
-
Data Collection: Count the number of revertant colonies (his+ or trp+) on each plate.
-
Evaluation Criteria: The test substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible, statistically significant positive response for at least one concentration in any strain. A common threshold is a two-fold increase over the negative control value.
Genotoxicity Testing Decision Pathway
The results of the initial in vitro battery dictate the subsequent steps, as outlined below.
Caption: Decision-making workflow for the genotoxicity assessment of this compound.
Conclusion and Path Forward
While direct toxicological data for this compound is currently unavailable, a predictive assessment based on its aminopyridine structure provides a robust framework for risk management and targeted testing. The available evidence strongly suggests a profile of high acute toxicity , skin and eye irritation , and a significant potential for genotoxicity .
Therefore, this compound must be handled with stringent safety precautions, including engineering controls (fume hood), appropriate personal protective equipment (gloves, eye protection), and measures to prevent dust or aerosol formation.
The immediate priority for any research or development program involving this molecule is to conduct the experimental studies outlined in this guide, beginning with the OECD 471 (Ames) and OECD 487 (in vitro micronucleus) tests. The results of this genotoxicity battery will be the single most critical determinant for the future development and safe handling of this compound.
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potential biological targets for 2-(6-Aminopyridin-3-yl)propan-2-ol
An In-Depth Technical Guide to Investigating the Potential Biological Targets of 2-(6-Aminopyridin-3-yl)propan-2-ol
Executive Summary
The aminopyridine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved therapeutics.[1] These compounds exhibit a vast spectrum of pharmacological activities, largely attributable to the unique structural and electronic properties of the aminopyridine ring system, which facilitates interactions with a wide array of enzymes and receptors.[1] This guide focuses on the compound this compound, a specific aminopyridine derivative for which the biological targets are not yet elucidated. Drawing from the well-established pharmacology of analogous compounds, this document will propose high-probability biological targets, outline a comprehensive, multi-tiered strategy for target identification and validation, and provide detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the mechanism of action of this and structurally related molecules.
Introduction: The Aminopyridine Scaffold as a Pharmacophore
The aminopyridine core is a versatile N-heterocyclic structure that has been extensively utilized in the development of pharmaceuticals for a wide range of diseases, including neurological disorders, cancers, and infectious diseases.[1][2] The position of the amino group on the pyridine ring significantly influences the compound's physicochemical properties and its resulting biological activity.
Historically, simpler aminopyridines such as 4-aminopyridine (dalfampridine) and 3,4-diaminopyridine (amifampridine) were identified as potent blockers of voltage-gated potassium channels.[1][3] This mechanism underpins their therapeutic use in conditions like multiple sclerosis, where they enhance nerve signal conduction.[3][4] However, the functionalization of the aminopyridine scaffold has led to the discovery of compounds with highly diverse and specific targets. For instance, the aminopyridine-containing drug Crizotinib is a potent inhibitor of multiple tyrosine kinases, including ALK, ROS1, and MET, and is a frontline treatment for certain types of non-small cell lung cancer.[1] This demonstrates that while the aminopyridine core provides a foundational binding motif, the substituents dictate the ultimate target specificity.
The structure of this compound, featuring a propan-2-ol group at the 3-position and an amino group at the 6-position, presents a unique profile for investigation. The tertiary alcohol introduces a potential hydrogen bond donor/acceptor site, while the 6-amino group influences the electronic distribution of the pyridine ring. Based on extensive structure-activity relationship (SAR) studies of related compounds, we can hypothesize several classes of proteins as primary biological targets.
High-Probability Target Classes for this compound
The logical starting point for target identification is to analyze the known targets of structurally analogous aminopyridine derivatives. We propose a focused investigation into three primary target families: Protein Kinases , Voltage-Gated Ion Channels , and Histone Deacetylases (HDACs) .
Protein Kinases: A Primary Hypothesis
A substantial body of evidence points to the aminopyridine scaffold as a potent "hinge-binding" motif for a variety of protein kinases. The nitrogen atom of the pyridine ring often forms a critical hydrogen bond with the backbone amide of a conserved hinge residue in the ATP-binding pocket of kinases.
-
Janus Kinases (JAKs): The JAK family (JAK1, JAK2, JAK3, TYK2) are intracellular non-receptor tyrosine kinases critical for cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in myeloproliferative neoplasms and autoimmune diseases like rheumatoid arthritis.[5] Several aminopyridine derivatives have been synthesized as potent and selective JAK2 inhibitors, demonstrating significant anti-proliferative activity in relevant cell lines.[5]
-
Anaplastic Lymphoma Kinase (ALK): As exemplified by Crizotinib, the aminopyridine core is a validated pharmacophore for ALK, a receptor tyrosine kinase whose fusion proteins are oncogenic drivers in a subset of lung cancers.[1]
-
Cyclin-Dependent Kinases (CDKs): The cell cycle is regulated by CDKs, and their inhibition is a key strategy in cancer therapy. Recent studies have identified novel 2-aminopyridine derivatives as potent dual inhibitors of CDK9 and histone deacetylases (HDACs), showcasing the scaffold's ability to engage multiple target classes.[6]
Voltage-Gated Ion Channels
The foundational pharmacology of aminopyridines is rooted in their activity as potassium channel blockers.[1][3] This remains a highly plausible mechanism for this compound.
-
Voltage-Gated Potassium (Kv) Channels: These channels are crucial for repolarizing the cell membrane following action potentials. Their blockade by compounds like 4-aminopyridine prolongs the action potential duration, leading to increased neurotransmitter release at nerve terminals.[4] This is the basis for its use in improving motor function in multiple sclerosis.[1]
Histone Deacetylases (HDACs)
HDACs are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones. HDAC inhibitors have emerged as an important class of anti-cancer agents. The discovery of 2-aminopyridine-based compounds with dual CDK/HDAC inhibitory activity suggests that this scaffold can be adapted to target the zinc-containing active site of HDACs.[6]
A Strategic Workflow for Target Identification and Validation
A systematic, multi-tiered approach is essential to efficiently identify and validate the biological targets of this compound. The workflow progresses from broad, unbiased screening to specific, hypothesis-driven validation.
Caption: A multi-phased workflow for target identification.
Detailed Experimental Protocols
Protocol 1: Kinase Inhibition Profiling
Objective: To perform a broad screen of the compound's inhibitory activity against a panel of protein kinases.
Methodology:
-
Kinase Panel Selection: Utilize a commercially available kinase panel (e.g., Eurofins' KinaseProfiler™ or Reaction Biology's Kinase HotSpot℠) of at least 100 representative kinases, with a focus on JAKs, ALKs, CDKs, and other tyrosine and serine/threonine kinases.
-
Assay Format: The standard assay format is typically a radiometric assay using ³³P-ATP or a fluorescence-based assay.
-
Initial Screen:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform an initial single-point screen at a high concentration (e.g., 10 µM) to identify initial "hits."
-
A significant "hit" is typically defined as >50% inhibition of kinase activity.
-
-
IC₅₀ Determination:
-
For any kinases showing significant inhibition in the primary screen, perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC₅₀).
-
Prepare a series of 10-point, 3-fold serial dilutions of the compound, starting from 100 µM.
-
Incubate the kinase, substrate, ATP, and compound for a specified time (e.g., 60 minutes) at room temperature.
-
Measure the kinase activity and plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
Data Presentation:
| Target Kinase | % Inhibition @ 10 µM | IC₅₀ (nM) |
| JAK2 | Value | Value |
| ALK | Value | Value |
| CDK9 | Value | Value |
| ... (other hits) | Value | Value |
Protocol 2: Electrophysiological Assessment of Kv Channel Activity
Objective: To determine if the compound modulates the function of voltage-gated potassium channels.
Methodology:
-
Cell Line: Use a stable cell line expressing a specific Kv channel subtype of interest (e.g., HEK293 cells expressing Kv1.3).
-
Patch-Clamp Electrophysiology:
-
Culture the cells on glass coverslips suitable for microscopy.
-
Use the whole-cell patch-clamp technique to record potassium currents.
-
The intracellular (pipette) solution should contain potassium as the main cation (e.g., 140 mM KCl).
-
The extracellular (bath) solution should be a standard physiological saline solution.
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV).
-
Elicit K⁺ currents by applying depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments).
-
-
Compound Application:
-
After establishing a stable baseline recording, perfuse the bath with a solution containing this compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Record the effect of the compound on the amplitude and kinetics of the potassium currents.
-
A reduction in the outward current amplitude would indicate channel blockade.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage step (e.g., +40 mV) before and after compound application.
-
Calculate the percentage of current inhibition for each concentration and determine the IC₅₀ for channel blockade.
-
Protocol 3: Cellular Target Engagement using CETSA
Objective: To confirm that the compound directly binds to its putative target(s) within a cellular context. The Cellular Thermal Shift Assay (CETSA) is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.
Methodology:
-
Cell Culture and Lysis:
-
Select a cell line that endogenously expresses the target protein (e.g., HEL cells for JAK2).[5]
-
Culture cells and treat them with either vehicle (DMSO) or this compound at a saturating concentration (e.g., 10x IC₅₀ from biochemical assays) for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Cool the samples immediately on ice.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by Western Blot or ELISA using a target-specific antibody.
-
-
Data Analysis:
-
Plot the amount of soluble protein against temperature for both vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, direct target engagement.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion and Future Directions
The aminopyridine scaffold is a remarkably versatile starting point for the design of targeted therapeutics.[1] For the compound this compound, a systematic investigation beginning with broad kinase and ion channel profiling is a scientifically sound strategy. The protocols outlined in this guide provide a robust framework for identifying primary biological targets, validating them in a cellular context, and elucidating the compound's mechanism of action. Positive identification of a primary target, such as a specific kinase, would necessitate further investigation into downstream signaling pathways and evaluation in relevant disease models, such as xenograft models for cancer or collagen-induced arthritis models for inflammatory diseases.[5][6] This structured approach will pave the way for understanding the full therapeutic potential of this promising molecule.
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Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. Available from: [Link]
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Yuan, Y., et al. (2019). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. Bioorganic & Medicinal Chemistry Letters, 29(12), 1507-1513. Available from: [Link]
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Dassonville-Klimpt, A., et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry. Available from: [Link]
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Anand, N., et al. (1963). Synthesis and Structure-Activity Relationships of Some Aminopyridines, Imidazopyridines, and Triazolopyridines. Journal of Medicinal Chemistry. Available from: [Link]
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Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245. Available from: [Link]
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Whitepaper: A Senior Application Scientist's Guide to the Computational Modeling of 2-(6-Aminopyridin-3-yl)propan-2-ol Interactions with Protein Kinase Targets
Audience: Researchers, scientists, and drug development professionals. Core Content: An in-depth technical guide on the computational modeling of 2-(6-Aminopyridin-3-yl)propan-2-ol, a molecule representative of the potent aminopyridine pharmacophore.
Abstract
The aminopyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of clinically relevant molecules, particularly protein kinase inhibitors.[1][2][3] This guide focuses on a representative molecule, this compound (CAS: 843643-03-8), to delineate a robust, field-proven computational workflow for characterizing its interactions with protein kinase targets.[4] We move beyond a simple list of steps, providing the causal logic and scientific rationale behind each stage of the process—from target selection and molecular docking to the dynamic validation offered by molecular dynamics simulations and the quantitative rigor of binding free energy calculations. This document serves as a practical, authoritative guide for researchers aiming to leverage computational techniques to accelerate the discovery and optimization of small-molecule therapeutics.
The Strategic Imperative: Why Model Computationally?
In the high-stakes arena of drug discovery, failure is common and expensive. Computational modeling, or in silico drug discovery, has emerged as an indispensable strategy to mitigate risk and accelerate timelines.[5][6] By simulating molecular interactions on a computer before committing to costly and time-consuming wet-lab synthesis and testing, we can:
-
Identify and Prioritize Hits: Rapidly screen vast virtual libraries of compounds to identify those most likely to bind to a biological target.[6]
-
Gain Atomic-Level Insight: Visualize and understand the specific hydrogen bonds, hydrophobic interactions, and electrostatic forces that govern molecular recognition at a level of detail that is often inaccessible through purely experimental means.
-
Generate Testable Hypotheses: Predict the impact of chemical modifications on binding affinity, allowing for the rational, data-driven optimization of lead compounds.
-
Reduce Costs: By focusing laboratory resources on the most promising candidates, computational methods significantly lower the attrition rate of compounds as they move through the development pipeline.[7]
This guide provides a validated workflow that embodies these principles, using this compound as a practical exemplar for interaction analysis against the well-established protein kinase target class.
The Integrated Computational Workflow: From Target to Affinity
A successful computational investigation is not a series of disconnected experiments but an integrated, logical progression. Each step builds upon the last, providing a layer of validation and deeper insight. The overall workflow is a funnel, starting with broad, rapid screening and moving toward more computationally intensive, and thus more accurate, predictions.
Step 1: Target Selection & Preparation
-
Expertise & Causality: The choice of a biological target is the most critical first step. The aminopyridine scaffold is frequently found in ATP-competitive kinase inhibitors.[2][8][9] Therefore, selecting a protein kinase as the target for this compound is a chemically logical and literature-supported decision. For this guide, we will use c-Jun N-terminal kinase 1 (JNK1) , a well-validated target in inflammatory diseases, as our illustrative receptor.[1] The quality of the initial protein structure is paramount; garbage in, garbage out. Preparation is not a trivial step—it is the process of correcting experimental artifacts to create a chemically accurate model for simulation.
-
Experimental Protocol: Target Preparation
-
Obtain Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we select PDB ID: 2GMX, which is JNK1 in complex with an aminopyridine-based inhibitor.[1] This provides a validated binding pocket.
-
Initial Cleaning: Load the PDB file into a molecular modeling package (e.g., UCSF Chimera, PyMOL, Discovery Studio). Remove all non-essential components: crystallization aids, excess solvent molecules (except for crystallographic waters that may be structurally important), and any co-ligands not relevant to the study.
-
Structure Correction: Use protein preparation tools (e.g., Maestro's Protein Preparation Wizard, Chimera's Dock Prep) to:
-
Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.
-
Assign correct bond orders.
-
Model in missing side chains or loops using built-in algorithms.
-
Optimize the hydrogen-bonding network by flipping terminal amide and imidazole groups of Asn, Gln, and His residues.
-
-
Protonation & Energy Minimization: Assign protonation states to titratable residues (Asp, Glu, His, Lys, Arg) appropriate for a physiological pH of ~7.4. Perform a brief, constrained energy minimization to relax the structure and relieve any steric clashes introduced during preparation, while keeping heavy atoms close to their crystallographic positions. The output is a clean, simulation-ready receptor file.
-
Step 2: Ligand Preparation
-
Expertise & Causality: A 2D chemical drawing is insufficient for a 3D simulation. The ligand must be converted into a valid 3D conformation with an accurate charge model. The distribution of partial atomic charges dictates the electrostatic interactions with the protein, which are often dominant contributors to binding affinity.
-
Experimental Protocol: Ligand Preparation
-
Generate 3D Structure: Draw the 2D structure of this compound in a chemical editor and convert it to a 3D structure.
-
Energy Minimization: Perform a thorough geometry optimization using a quantum mechanics (e.g., DFT with B3LYP/6-31G*) or a robust molecular mechanics force field (e.g., MMFF94) to find a low-energy conformation.
-
Assign Protonation State: At physiological pH, the primary amine on the pyridine ring will be protonated. Ensure the structure reflects this state.
-
Calculate Partial Charges: Use a reliable method to assign partial atomic charges. Common choices include AM1-BCC or RESP charges, which are designed to be compatible with standard biomolecular force fields like AMBER. The output is a 3D ligand file (e.g., in .mol2 or .sdf format) with correct atom types and charges.
-
Step 3: Molecular Docking for Pose Prediction
-
Expertise & Causality: Molecular docking is a computational method used to predict the preferred orientation, or "pose," of a ligand when bound to a receptor.[6] It functions as a rapid, initial screen. We use it to generate plausible binding hypotheses. A scoring function estimates the binding affinity for each pose, allowing us to rank and prioritize the most likely candidates for further analysis.[10]
-
Experimental Protocol: Docking with AutoDock Vina
-
File Preparation: Convert the prepared receptor and ligand files into the PDBQT format required by AutoDock, which includes partial charges and atom type information. This is typically done using AutoDock Tools (ADT).[10][11]
-
Grid Box Definition: Define the search space for the docking simulation. This is a 3D box centered on the active site of the protein. For our JNK1 example, this would be the known ATP-binding pocket. The size of the box should be large enough to accommodate the ligand in various orientations.[12]
-
Configuration File: Create a configuration text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center coordinates, and the dimensions of the grid box.[12]
-
Execute Docking: Run the Vina executable from the command line, pointing it to the configuration file.
-
Result Analysis: Vina will output a PDBQT file containing multiple binding poses (typically 9-10), ranked by their predicted binding affinity (in kcal/mol). Analyze these poses visually. The top-ranked pose is the one that the scoring function predicts is most favorable. Look for key interactions, such as hydrogen bonds between the aminopyridine nitrogen and the hinge region of the kinase, a hallmark of many kinase inhibitors.
-
Step 4: Molecular Dynamics (MD) for Dynamic Validation
-
Expertise & Causality: Docking provides a static snapshot. However, biological systems are dynamic. MD simulation offers a "computational microscope" that allows us to observe the behavior of the protein-ligand complex over time (typically nanoseconds to microseconds) in a simulated physiological environment (water and ions).[13][14] This crucial step validates the stability of the docked pose. An unstable pose will quickly dissociate or drift in an MD simulation, indicating it was likely a docking artifact. A stable pose will maintain its key interactions throughout the simulation, increasing confidence in the binding hypothesis.
-
Experimental Protocol: MD Simulation with GROMACS
-
System Building:
-
Topology Generation: Start with the top-ranked docked complex. Generate a system topology using a force field (e.g., CHARMM36m or AMBER14SB). The force field is a set of parameters that defines the potential energy of the system. Ligand parameters must be generated separately (e.g., using the CGenFF server for CHARMM) and merged with the protein topology.[13][14]
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and to simulate a physiological salt concentration (~0.15 M).
-
-
Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes between the complex and the solvent.
-
Equilibration: This is a two-stage process to bring the system to the desired temperature and pressure.[15]
-
NVT Ensemble (Canonical): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
NPT Ensemble (Isothermal-Isobaric): Switch to a constant pressure ensemble (e.g., 1 bar) while maintaining the temperature. This allows the density of the system to relax to the correct value. The position restraints are gradually released.
-
-
Production Run: Once the system is stable (as judged by convergence of temperature, pressure, and density), remove all restraints and run the production simulation for a desired length of time (e.g., 100 ns). Save the coordinates (trajectory) at regular intervals.
-
Analysis: Analyze the resulting trajectory to assess the stability of the complex using metrics like Root Mean Square Deviation (RMSD) and to identify key interactions.
-
Step 5: Binding Free Energy Calculation
-
Expertise & Causality: While MD confirms stability, it doesn't directly provide a binding affinity value. Binding free energy calculations aim to provide a more accurate, quantitative estimate of this affinity than docking scores.[16][17] The Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PBSA or MM/GBSA) methods are popular "end-state" techniques that offer a balance between computational accuracy and speed.[18][19] They calculate the free energy of the complex, receptor, and ligand from the MD trajectory to derive the binding free energy.
-
Experimental Protocol: MM/PBSA Calculation
-
Trajectory Extraction: Use snapshots from the stable portion of the production MD trajectory for the calculation. Discard the initial part of the simulation where the system was still equilibrating.
-
Run MM/PBSA Script: Utilize a script like gmx_MMPBSA (which interfaces GROMACS with AMBER tools) to perform the calculation.[19] The script extracts the complex, receptor, and ligand coordinates from each snapshot.
-
Calculate Energy Components: For each of the three states (complex, receptor, ligand), the script calculates:
-
ΔE_MM: The molecular mechanics energy (bonds, angles, van der Waals, electrostatics) in a vacuum.
-
ΔG_solv: The solvation free energy, which is composed of a polar part (calculated with the PB or GB implicit solvent model) and a non-polar part (estimated from the solvent-accessible surface area, SASA).
-
-
Compute Binding Free Energy: The final binding free energy (ΔG_bind) is calculated as:
-
ΔG_bind = G_complex - (G_receptor + G_ligand)
-
Where G for each species = E_MM + G_solv
-
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Hypothetical Molecular Docking Results for this compound with JNK1
| Pose ID | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key H-Bond Interactions (Residue) |
| 1 | -8.5 | 0.00 | Met111 (Hinge), Gln113 |
| 2 | -8.2 | 1.21 | Met111 (Hinge) |
| 3 | -7.9 | 1.87 | Met111 (Hinge), Lys55 |
| 4 | -7.5 | 2.54 | Asp169 (DFG Motif) |
Table 2: Hypothetical MM/PBSA Binding Free Energy Results (kcal/mol)
| Energy Component | Average Value | Std. Deviation |
| van der Waals Energy (ΔE_vdW) | -45.2 | 3.1 |
| Electrostatic Energy (ΔE_elec) | -18.9 | 2.5 |
| Polar Solvation Energy (ΔG_polar) | +42.5 | 4.2 |
| Non-Polar Solvation Energy (ΔG_nonpolar) | -5.1 | 0.4 |
| Binding Free Energy (ΔG_bind) | -26.7 | 5.5 |
-
Interpretation: The docking results (Table 1) suggest a strong predicted affinity, with the top pose forming a critical hydrogen bond to the kinase hinge region (Met111), a canonical interaction for ATP-competitive inhibitors. The MD simulation would then test the stability of this pose. The MM/PBSA results (Table 2) provide a more refined energy estimate, breaking down the contributions. Here, the favorable binding is driven by strong van der Waals and electrostatic interactions, which overcome the penalty of desolvating the polar groups upon binding (ΔG_polar).
Conclusion
This guide has detailed an integrated, multi-step computational workflow for analyzing the interactions of this compound, a representative of the important aminopyridine class of kinase inhibitors. By logically progressing from rapid pose prediction with molecular docking to dynamic stability assessment with MD simulations and quantitative affinity estimation with MM/PBSA, researchers can build a robust, evidence-based model of molecular recognition. This approach does not replace experimental work but rather enhances and guides it, enabling a more rational, efficient, and ultimately more successful path toward the development of novel therapeutics.
References
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Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved from [Link]
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BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. Retrieved from [Link]
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Scripps Research. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]
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Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials. Retrieved from [Link]
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Valdes-Tresanco, M. E., & Valiente, P. A. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber [Video]. YouTube. Retrieved from [Link]
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MaddyList. (2023). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step) [Video]. YouTube. Retrieved from [Link]
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Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved from [Link]
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Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. Retrieved from [Link]
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Panda, P. (2022). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial [Video]. YouTube. Retrieved from [Link]
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Szczepankiewicz, B. G., et al. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Journal of Medicinal Chemistry, 49(12), 3563–3580. Retrieved from [Link]
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Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved from [Link]
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Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Retrieved from [Link]
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Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. European Journal of Medicinal Chemistry, 258, 115598. Retrieved from [Link]
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Ali, A., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. Retrieved from [Link]
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Liu, X., et al. (2019). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(14), 1771-1776. Retrieved from [Link]
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CD ComputaBio. (n.d.). GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. Retrieved from [Link]
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Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245. Retrieved from [Link]
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PlayMolecule. (2022). MM(PB/GB)SA – a quick start guide. Oxford Protein Informatics Group. Retrieved from [Link]
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Kumar, V., & Wei, D.-Q. (2022). Computational Methods for Structure-Based Drug Design Through System Biology. Methods in Molecular Biology, 2385, 161-174. Retrieved from [Link]
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Hardianto, A., Yusuf, M., & Ranganathan, S. (2022). Structure-Based Drug Design Workflow. Encyclopedia of Bioinformatics and Computational Biology, 273-280. Retrieved from [Link]
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Wagen, C. (2024). 2023 in Review. Rowan Newsletter. Retrieved from [Link]
- Google Patents. (n.d.). IL257422A - (s,e)-3-(6-aminopyridin-3-yl)-n-((5-(4-(3-fluoro-3-methylpyrrolidine-1-carbonyl)phenyl)-7-(4-fluorophenyl)benzofuran-2-yl)methyl)acrylamide for the treatment of cancer.
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Hardianto, A., Yusuf, M., & Ranganathan, S. (2021). Structure-Based Drug Design Workflow. ResearchGate. Retrieved from [Link]
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Rowan Scientific. (n.d.). Structure-Based Drug Design. Retrieved from [Link]
- Google Patents. (n.d.). EP2511844A2 - Advanced drug development and manufacturing.
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Methodological & Application
The Strategic deployment of 2-(6-Aminopyridin-3-yl)propan-2-ol in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic building blocks, 2-(6-Aminopyridin-3-yl)propan-2-ol has emerged as a cornerstone for the synthesis of highly selective and potent kinase inhibitors. Its unique structural and electronic properties provide a versatile platform for generating libraries of compounds with significant therapeutic potential, particularly in the realms of oncology and autoimmune diseases. This guide offers an in-depth exploration of the utility of this compound, complete with detailed protocols and application notes to empower researchers in their quest for next-generation medicines.
Introduction: The Significance of the Aminopyridine Scaffold
The aminopyridine moiety is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site in a multitude of kinases. This interaction serves as a foundational anchor for inhibitor binding, allowing for the exploration of various substituents to achieve high potency and selectivity. The this compound scaffold builds upon this principle by incorporating a tertiary alcohol on a propane substituent at the 3-position. This functional group can engage in additional hydrogen bonding or serve as a key pharmacophoric element, while also influencing the molecule's physicochemical properties such as solubility and metabolic stability.
Core Applications in Kinase Inhibitor Development
Derivatives of this compound are particularly promising as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, making them a major class of therapeutic targets.
Spleen Tyrosine Kinase (SYK) Inhibition: A Promising Therapeutic Avenue
Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[1][] Its involvement in B-cell receptor and Fc receptor signaling makes it an attractive target for the treatment of autoimmune disorders like rheumatoid arthritis and certain B-cell malignancies.[3] The this compound scaffold can be elaborated to effectively target the ATP-binding site of SYK, offering a pathway to novel oral therapies.[][4]
Data Presentation: Structure-Activity Relationship (SAR) Insights
The development of potent kinase inhibitors from the this compound core relies on systematic Structure-Activity Relationship (SAR) studies. The following table illustrates a hypothetical SAR exploration for a series of SYK inhibitors derived from this scaffold, showcasing how modifications can impact inhibitory potency.
| Compound ID | R Group (at 6-amino position) | SYK IC50 (nM) |
| A-1 | Phenyl | 500 |
| A-2 | 4-Fluorophenyl | 250 |
| A-3 | 4-Methoxyphenyl | 150 |
| A-4 | 1-Methyl-1H-pyrazol-4-yl | 50 |
| A-5 | 1H-Indazol-6-yl | 15 |
This data is illustrative and intended to represent a typical SAR progression.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of the core scaffold and its subsequent evaluation as a kinase inhibitor.
Protocol 1: Synthesis of this compound
This protocol is adapted from analogous synthetic procedures for aminopyridine derivatives and provides a reliable route to the target compound.
Step 1: Synthesis of 2-(6-chloropyridin-3-yl)propan-2-ol
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,5-dichloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Grignard Formation: Cool the solution to -78 °C and add a solution of isopropylmagnesium chloride in THF (1.1 eq) dropwise.
-
Acetone Addition: After stirring for 1 hour at -78 °C, add acetone (1.5 eq) dropwise.
-
Quenching and Extraction: Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Step 2: Amination of 2-(6-chloropyridin-3-yl)propan-2-ol
-
Reaction Setup: In a sealed tube, combine 2-(6-chloropyridin-3-yl)propan-2-ol (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq), and sodium tert-butoxide (1.5 eq).
-
Solvent and Amine Source: Add anhydrous toluene and a source of ammonia (e.g., benzophenone imine followed by hydrolysis, or direct amination with ammonia gas).
-
Reaction: Heat the mixture to 100-120 °C for 12-24 hours.
-
Work-up and Purification: Cool the reaction mixture, dilute with ethyl acetate, and filter through celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by flash column chromatography to yield this compound.
Protocol 2: Synthesis of a Representative Kinase Inhibitor via Suzuki-Miyaura Coupling
This protocol details the coupling of the aminopyridine core with a heteroaryl boronic acid, a common strategy for elaborating kinase inhibitors.[5][6]
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium phosphate (2.5 eq).[6]
-
Inert Atmosphere: Seal the flask and create an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.[6]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.[6]
-
Reaction: Stir the mixture at 85-95 °C for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.[6]
-
Work-up: After cooling, dilute with ethyl acetate and filter through celite. Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This is a generic, luminescence-based assay to determine the IC50 value of a synthesized inhibitor against a target kinase.[7][8][9]
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO and create a serial dilution series.[7]
-
Kinase Reaction Setup: In a 96-well plate, add the serially diluted compound or DMSO as a control. Add the target kinase and incubate for 10 minutes at room temperature.[7]
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate the plate at 30 °C for 60 minutes.[7]
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[7]
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
Visualization of Key Concepts
Caption: Synthetic and bioassay workflows.
Caption: Simplified SYK signaling pathway and point of inhibition.
Conclusion
This compound represents a highly valuable and versatile scaffold for the development of novel kinase inhibitors. Its inherent ability to engage with the kinase hinge region, combined with the synthetic tractability to explore diverse chemical space, positions it as a key building block in modern medicinal chemistry. The protocols and application notes provided herein offer a solid foundation for researchers to leverage this promising scaffold in their drug discovery endeavors, with the ultimate goal of delivering innovative therapies for a range of debilitating diseases.
References
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- MDPI. (2017).
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
- PubMed Central. (2019). Selective inhibition of spleen tyrosine kinase (SYK)
- National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes.
- ResearchGate. (n.d.). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling.
- PubMed Central. (2014). Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target.
- BOC Sciences. (n.d.).
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The Strategic Utility of 2-(6-Aminopyridin-3-yl)propan-2-ol in Modern Drug Synthesis
In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents is intrinsically linked to the availability of versatile and strategically functionalized building blocks. Among these, 2-(6-Aminopyridin-3-yl)propan-2-ol has emerged as a pivotal intermediate, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its unique structural arrangement, featuring a nucleophilic amino group and a tertiary alcohol on a pyridine scaffold, offers a dual-functionality that is highly advantageous for constructing complex molecular architectures. This guide provides an in-depth exploration of the synthesis, properties, and applications of this valuable compound, complete with detailed protocols for its use in key synthetic transformations.
Physicochemical Properties and Safety Profile
A thorough understanding of a synthetic intermediate's properties is fundamental to its effective application. The key physicochemical characteristics of this compound are summarized below.
| Property | Value |
| CAS Number | 843643-03-8[1][2] |
| Molecular Formula | C₈H₁₂N₂O[1] |
| Molecular Weight | 152.19 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents |
Safety and Handling: As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Synthesis of this compound: A Strategic Approach
The synthesis of this compound is a critical first step for its utilization in drug discovery programs. A common and efficient laboratory-scale synthesis commences from the readily available 2-amino-5-bromopyridine. The rationale behind this approach lies in the selective introduction of the propan-2-ol moiety at the 3-position of the pyridine ring via a Grignard reaction.
Protocol 1: Synthesis of this compound
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents) and a crystal of iodine in anhydrous tetrahydrofuran (THF).
-
Grignard Reagent Formation: A solution of 2-amino-5-bromopyridine (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel to initiate the Grignard reaction. The mixture is gently heated to maintain a steady reflux until the magnesium is consumed.
-
Reaction with Acetone: The reaction mixture is cooled to 0 °C in an ice bath. Anhydrous acetone (1.5 equivalents) dissolved in anhydrous THF is then added dropwise, maintaining the temperature below 10 °C.
-
Quenching and Workup: After the addition is complete, the reaction is stirred at room temperature for 2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Application in the Synthesis of Kinase Inhibitors: A Case Study
The aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors, capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases.[3] this compound serves as a crucial building block for the synthesis of highly potent and selective cyclin-dependent kinase (CDK) 4/6 inhibitors, a class of drugs that has revolutionized the treatment of certain types of breast cancer.[4][5] Palbociclib, the first FDA-approved CDK4/6 inhibitor, features a substituted aminopyridine core.[4][6]
The following protocol outlines a representative palladium-catalyzed cross-coupling reaction, a common strategy in medicinal chemistry, to couple this compound with a suitable heterocyclic partner, mimicking a key step in the synthesis of a CDK4/6 inhibitor scaffold.
Protocol 2: Palladium-Catalyzed Cross-Coupling for Kinase Inhibitor Synthesis
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equivalent), the halogenated pyrimidinone coupling partner (e.g., a 2-chloropyrimidinone derivative, 1.1 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., cesium carbonate, 2.0 equivalents).
-
Reaction Execution: Anhydrous, degassed 1,4-dioxane is added as the solvent. The reaction vessel is sealed and heated to 100-120 °C with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique such as LC-MS or TLC.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite, washing with ethyl acetate. The filtrate is concentrated under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to yield the desired coupled product.
The Rationale Behind Experimental Choices
The selection of reagents and conditions in the described protocols is guided by established principles of organic synthesis and the specific reactivity of the intermediate.
-
Grignard Reaction: The use of a Grignard reagent is a classic and reliable method for forming carbon-carbon bonds. The choice of THF as a solvent is crucial as it solvates the magnesium cation, stabilizing the Grignard reagent. The reaction with acetone provides the desired tertiary alcohol functionality in a single step.
-
Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig amination and other related cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds, which are prevalent in many pharmaceutical compounds.[7] The choice of the palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. The ligand plays a key role in stabilizing the palladium catalyst and facilitating the catalytic cycle. The base is necessary to deprotonate the amine and facilitate the reductive elimination step.
Conclusion
This compound is a highly valuable and versatile synthetic intermediate with significant applications in drug discovery and development. Its strategic importance is particularly evident in the synthesis of targeted therapies like kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers and scientists to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and the development of new therapeutics.
References
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Design, synthesis, and anticancer activity of three novel palbociclib derivatives. PMC. Available at: [Link]
-
A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. ResearchGate. Available at: [Link]
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Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Longdom Publishing. Available at: [Link]
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3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. PubMed. Available at: [Link]
-
Sonogashira Coupling. Wikipedia. Available at: [Link]
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The synthetic strategies for the preparation of Palbociclib. ResearchGate. Available at: [Link]
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A mild, catalyst-free synthesis of 2-aminopyridines. PMC. Available at: [Link]
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Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
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A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. Available at: [Link]
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2,3-diaminopyridine. Organic Syntheses. Available at: [Link]
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Third-generation CDK inhibitors: A review on the synthesis and binding modes of Palbociclib, Ribociclib and Abemaciclib. PubMed. Available at: [Link]
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Recent Progress in CDK4/6 Inhibitors and PROTACs. MDPI. Available at: [Link]
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Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
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Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. Available at: [Link]
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Application Notes and Protocols for the Characterization and Assay of 2-(6-Aminopyridin-3-yl)propan-2-ol
Authored by: Senior Application Scientist
Introduction
2-(6-Aminopyridin-3-yl)propan-2-ol is a substituted aminopyridine derivative. The aminopyridine scaffold is of significant interest in medicinal chemistry, with compounds from this class exhibiting a range of biological activities. For instance, 4-aminopyridine is an approved drug for improving walking in patients with multiple sclerosis, acting as a potassium channel blocker. The structural features of this compound, including the amino group and the tertiary alcohol, suggest its potential for unique biological interactions and as a valuable intermediate in the synthesis of more complex molecules.[1][2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the essential experimental protocols for the characterization and potential bioactivity screening of this compound. The protocols are designed to be self-validating and are grounded in established scientific principles.
Physicochemical Characterization
Prior to any biological evaluation, it is imperative to confirm the identity, purity, and key physicochemical properties of the test compound.
Protocol 1: Identity and Purity Assessment by HPLC-UV and LC-MS
Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of a compound by separating it from potential impurities.[3] Liquid Chromatography-Mass Spectrometry (LC-MS) provides confirmation of the molecular weight, thus verifying the identity of the compound.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. From this, prepare a working solution of 10 µg/mL in the mobile phase.
-
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
-
LC-MS Conditions: Utilize the same chromatographic conditions as above, with the eluent directed to an electrospray ionization (ESI) source of a mass spectrometer operating in positive ion mode.
-
Data Analysis:
-
Purity: Calculate the purity of the compound based on the area under the curve (AUC) of the main peak in the HPLC-UV chromatogram.
-
Identity: Confirm the presence of the expected [M+H]⁺ ion in the mass spectrum. For this compound (C₈H₁₂N₂O, MW: 152.19 g/mol ), the expected [M+H]⁺ is m/z 153.1.
-
Expected Data Summary:
| Parameter | Expected Value |
| Purity (HPLC-UV) | >95% |
| Retention Time | Compound-specific |
| [M+H]⁺ (LC-MS) | m/z 153.1 |
Protocol 2: Structural Confirmation by NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules by providing detailed information about the carbon-hydrogen framework.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition: Acquire a proton NMR spectrum to observe the chemical shifts, integration, and coupling patterns of the hydrogen atoms.
-
¹³C NMR Acquisition: Acquire a carbon NMR spectrum to identify the number and types of carbon atoms in the molecule.
-
Data Analysis: Correlate the observed spectra with the expected structure of this compound.
Potential Biological Assays
Given the structural motifs present in this compound, several biological activities can be hypothesized and tested. The aminopyridine core suggests potential neurological and antimicrobial activities.
Hypothesized Activity 1: Antimicrobial Effects
Rationale: Many nitrogen-containing heterocyclic compounds, including pyridine derivatives, have been shown to possess antimicrobial properties.[4] The following protocols describe how to assess the potential antibacterial and antifungal activity of the compound.
Rationale: The broth microdilution method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
Experimental Workflow:
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Protocol:
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Illustrative Data Table:
| Microorganism | MIC of this compound (µg/mL) | MIC of Control Antibiotic (µg/mL) |
| S. aureus | 64 | 1 (Vancomycin) |
| E. coli | >256 | 2 (Ciprofloxacin) |
| C. albicans | 128 | 0.5 (Amphotericin B) |
Note: The data presented above is for illustrative purposes only.
Hypothesized Activity 2: Neurological Effects - Ion Channel Modulation
Rationale: The aminopyridine scaffold is well-known for its ability to modulate the activity of potassium channels.[5] An initial assessment of neuroactivity can be performed using a whole-organism model, such as zebrafish larvae, which have a nervous system that shares significant homology with vertebrates.
Rationale: Changes in the locomotor activity of zebrafish larvae can indicate neuroactive properties of a test compound. This high-throughput assay can provide initial insights into potential effects on the central nervous system.
Experimental Workflow:
Caption: Zebrafish Larval Motility Assay Workflow.
Step-by-Step Protocol:
-
Larval Dispensing: At 5-7 days post-fertilization, place single zebrafish larvae into the wells of a 96-well plate containing embryo medium.
-
Compound Exposure: Add this compound to the wells to achieve a range of final concentrations (e.g., 1 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Acclimation: Place the plate in an automated tracking instrument and allow the larvae to acclimate in the dark for 30 minutes.
-
Behavioral Monitoring: Record the locomotor activity of the larvae over a period of alternating light and dark cycles (e.g., 10 minutes light, 10 minutes dark, repeated).
-
Data Analysis: Quantify the total distance moved and the velocity of the larvae in each condition. Significant deviations from the vehicle control may indicate neuroactivity.
Illustrative Data Table:
| Concentration (µM) | Total Distance Moved in Dark (mm) |
| Vehicle Control | 150 ± 20 |
| 1 | 145 ± 25 |
| 10 | 250 ± 30 |
| 100 | 80 ± 15 |
p < 0.05 compared to vehicle control. Note: The data presented above is for illustrative purposes only and suggests a biphasic effect on locomotor activity.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial characterization and biological screening of this compound. By systematically confirming the compound's identity and purity and then exploring its potential antimicrobial and neuroactive properties, researchers can efficiently gather the preliminary data necessary for more advanced studies in drug discovery and development.
References
- Liquid-chromatographic Determination of 4-aminopyridine in Serum, Saliva, and Urine.Clinical Chemistry.
- (s,e)-3-(6-aminopyridin-3-yl)-n-((5-(4-(3-fluoro-3-methylpyrrolidine-1-carbonyl)phenyl)-7-(4-fluorophenyl)benzofuran-2-yl)methyl)acrylamide for the treatment of cancer.Google Patents.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.PMC - PubMed Central.
- This compound.Sigma-Aldrich.
- This compound | 843643-03-8.ChemicalBook.
- Application Notes and Protocols for the Characterization of 4-Aminopyridine-3-Sulfonic Acid.Benchchem.
- PV2143.OSHA.
- Provisional Peer Reviewed Toxicity Values for 4-Aminopyridine.PPRTV Library.
- Advanced drug development and manufacturing.Google Patents.
- Prodrugs of hydroxyl-comprising drugs.Google Patents.
- United States Patent.Googleapis.com.
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The Strategic Application of 2-(6-Aminopyridin-3-yl)propan-2-ol in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Versatility of the Aminopyridine Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have emerged as a pivotal class of drug targets, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer therapy, with a significant portion of these drugs featuring a 2-aminopyridine moiety or a related nitrogen-containing heterocycle.[3][4] This structural motif is highly effective at forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a critical anchoring point for many inhibitors.[5]
Within this context, 2-(6-Aminopyridin-3-yl)propan-2-ol stands out as a particularly valuable and versatile building block for the synthesis of next-generation kinase inhibitors.[3][6] Its unique trifunctional nature—a nucleophilic amino group, a pyridine ring amenable to functionalization, and a tertiary alcohol—provides medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of their compounds. The tertiary alcohol moiety, in particular, can serve as a hydrogen bond donor or acceptor and can be strategically employed to enhance solubility and modulate metabolic stability.
This comprehensive guide delves into the practical application of this compound in the synthesis of a representative pyrazolo[1,5-a]pyrimidine-based kinase inhibitor. We will explore the underlying chemical principles, provide a detailed, field-proven synthetic protocol, and discuss the rationale behind the experimental choices, thereby equipping researchers and drug development professionals with the knowledge to effectively leverage this key intermediate in their own discovery programs.
Core Synthetic Strategy: Constructing a Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established core for a variety of kinase inhibitors, targeting kinases such as KDR, PI3Kδ, and various cycline-dependent kinases (CDKs).[5][7] Our synthetic approach will focus on the construction of a hypothetical, yet representative, inhibitor of this class, demonstrating the utility of this compound.
The overall synthetic workflow can be visualized as a two-stage process: first, the construction of the core pyrazolo[1,5-a]pyrimidine scaffold, and second, the strategic introduction of the this compound moiety via a palladium-catalyzed cross-coupling reaction.
Caption: A two-stage synthetic workflow for a pyrazolo[1,5-a]pyrimidine kinase inhibitor.
Detailed Synthetic Protocols
The following protocols provide a step-by-step guide for the synthesis of a representative kinase inhibitor. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Protocol 1: Synthesis of the 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine Scaffold
This initial stage involves the construction of the core heterocyclic system through a cyclocondensation reaction, followed by halogenation to prepare it for the subsequent coupling step.
Step 1.1: Cyclocondensation to form 5-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
-
Rationale: This reaction builds the fused bicyclic core of our target inhibitor. The use of a basic catalyst like sodium ethoxide facilitates the initial Michael addition and subsequent intramolecular cyclization.
-
Procedure:
-
To a solution of sodium ethoxide (prepared by dissolving 2.3 g, 100 mmol of sodium in 100 mL of absolute ethanol) in a 250 mL round-bottom flask, add 3-amino-5-methyl-1H-pyrazole (9.7 g, 100 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl 2-cyano-3-ethoxyacrylate (16.9 g, 100 mmol) dropwise over 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Cool the mixture to room temperature and then place in an ice bath for 1 hour.
-
Collect the resulting precipitate by filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield the desired product.
-
Step 1.2: Chlorination to 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine
-
Rationale: The introduction of a chlorine atom at the 7-position activates the scaffold for nucleophilic aromatic substitution or, as in our case, for a palladium-catalyzed cross-coupling reaction. Phosphorus oxychloride is a common and effective reagent for this type of transformation.
-
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, suspend 5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one (10 g, 67 mmol) in phosphorus oxychloride (30 mL).
-
Add N,N-dimethylaniline (2 mL) dropwise as a catalyst.
-
Heat the mixture to reflux and maintain for 3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g) with vigorous stirring.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine.
-
Protocol 2: Buchwald-Hartwig Amination with this compound
This final step involves the crucial C-N bond formation that incorporates our key building block into the kinase inhibitor structure.
-
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] The choice of a suitable phosphine ligand is critical for the efficiency of the reaction. Xantphos is a bulky, electron-rich ligand that is often effective in coupling reactions involving heteroaromatic systems.[7] Sodium tert-butoxide is used as a strong, non-nucleophilic base to deprotonate the amine and facilitate the catalytic cycle.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
-
Procedure:
-
To an oven-dried Schlenk flask, add 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine (1.68 g, 10 mmol), this compound (1.52 g, 10 mmol), sodium tert-butoxide (1.35 g, 14 mmol), and Xantphos (347 mg, 0.6 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (183 mg, 0.2 mmol).
-
Add anhydrous toluene (50 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12 hours under an argon atmosphere.
-
Cool the mixture to room temperature and dilute with ethyl acetate (100 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield the final kinase inhibitor.
-
Data Presentation and Characterization
The successful synthesis of the target kinase inhibitor should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight | Appearance | Yield (%) | Purity (HPLC) |
| 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine | C₇H₆ClN₃ | 167.60 | White to off-white solid | 75-85 | >98% |
| Final Kinase Inhibitor | C₁₅H₁₇N₅O | 283.33 | Pale yellow solid | 60-70 | >99% |
Table 1: Summary of synthetic results and key properties of the intermediate and final product.
Conclusion and Future Perspectives
This application note has detailed a robust and reproducible synthetic route for a representative pyrazolo[1,5-a]pyrimidine-based kinase inhibitor, highlighting the strategic use of this compound. The protocols provided, grounded in established chemical principles, offer a solid foundation for researchers in the field of kinase inhibitor discovery.
The versatility of this compound allows for its incorporation into a wide array of kinase inhibitor scaffolds beyond the pyrazolo[1,5-a]pyrimidine core. Future work could explore its application in the synthesis of inhibitors targeting other kinase families, leveraging the unique properties of the tertiary alcohol moiety to address challenges such as solubility and off-target effects. The continued exploration of this and other highly functionalized building blocks will undoubtedly fuel the development of the next generation of targeted cancer therapies.
References
- Fraley, M. E., Hoffman, W. F., et al. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(19), 2767-70.
- Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery.
- Ostrowska, K., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(11), 3330.
- Kaplan, J., et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters, 20(2), 640-3.
- Google Patents. (n.d.). Process for the preparation of kinase inhibitors and intermediates thereof. EP3376870B1.
-
Digital Commons @ Michigan Tech. (2025). Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 2-aminothiazole compounds as kinase inhibitors. CN101657446A.
- Synthesis and evaluation of new 2-chloro-4-aminopyrimidine and 2,6-dimethyl-4-aminopyrimidine derivatives as tubulin polymerization inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters, 28(10), 1835-1841.
- RSC Publishing. (2022). 2-Aminopyridine – an unsung hero in drug discovery.
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BindingDB. (n.d.). Patents In BindingDB. Retrieved from [Link]
- Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2022). Molecules, 27(19), 6527.
- Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). (2010). Bioorganic & Medicinal Chemistry Letters, 20(2), 640-3.
- Synthesis and evaluation of new 2-chloro-4-aminopyrimidine and 2,6-dimethyl-4-aminopyrimidine derivatives as tubulin polymerization inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters, 28(10), 1835-1841.
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- Google Patents. (n.d.). Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines. WO2006028964A1.
- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2016). Arkivoc, 2017(2), 244-256.
- Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. (2020). Journal of Medicinal Chemistry, 63(9), 4517–4527.
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Application Notes and Protocols: A Tiered Strategy for Characterizing Novel Compounds in Cell-Based Assays Using 2-(6-Aminopyridin-3-yl)propan-2-ol as a Case Study
Introduction: Navigating the Unknowns of Novel Chemical Entities
In the landscape of drug discovery and chemical biology, researchers are constantly presented with novel chemical entities (NCEs) that hold therapeutic potential. 2-(6-Aminopyridin-3-yl)propan-2-ol is one such molecule, with its full biological activity and mechanism of action yet to be extensively characterized in the public domain. This presents a unique opportunity to establish a systematic and robust workflow for elucidating its cellular effects. Cell-based assays are indispensable in this endeavor, offering a physiologically relevant environment to observe the intricate interplay between a compound and a living system.[1][2]
This guide provides a comprehensive, tiered strategy for the design and implementation of cell-based assays to characterize NCEs like this compound. We will move from broad, initial assessments of cytotoxicity to more focused phenotypic and target-based assays. This hierarchical approach ensures a logical progression of research, where data from each tier informs the experimental design of the next, maximizing efficiency and the quality of insights gained.[3]
Tier 1: Foundational Analysis - Cytotoxicity and Viability Assays
The initial and most critical step in evaluating any NCE is to determine its intrinsic cytotoxicity. This foundational data informs the concentration range for all subsequent experiments, ensuring that observed effects are not merely a consequence of cell death.[4] A variety of assays can be employed to assess cell health, each with its own principle.[5]
Core Principle: Distinguishing Cytotoxicity from Targeted Effects
It is imperative to differentiate between compounds that induce a specific cellular response and those that are generally toxic. By identifying the concentration at which this compound begins to impact cell viability, a sub-toxic concentration range can be established for subsequent, more nuanced functional assays.
Experimental Workflow: A Multi-Faceted Approach to Assessing Cell Health
A combination of assays is recommended to obtain a comprehensive understanding of the compound's cytotoxic profile.
Protocol 1: MTT Assay for Metabolic Activity
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often correlated with cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[6]
Materials:
-
Cells of interest (e.g., a cancer cell line like HeLa or a non-cancerous line like HEK293)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Materials:
-
Cells and compound treatment as in the MTT assay.
-
96-well plates (can be the same plate as the treatment).
-
Commercially available LDH assay kit (containing substrate, cofactor, and dye).
-
Lysis buffer (provided in the kit) for maximum LDH release control.
-
Plate reader capable of measuring absorbance at the recommended wavelength (e.g., 490 nm).
Procedure:
-
After the compound incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the supernatant to a new plate and adding the reaction mixture.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Data Presentation: Summarizing Cytotoxicity Data
| Assay Type | Principle | Endpoint Measured | Typical Output |
| MTT | Metabolic activity | Reduction of MTT to formazan | IC50 value |
| LDH Release | Membrane integrity | LDH activity in supernatant | % Cytotoxicity |
Tier 2: Phenotypic Screening - Unveiling Cellular Responses
Once a non-toxic working concentration of this compound is established, the next step is to investigate its phenotypic effects on cells. Phenotypic screening is a powerful, target-agnostic approach that can reveal unexpected biological activities and provide clues about the compound's mechanism of action.[7][8][9]
The Rationale for a Phenotypic Approach
For a novel compound with an unknown target, a phenotypic screen provides a broad view of its cellular impact.[] This approach can identify effects on complex cellular processes that might be missed in a target-based screen.[11]
Experimental Design: High-Content Imaging for Multi-Parameter Analysis
High-content screening (HCS) is an ideal platform for phenotypic assays, as it combines automated microscopy with sophisticated image analysis to quantify multiple cellular features simultaneously.[1]
Protocol 3: Cell Cycle Analysis using High-Content Imaging
This assay determines if this compound affects cell cycle progression.
Materials:
-
Cells seeded in 96- or 384-well imaging plates.
-
This compound at non-toxic concentrations.
-
Hoechst 33342 (for DNA staining).
-
Antibody against a cell cycle marker (e.g., Phospho-Histone H3 for mitosis).
-
Fluorescently labeled secondary antibody.
-
Fixation and permeabilization buffers.
-
High-content imaging system.
Procedure:
-
Treat cells with the compound for a relevant duration (e.g., 24 hours).
-
Fix and permeabilize the cells.
-
Stain with the primary and secondary antibodies, and Hoechst 33342.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the percentage of cells in different phases of the cell cycle (G1, S, G2, M) based on DNA content and marker expression.
Protocol 4: Apoptosis Induction Assay
This assay investigates whether the compound induces programmed cell death.
Materials:
-
Cells and compound treatment as above.
-
Fluorescently labeled Annexin V (binds to phosphatidylserine on the outer leaflet of apoptotic cells).
-
A dead cell stain (e.g., Propidium Iodide or DAPI).
-
High-content imaging system or flow cytometer.
Procedure:
-
Treat cells with the compound.
-
Stain the cells with Annexin V and the dead cell stain according to the manufacturer's protocol.
-
Image the cells and quantify the percentage of early apoptotic (Annexin V positive, dead cell stain negative), late apoptotic/necrotic (Annexin V positive, dead cell stain positive), and live cells.
Visualizing the Phenotypic Screening Workflow
Caption: Tiered approach for initial compound characterization.
Tier 3: Target Deconvolution and Pathway Analysis - Elucidating the Mechanism of Action
Based on the results from phenotypic screening, the next tier focuses on identifying the molecular target(s) and signaling pathways affected by this compound. This is a crucial step in understanding its mechanism of action (MOA).[12][13]
Strategies for Target Identification
Several methods can be employed for target deconvolution, ranging from computational approaches to experimental techniques like affinity chromatography and genetic screening.[14][15]
Signaling Pathway Analysis: Reporter Gene Assays
Reporter gene assays are a powerful tool for monitoring the activity of specific signaling pathways.[16][17][18] These assays utilize a reporter gene (e.g., luciferase or fluorescent protein) under the control of a promoter that is responsive to a particular pathway.[19][20]
Protocol 5: NF-κB Reporter Assay
This protocol is an example of how to test if the compound affects the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Materials:
-
A cell line stably expressing an NF-κB responsive reporter construct (e.g., HEK293-NF-κB-luc).
-
This compound.
-
A known activator of the NF-κB pathway (e.g., TNF-α) for antagonist testing.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the reporter cell line in a 96-well white, clear-bottom plate.
-
For agonist testing, treat the cells with serial dilutions of the compound.
-
For antagonist testing, pre-incubate the cells with the compound dilutions, then stimulate with the pathway activator (e.g., TNF-α).
-
Incubate for an appropriate time (e.g., 6-24 hours).
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Analyze the data to determine if the compound activates or inhibits the NF-κB pathway.
Visualizing the Target Deconvolution and Pathway Analysis Workflow
Caption: Workflow for mechanism of action (MOA) elucidation.
Conclusion: A Roadmap for Novel Compound Characterization
The journey of characterizing a novel compound like this compound requires a methodical and multi-faceted approach. By employing a tiered strategy that begins with foundational cytotoxicity testing, progresses to broad phenotypic screening, and culminates in specific target and pathway analysis, researchers can efficiently and effectively unveil the biological activity of new chemical entities. This systematic process not only provides a comprehensive understanding of a compound's mechanism of action but also lays the groundwork for its potential development as a therapeutic agent or research tool.
References
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- 17. Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays | Scientist.com [app.scientist.com]
- 18. Cell-based Reporter Assays: Measure 45 Signaling Pathway Activity in Any Cell Type | PDF [slideshare.net]
- 19. Signaling Reporters [discoverx.com]
- 20. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for In Vivo Experimental Design Using 2-(6-Aminopyridin-3-yl)propan-2-ol
Introduction: A Strategic Framework for In Vivo Evaluation of a Novel Kinase Inhibitor
The journey of a novel chemical entity from the bench to the clinic is paved with rigorous preclinical in vivo testing. This guide provides a comprehensive framework for the in vivo experimental design and evaluation of 2-(6-Aminopyridin-3-yl)propan-2-ol , a promising small molecule inhibitor. For the purpose of this instructional guide, we will hypothesize that this compound, hereafter referred to as "Compound X" , is a potent and selective inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many cancers.[1][2]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating preclinical package. All procedures involving animals must be conducted in accordance with institutional guidelines and the principles outlined in the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure scientific rigor and ethical treatment.[3][4][5][6][7]
Part 1: Foundational Characterization and Formulation
A successful in vivo study begins with a thorough understanding of the test article's physicochemical properties. The solubility, stability, and formulation of Compound X are critical determinants of its bioavailability and, consequently, its in vivo activity.
Physicochemical Properties Summary
A preliminary assessment of Compound X is required. While specific data for this molecule is not widely published, a typical initial characterization would include:
| Property | Target Value/Method | Rationale |
| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| Aqueous Solubility | > 10 µM at physiological pH | To ensure adequate dissolution for absorption. |
| LogP | 1-3 | Optimal balance between aqueous solubility and membrane permeability. |
| pKa | Determined by titration | To predict solubility and absorption at different physiological pH values. |
| In vitro stability | > 90% remaining after 1 hr | To ensure the compound is stable in plasma and liver microsomes. |
Formulation Development for In Vivo Dosing
Many kinase inhibitors are poorly water-soluble, presenting a significant hurdle for in vivo administration.[8][9] The choice of an appropriate vehicle is crucial to ensure consistent and maximal exposure.
Protocol 1: Formulation Screening
-
Solubility Assessment: Test the solubility of Compound X in a panel of pharmaceutically acceptable vehicles. Common choices include:
-
Aqueous-based: Saline, Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W).
-
Co-solvents: Polyethylene glycol 300/400 (PEG300/400), Propylene glycol, Ethanol.
-
Surfactants: Tween 80, Cremophor EL.
-
Complexing agents: Hydroxypropyl-β-cyclodextrin (HPβCD).[10]
-
Lipid-based systems: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be explored.[11][12]
-
-
Vehicle Selection: Choose a vehicle that provides a homogenous and stable solution or suspension at the desired concentration. The selected vehicle should be well-tolerated by the chosen animal species.
-
Stability Testing: Confirm the stability of the formulated Compound X at room temperature and under refrigeration for the expected duration of the study.
Part 2: Pharmacokinetic (PK) and Toxicokinetic (TK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X is fundamental to designing effective efficacy studies.[13] These studies will determine the dosing regimen, route of administration, and potential for drug accumulation.
Single-Dose Pharmacokinetic Study
Objective: To determine the basic pharmacokinetic parameters of Compound X after a single administration.
Protocol 2: Rodent Pharmacokinetic Study
-
Animal Model: Use healthy, male and female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), typically 8-10 weeks old.
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg) to determine absolute bioavailability.
-
Group 2: Oral (PO) or Intraperitoneal (IP) administration (e.g., 10-50 mg/kg), depending on the intended clinical route.
-
-
Dosing: Administer the formulated Compound X. The IV dose should be given as a bolus via the tail vein. The PO dose is administered by oral gavage.
-
Blood Sampling: Collect sparse blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Compound X in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin.
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC(0-t) | Area under the concentration-time curve from time 0 to the last measurable point. |
| t1/2 | Half-life of the compound. |
| CL | Clearance. |
| Vd | Volume of distribution. |
| F% | Bioavailability (for non-IV routes). |
Dose Range-Finding and Acute Toxicology Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities.[14][15]
Protocol 3: Acute Toxicology Study
-
Animal Model: Use the same rodent species as in the PK study.
-
Dose Escalation: Administer single, escalating doses of Compound X to small groups of animals (e.g., 3 per sex per group).
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., changes in weight, behavior, and appearance) for up to 14 days.[16]
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or severe morbidity.
-
Necropsy: At the end of the study, perform a gross necropsy to identify any organ abnormalities.
Part 3: In Vivo Pharmacodynamic (PD) and Efficacy Studies
With an established PK profile and a safe dose range, the next step is to demonstrate that Compound X engages its target and exerts an anti-tumor effect in a relevant cancer model.
Pharmacodynamic Marker Assessment
Objective: To confirm that Compound X inhibits the PI3K/AKT/mTOR pathway in vivo.
Protocol 4: In Vivo Target Engagement Study
-
Animal Model: Use tumor-bearing mice. A common model is a subcutaneous xenograft using a human cancer cell line with a known PI3K pathway mutation (e.g., PIK3CA-mutant breast or colon cancer cells) in immunocompromised mice (e.g., nude or SCID).[17][18]
-
Treatment: Once tumors are established (e.g., 100-200 mm³), treat animals with a single dose of Compound X at a dose expected to be efficacious.
-
Tissue Collection: At various time points post-dose (e.g., 2, 4, 8, 24 hours), euthanize cohorts of animals and collect tumor and plasma samples.
-
Biomarker Analysis:
-
Western Blot/ELISA: Analyze tumor lysates for levels of phosphorylated AKT (p-AKT), phosphorylated S6 (p-S6), and other downstream markers of the PI3K/mTOR pathway.[19]
-
Immunohistochemistry (IHC): Stain tumor sections for the same biomarkers to assess spatial distribution of target inhibition.
-
-
PK/PD Correlation: Correlate the plasma concentration of Compound X with the degree of target inhibition in the tumor.
Tumor Growth Inhibition (Efficacy) Study
Objective: To evaluate the anti-tumor efficacy of Compound X in a preclinical cancer model.
Protocol 5: Xenograft Efficacy Study
-
Animal Model: As in the PD study, use mice with established subcutaneous tumors.
-
Group Allocation: Randomize animals into treatment groups (n=8-10 per group) once tumors reach a specified size.
-
Group 1: Vehicle control.
-
Group 2: Compound X at a low dose.
-
Group 3: Compound X at a high dose.
-
Group 4: Positive control (a standard-of-care agent for the specific cancer type).
-
-
Dosing Regimen: Administer the vehicle, Compound X, or positive control for a defined period (e.g., 21-28 days) based on the PK data (e.g., once or twice daily).
-
Monitoring:
-
Tumor Volume: Measure tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of general health.
-
Clinical Observations: Record daily observations of animal health.
-
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or when signs of excessive morbidity are observed.
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
Table 3: Efficacy Study Endpoints
| Endpoint | Description |
| Tumor Volume | Primary measure of anti-tumor activity. |
| % TGI | Percentage of tumor growth inhibition relative to the control group. |
| Tumor Regressions | Number of tumors that decrease in size during treatment. |
| Survival | In some studies, overall survival can be an endpoint. |
| Body Weight | A measure of treatment-related toxicity. |
Part 4: Visualizations and Workflow Diagrams
Signaling Pathway
Caption: Hypothetical mechanism of action of Compound X on the PI3K/AKT/mTOR pathway.
Experimental Workflow
Caption: A streamlined workflow for the in vivo evaluation of Compound X.
Conclusion: Synthesizing a Coherent In Vivo Data Package
This application note has outlined a logical, stepwise approach to the in vivo characterization of this compound, or "Compound X," as a hypothetical PI3K/AKT/mTOR pathway inhibitor. By systematically evaluating its formulation, pharmacokinetics, safety, and efficacy, researchers can build a robust data package. This comprehensive understanding is essential for making informed decisions about the continued development of a novel therapeutic candidate. The integration of pharmacokinetic and pharmacodynamic data is crucial for establishing a clear link between drug exposure, target engagement, and therapeutic effect, which is the cornerstone of a successful preclinical program.
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ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) . The National Centre for the Replacement, Refinement and Reduction of Animals in Research (NC3Rs). [Link]
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Application of Animal Models in Cancer Research: Recent Progress and Future Prospects . Frontiers in Oncology. [Link]
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The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies . MDPI. [Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems . National Institutes of Health. [Link]
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Mouse Models of Cancer Study . JoVE. [Link]
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Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) . American Pharmaceutical Review. [Link]
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Animal models and therapeutic molecular targets of cancer: utility and limitations . National Institutes of Health. [Link]
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In vivo pharmacokinetic experiments in preclinical drug development . Symeres. [Link]
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Formulation of poorly water-soluble drugs for oral administration . Future4200. [Link]
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Toxicology Study Design Considerations . Noble Life Sciences. [Link]
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Regulatory Knowledge Guide for Small Molecules . National Institutes of Health. [Link]
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Toxicology . MuriGenics. [Link]
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Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data . National Institutes of Health. [Link]
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In vivo toxicology studies . Vivotecnia. [Link]
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Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation . National Institutes of Health. [Link]
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Quantitative pharmacokinetic-pharmacodynamic modeling to optimize targeted PI3K-AKT-mTOR oncology therapeutics development . University of British Columbia. [Link]
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Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology . National Cancer Institute. [Link]
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Design, Synthesis Optimization and Anticancer Activity of Small Molecule Kinase Inhibitors . Dovepress. [Link]
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Targeting cancer with small molecule kinase inhibitors . National Institutes of Health. [Link]
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In vitro and In vivo Activity of Novel Small-Molecule Inhibitors Targeting the Pleckstrin Homology Domain of Protein Kinase B/AKT . AACR Journals. [Link]
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The PI3K/AKT/mTOR interactive pathway . ResearchGate. [Link]
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Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors . AACR Journals. [Link]
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In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs . Frontiers in Chemistry. [Link]
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Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations . National Institutes of Health. [Link]
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Overview of the experimental design. (A) Kinase inhibitors used in the... . ResearchGate. [Link]
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Unveiling Protein Targets: 2-(6-Aminopyridin-3-yl)propan-2-ol as a Versatile Chemical Probe Scaffold
Senior Application Scientist, Advanced Chemical Biology Division
Introduction: The Imperative for Precise Target Identification in Modern Drug Discovery
The elucidation of a small molecule's mechanism of action is a cornerstone of contemporary drug discovery and chemical biology. Identifying the specific protein targets with which a bioactive compound interacts is paramount for understanding its therapeutic effects and potential off-target liabilities.[1] Chemical probes, small molecules designed to bind to specific protein targets, are indispensable tools in this endeavor, enabling researchers to pull their targets out of the complex cellular milieu for identification and characterization.[2][3][4] This guide provides a comprehensive overview and detailed protocols for the application of 2-(6-aminopyridin-3-yl)propan-2-ol as a novel scaffold for the development of chemical probes aimed at target deconvolution.
The aminopyridine moiety is a privileged scaffold in medicinal chemistry, frequently found in compounds targeting a wide range of protein families, including kinases, phosphodiesterases, and G-protein coupled receptors. The tertiary alcohol provides a stable, non-metabolically labile core. This unique combination in this compound presents an attractive starting point for chemical probe development. For the purpose of this guide, we will consider a hypothetical scenario where this compound has been identified as a hit in a phenotypic screen for inhibitors of cancer cell proliferation. Its molecular targets, however, remain unknown. Herein, we will outline the synthetic derivatization of this scaffold into both an affinity-based and a photo-affinity probe, and provide detailed protocols for their use in identifying binding partners in a cellular context.
Part 1: From Hit to Probe: Synthesis and Design Considerations
A successful chemical probe must retain the binding affinity and selectivity of the parent molecule while incorporating functionalities for target capture and identification.[4][5] The design of our probes based on the this compound scaffold will focus on derivatizing the primary amino group, which serves as a convenient chemical handle with a vector pointing away from the core of the molecule, minimizing interference with target binding.
Proposed Synthesis of the Core Scaffold
The synthesis of this compound can be achieved through a two-step sequence starting from the commercially available 2-chloro-5-acetylpyridine.
-
Grignard Reaction: The first step involves the addition of a methyl group to the ketone of 2-chloro-5-acetylpyridine using a methyl Grignard reagent (methylmagnesium bromide) or methyllithium to form the tertiary alcohol, 2-(6-chloropyridin-3-yl)propan-2-ol.[6] This reaction is a standard method for the formation of tertiary alcohols from ketones.[7][8]
-
Buchwald-Hartwig Amination: The second step is the conversion of the chloro-pyridine intermediate to the desired amino-pyridine. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction ideal for this transformation.[5][9] Using a suitable ammonia surrogate or ammonia itself, in the presence of a palladium catalyst and a specialized phosphine ligand, the C-N bond is formed efficiently.[10][11]
Design and Synthesis of an Affinity-Based Probe (AfBP)
For affinity-based protein profiling (AfBPP), we will synthesize an affinity-based probe (AfBP) by attaching a biotin tag to our core scaffold via a flexible linker. Biotin's high affinity for streptavidin allows for the efficient capture of probe-protein complexes.
The synthesis involves the acylation of the primary amine of this compound with an N-hydroxysuccinimide (NHS) ester of a biotin-polyethylene glycol (PEG) linker. The PEG linker provides spacing to minimize steric hindrance and improves solubility.
Caption: Synthesis of the Affinity-Based Probe AfBP-1.
Design and Synthesis of a Photo-Affinity Probe (PAL-Probe)
Photo-affinity labeling (PAL) offers the advantage of forming a covalent bond between the probe and its target upon UV irradiation, capturing even transient or weak interactions.[12][13][14] For this, we will incorporate a diazirine moiety, a small and efficient photo-crosslinker, into our probe design.[7][14]
The synthesis will involve coupling the core scaffold to a linker containing a diazirine and a terminal alkyne for subsequent click chemistry-based attachment of a reporter tag like biotin.
Part 2: Target Identification Workflows and Protocols
With the chemical probes in hand, we can now proceed with experiments to identify their cellular binding partners. A multi-pronged approach using both the affinity probe and competitive binding assays is recommended for robust target validation.
Affinity-Based Protein Profiling (AfBPP) Workflow
This workflow outlines the steps for identifying protein targets using the biotinylated affinity probe (AfBP-1).
Caption: General workflow for AfBPP-based target identification.
Protocol 1: Affinity Pulldown with AfBP-1
Objective: To enrich and identify proteins that bind to AfBP-1 from a complex cell lysate.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease Inhibitor Cocktail)
-
AfBP-1 (10 mM stock in DMSO)
-
This compound (100 mM stock in DMSO, for competition)
-
Streptavidin-coated magnetic beads
-
Wash Buffer (Lysis buffer with 0.1% NP-40)
-
Ammonium Bicarbonate (50 mM)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic Acid
Procedure:
-
Cell Lysate Preparation: a. Culture cells to ~80-90% confluency. b. Harvest cells and wash twice with ice-cold PBS. c. Lyse the cell pellet in ice-cold Lysis Buffer for 30 minutes with gentle rotation at 4°C. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. e. Determine the protein concentration of the supernatant using a BCA assay.
-
Probe Incubation and Competition: a. Dilute the cell lysate to 1 mg/mL with Lysis Buffer. b. Set up three conditions in triplicate: i. Probe: Lysate + 10 µM AfBP-1 ii. Competition: Lysate + 1 mM this compound (pre-incubate for 30 min) followed by 10 µM AfBP-1 iii. Control: Lysate + DMSO (vehicle) c. Incubate all samples for 1 hour at 4°C with gentle rotation.
-
Capture of Probe-Protein Complexes: a. Pre-wash streptavidin beads with Lysis Buffer. b. Add the pre-washed beads to each lysate sample and incubate for 1 hour at 4°C with gentle rotation.
-
Washing: a. Pellet the beads using a magnetic stand and discard the supernatant. b. Wash the beads three times with 1 mL of ice-cold Wash Buffer. c. Wash the beads twice with 1 mL of 50 mM Ammonium Bicarbonate.
-
On-Bead Digestion: a. Resuspend the beads in 50 mM Ammonium Bicarbonate containing 10 mM DTT and incubate at 56°C for 30 minutes. b. Cool to room temperature and add 55 mM IAA. Incubate in the dark for 20 minutes. c. Add trypsin (1:50 enzyme to protein ratio) and incubate overnight at 37°C.
-
Sample Preparation for Mass Spectrometry: a. Pellet the beads and collect the supernatant containing the digested peptides. b. Acidify the samples with formic acid to a final concentration of 0.1%. c. Desalt the peptides using a C18 StageTip.
-
LC-MS/MS Analysis: a. Analyze the desalted peptides by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).[15]
Data Analysis and Hit Validation
The primary goal of the data analysis is to identify proteins that are significantly enriched in the probe sample compared to the control and whose binding is competed away by the parent compound.
| Sample Condition | Expected Outcome for a True Target | Rationale |
| Probe (AfBP-1) | High spectral counts / intensity | The probe enriches the target protein. |
| Competition | Low spectral counts / intensity | The excess parent compound prevents the probe from binding to the target, demonstrating specificity. |
| Control (DMSO) | Background/no signal | The target does not bind non-specifically to the beads. |
Proteins that meet these criteria are considered high-confidence candidate targets. Further validation using orthogonal methods, such as Western blotting, cellular thermal shift assays (CETSA), or genetic approaches (siRNA/CRISPR), is essential to confirm the interaction.
Conclusion: A Framework for Discovery
This guide provides a conceptual framework and practical protocols for utilizing this compound as a scaffold for chemical probe development and subsequent target identification. By employing a systematic approach that combines rational probe design, affinity-based pulldowns, and competitive binding experiments, researchers can effectively deconvolute the molecular targets of novel bioactive compounds.[1] The methodologies described herein are grounded in established principles of chemical biology and proteomics and can be adapted for a wide range of small molecules and biological questions.[8][16] The successful identification of a compound's targets is a critical step in translating a phenotypic hit into a validated lead for drug development.
References
- Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. vertexaisearch.cloud.google.com.
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Photoaffinity Labelling - Domainex. .
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Photoaffinity Labeling in Drug Discovery and Developments: Chemical Gateway for Entering Proteomic Frontier | Bentham Science Publishers. .
-
Photoaffinity Labeling (PAL) - Creative Biolabs. .
- Photoaffinity labeling in target- and binding-site identific
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Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem. .
- The Discovery and Utility of Chemical Probes in Target Discovery. pubs.rsc.org.
- 'Design, synthesis, and strategic use of small chemical probes toward identification of novel targets for drug development' - PubMed. pubmed.ncbi.nlm.nih.gov.
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Chemical probes and drug leads from advances in synthetic planning and methodology - PMC - PubMed Central. .
- Which Small Molecule?
-
CHOOSING & USING CHEMICAL PROBES. .
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Stability-based approaches in chemoproteomics - PMC - NIH. .
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. research.rug.nl.
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Chemoproteomics Workflows | Thermo Fisher Scientific - US. .
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2-(Pyridin-3-yl)propan-2-ol synthesis - ChemicalBook. .
- Buchwald-Hartwig Amination - Chemistry LibreTexts. chem.libretexts.org.
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Application Note: Quantitative Analysis of 2-(6-Aminopyridin-3-yl)propan-2-ol in Pharmaceutical Samples
Abstract
This application note provides comprehensive protocols for the quantitative analysis of 2-(6-Aminopyridin-3-yl)propan-2-ol, a key chemical intermediate in pharmaceutical synthesis. Ensuring the purity and accurate quantification of this compound is critical for process control and final product quality. We present two robust analytical methods: a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, suitable for routine quality control, and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and impurity profiling. The protocols are designed to be self-validating, adhering to the principles outlined in international regulatory guidelines. This document is intended for researchers, analytical scientists, and drug development professionals.
Introduction: The Analytical Imperative
This compound (CAS No. 843643-03-8) is a substituted aminopyridine derivative.[1][2] Its molecular structure, featuring a basic pyridine ring and a tertiary alcohol, dictates its chemical properties and informs the strategy for analytical method development. Accurate and precise quantification is paramount, as variations in the purity of this starting material can significantly impact the yield, impurity profile, and overall safety and efficacy of the final Active Pharmaceutical Ingredient (API).
The development of a reliable analytical method is not merely a procedural task; it is a foundational component of pharmaceutical quality assurance.[3] A validated method provides documented evidence that the procedure is suitable for its intended purpose, ensuring that the results are accurate, reproducible, and consistent.[4][5] This note details the methodologies and validation frameworks necessary to achieve this assurance.
Method Selection: Rationale and Strategy
The choice of analytical technique is driven by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., routine QC vs. trace analysis).
-
RP-HPLC with UV Detection: This is the workhorse of pharmaceutical analysis. Given the aromatic nature of the pyridine ring, this compound is expected to possess a strong UV chromophore, making UV detection a suitable choice. Reversed-phase chromatography is ideal for separating moderately polar organic compounds like our target analyte from potential non-polar or highly polar impurities.[6] This method offers a balance of speed, cost-effectiveness, and reliability for assay and purity determinations.
-
LC-MS/MS: For applications requiring higher sensitivity and selectivity, such as quantifying trace-level impurities or analyzing the analyte in complex biological matrices, LC-MS/MS is the gold standard.[7][8] The ability to use mass-to-charge ratio for detection and fragmentation for confirmation provides unparalleled specificity, minimizing the risk of interference from co-eluting compounds.[9]
The following sections provide detailed protocols for each method, structured to guide the user from preparation to data interpretation.
Primary Method: RP-HPLC with UV Detection
This method is designed as a stability-indicating assay for the quantification of this compound. The "stability-indicating" aspect means the method can resolve the main compound from its potential degradation products, ensuring that the measurement is accurate even if the sample has degraded over time.[10]
Chromatographic System and Conditions
The selection of the column and mobile phase is critical for achieving optimal separation. A C18 column is a standard choice for reversed-phase chromatography, providing excellent retention for hydrophobic and moderately polar compounds. The mobile phase composition is designed to achieve a suitable retention time and sharp peak shape for the basic aminopyridine analyte. Using a buffer (e.g., phosphate or formate) is essential to control the pH and ensure consistent ionization state of the analyte, which is crucial for reproducible retention.[11]
| Parameter | Recommended Condition | Rationale |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/PDA Detector | Standard configuration for robust pharmaceutical analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Provides good resolution and efficiency for this compound class. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile buffer, good for potential transition to LC-MS. Controls pH. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength. |
| Gradient | 70% A / 30% B (Isocratic) | An isocratic method is simpler and more robust for routine QC.[6] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability. |
| Detection | UV at 254 nm | Common wavelength for aromatic pyridine compounds. |
| Injection Vol. | 10 µL | Balances sensitivity with potential for column overload. |
| Run Time | 10 minutes | Sufficient to elute the main peak and any common impurities. |
Step-by-Step Protocol
A. Reagent and Standard Preparation:
-
Mobile Phase Preparation:
-
For Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.
-
Prepare the final mobile phase by mixing 700 mL of Mobile Phase A with 300 mL of acetonitrile (Mobile Phase B).
-
Degas the solution for 15 minutes using an ultrasonic bath or an online degasser.[12]
-
-
Standard Stock Solution (500 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
-
Working Standard Solutions (for Linearity):
-
Prepare a series of at least five working standards by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 10, 25, 50, 100, 150 µg/mL).
-
B. Sample Preparation:
-
Accurately weigh a sample containing approximately 10 mg of this compound.
-
Transfer the sample to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature, then dilute to the mark with the mobile phase. This yields a target concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[12]
C. Chromatographic Analysis Workflow:
Caption: HPLC analysis workflow from preparation to reporting.
Method Validation Protocol
Validation is a documented process that demonstrates an analytical method is suitable for its intended use.[3] The following parameters must be assessed according to ICH Q2(R1) guidelines.
| Validation Parameter | Acceptance Criteria | Protocol Summary |
| Specificity | Peak is pure and resolved from degradants/impurities (Resolution > 2). | Analyze blank, placebo (if applicable), standard, and sample. Perform forced degradation (acid, base, peroxide, heat, light) to demonstrate separation from degradation products.[13] |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | Analyze at least five concentrations (e.g., 50-150% of target). Plot peak area vs. concentration and perform linear regression.[14] |
| Accuracy | 98.0% - 102.0% recovery | Analyze spiked samples at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery.[15] |
| Precision (Repeatability) | RSD ≤ 2.0% | Perform six replicate injections of the same sample preparation. Calculate the Relative Standard Deviation (RSD). |
| Precision (Intermediate) | RSD ≤ 2.0% | Repeat the analysis on a different day, with a different analyst, or on a different instrument. |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≈ 10 | Determine the lowest concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | RSD ≤ 2.0% | Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%) and assess the impact on results.[15] |
Secondary Method: LC-MS/MS for High Sensitivity
This method is intended for the trace-level quantification of this compound, making it ideal for impurity analysis or pharmacokinetic studies where concentrations are low.
Rationale for LC-MS/MS
The power of LC-MS/MS lies in its use of Multiple Reaction Monitoring (MRM). A specific precursor ion (matching the molecular weight of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor → product ion transition is highly specific to the analyte, effectively filtering out chemical noise and providing exceptional sensitivity and selectivity.[16]
System and Conditions
| Parameter | Recommended Condition | Rationale |
| LC System | UPLC/UHPLC System | Provides better resolution and faster run times, ideal for MS. |
| MS System | Triple Quadrupole Mass Spectrometer | The standard for quantitative MS analysis. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is suitable for polar molecules. The basic nitrogen on the pyridine ring will readily accept a proton for positive ionization. |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size | Smaller dimensions are suited for the lower flow rates used with MS. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile buffer is critical for stable ESI performance.[17] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Ensures consistent pH and ion pairing across the gradient. |
| Gradient | 5% to 95% B over 3 minutes | A gradient is often used to quickly elute the analyte while cleaning the column of other components. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| MRM Transition | m/z 153.1 → 135.1 | Precursor [M+H]⁺ for C₈H₁₂N₂O. Product ion corresponds to loss of H₂O. (Requires experimental confirmation). |
| Collision Energy | To be optimized | The voltage applied to induce fragmentation must be determined empirically. |
Step-by-Step Protocol
A. Reagent and Standard Preparation:
-
Mobile Phase: Prepare as described in the HPLC section, ensuring the highest purity solvents (LC-MS grade).
-
Standard Stock Solution (100 µg/mL): Prepare as in the HPLC section, but use a diluent of 50:50 Acetonitrile:Water.
-
Working Standards: Prepare a series of dilutions down to the pg/mL or low ng/mL range, depending on the required sensitivity.
B. Sample Preparation:
-
Sample preparation will be highly dependent on the matrix (e.g., API, formulation, plasma).
-
For a simple drug substance, a "dilute-and-shoot" approach similar to the HPLC method may be sufficient.
-
For complex matrices, a protein precipitation (for plasma) or solid-phase extraction (SPE) may be required to remove interferences.
C. LC-MS/MS Analysis Workflow:
Caption: LC-MS/MS workflow from tuning to quantification.
Validation Considerations for LC-MS/MS
Validation follows the same principles as HPLC but with additional considerations.[9]
| Parameter | Additional Considerations for LC-MS/MS |
| Specificity | Monitor multiple MRM transitions if possible. Assess for ion suppression/enhancement from the matrix. |
| Linearity | May require a weighted regression (e.g., 1/x²) due to the wide dynamic range. |
| LOQ/LOD | Typically orders of magnitude lower than UV-based methods. |
| Matrix Effect | Must be evaluated by comparing the response of an analyte in a neat solution versus a post-extraction spiked matrix sample. |
Conclusion
The analytical methods detailed in this document provide a robust framework for the quantification of this compound. The RP-HPLC-UV method is well-suited for routine quality control, offering reliability and ease of use. For applications demanding higher sensitivity and specificity, the LC-MS/MS method provides a powerful alternative. Adherence to the outlined validation protocols is essential to ensure that the data generated is accurate, reliable, and compliant with regulatory expectations, ultimately safeguarding the quality of the final pharmaceutical product.[3]
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharma Beginners.
- This compound | 843643-03-8. (n.d.). ChemicalBook.
- Analytical method validation: A brief review. (n.d.).
- Validation of Analytical Methods: A Review. (n.d.). Gavin Publishers.
- Impurity Profile of Phenazopyridine Hydrochloride through HPLC. (2007). Journal of Food and Drug Analysis.
- This compound. (n.d.). ChemicalBook.
- This compound. (n.d.). Capot Chemical.
- Development and validation of RP-HPLC method for stability evalu
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. (n.d.). Acta Poloniae Pharmaceutica.
- HPLC Methods for analysis of Pyridine. (n.d.).
- Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS)
- LC-MS Resource Guide. (n.d.). Sigma-Aldrich.
- Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. (2021). Juniper Publishers.
- Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(2-Chloropyridin-4-yl)propan-2-ol. (n.d.). Benchchem.
- Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. (n.d.). International Journal of Pharmaceutical Sciences and Research.
- LC-MS and CE-MS Strategies in Impurity Profiling. (n.d.).
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- 17. lcms.cz [lcms.cz]
Application Notes and Protocols for High-Throughput Screening Assays Involving 2-(6-Aminopyridin-3-yl)propan-2-ol
Introduction: Unveiling the Therapeutic Potential of 2-(6-Aminopyridin-3-yl)propan-2-ol through High-Throughput Screening
The discovery of novel therapeutic agents is a cornerstone of modern medicine, with high-throughput screening (HTS) serving as a critical engine for identifying promising lead compounds.[1][2] The compound this compound, hereafter referred to as Compound X, presents a compelling scaffold for investigation. Its aminopyridine core is a well-established pharmacophore found in numerous kinase inhibitors, suggesting a potential role in modulating kinase activity.[3][4] Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of advanced HTS technologies to characterize the bioactivity of Compound X. We will delve into the principles and detailed protocols for biochemical and cellular assays designed to identify and validate its potential as a kinase inhibitor. The methodologies outlined herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality data suitable for advancing drug discovery programs.
Rationale for Proposed Screening Strategy: A Multi-Faceted Approach
To robustly assess the potential of Compound X as a kinase inhibitor, a multi-tiered screening strategy is recommended. This approach begins with a broad, cost-effective primary screen to identify initial activity, followed by more complex, secondary assays to confirm the mechanism of action and cellular efficacy. The proposed workflow is as follows:
-
Primary Biochemical Screen: A Homogeneous Time-Resolved Fluorescence (HTRF®) assay will be employed to rapidly screen Compound X against a panel of kinases. HTRF is a highly sensitive and robust technology suitable for HTS, offering a no-wash, add-and-read format.[6][7][8]
-
Secondary Biochemical Screen & Potency Determination: An AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) will be used as an orthogonal method to confirm hits from the primary screen and to determine the IC50 values of Compound X. AlphaLISA is another powerful bead-based assay with high sensitivity and a broad dynamic range.[9][10][11]
-
Cellular Target Engagement: A Cellular Thermal Shift Assay (CETSA®) will be implemented to verify that Compound X engages its target kinase within a physiological cellular context.[12][13][14] This is a critical step to bridge the gap between biochemical activity and cellular efficacy.
This tiered approach provides a comprehensive evaluation of Compound X, from its direct enzymatic inhibition to its ability to bind its target in living cells.
Visualizing the Screening Workflow
Figure 1: A tiered high-throughput screening workflow for Compound X.
Part 1: Primary Biochemical Screening using HTRF
Principle of the HTRF Kinase Assay
Homogeneous Time-Resolved Fluorescence (HTRF) is a form of Förster Resonance Energy Transfer (FRET) that utilizes a long-lifetime europium cryptate as the donor fluorophore and a red-shifted acceptor.[6][15][16] In a typical kinase assay, a biotinylated substrate and a phosphorylation-specific antibody labeled with the HTRF donor and acceptor, respectively, are used. When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. Inhibitors of the kinase will prevent this phosphorylation, leading to a decrease in the HTRF signal.[7]
Visualizing the HTRF Kinase Assay Principle
Figure 2: Principle of the HTRF kinase inhibition assay.
Detailed Protocol for HTRF Primary Screen
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Compound X in 100% DMSO.
-
Create a working stock by diluting the 10 mM stock to 400 µM in assay buffer.
-
For a single-point screen, further dilute to a 4X final concentration (e.g., 40 µM for a 10 µM final concentration) in assay buffer.
-
-
Assay Plate Preparation (384-well, low volume):
-
Add 2 µL of 4X Compound X or control (DMSO for negative control, known inhibitor for positive control) to the appropriate wells.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in assay buffer. The final concentration of kinase and substrate should be optimized based on the specific kinase being tested.
-
Add 4 µL of the 2X kinase/substrate solution to each well.
-
Prepare a 2X ATP solution in assay buffer.
-
Add 4 µL of the 2X ATP solution to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Prepare the HTRF detection reagent mix containing the europium-labeled antibody and the XL665-labeled streptavidin according to the manufacturer's protocol.
-
Add 10 µL of the detection mix to each well to stop the reaction.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) for each well.
-
-
Data Analysis:
-
Calculate the percent inhibition for each well relative to the high and low controls.
-
Set a hit threshold (e.g., >50% inhibition) to identify active compounds.
-
| Parameter | Recommended Concentration/Condition |
| Compound X Final Conc. | 10 µM |
| DMSO Final Conc. | < 1% |
| Assay Volume | 20 µL |
| Plate Type | 384-well, low volume, white |
| Incubation Time | 60 minutes at room temperature |
Part 2: Secondary Screening and Potency Determination with AlphaLISA
Principle of the AlphaLISA Kinase Assay
The AlphaLISA technology is a bead-based immunoassay that does not require light excitation of the donor bead.[10][17][18] Upon excitation at 680 nm, a photosensitizer in the Donor bead converts ambient oxygen to singlet oxygen. If an Acceptor bead is in close proximity (<200 nm), the singlet oxygen triggers a chemiluminescent reaction in the Acceptor bead, which emits light at 615 nm.[11] In a kinase assay, Donor beads are coated with an antibody against a tag on the kinase, and Acceptor beads are coated with an antibody that recognizes the phosphorylated substrate. Kinase activity brings the beads into proximity, generating a signal.
Visualizing the AlphaLISA Kinase Assay Principle
Figure 3: Principle of the AlphaLISA kinase inhibition assay.
Detailed Protocol for AlphaLISA IC50 Determination
-
Compound Titration:
-
Prepare a serial dilution of Compound X in 100% DMSO, typically starting from 10 mM.
-
Create 4X working solutions of each concentration in assay buffer.
-
-
Assay Plate Preparation (384-well, ProxiPlate):
-
Add 5 µL of each 4X compound concentration to the appropriate wells. Include DMSO-only wells for 0% inhibition and a known inhibitor for 100% inhibition.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate mix and add 10 µL to each well.
-
Initiate the reaction by adding 10 µL of 2X ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a 2X mix of AlphaLISA Acceptor beads and Streptavidin Donor beads in the appropriate buffer.
-
Add 25 µL of the bead mix to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis:
-
Plot the percent inhibition against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Recommended Condition |
| Compound Concentration Range | 1 nM to 100 µM (10-point curve) |
| Assay Volume | 50 µL |
| Plate Type | 384-well ProxiPlate |
| Incubation Time (Kinase Rxn) | 60 minutes at room temperature |
| Incubation Time (Beads) | 60 minutes at room temperature (dark) |
Part 3: Cellular Target Engagement with CETSA
Principle of the Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment.[12][19] The principle is based on the observation that the binding of a ligand, such as an inhibitor, stabilizes the target protein, leading to an increase in its thermal stability.[14] In a CETSA experiment, cells are treated with the compound, heated to a specific temperature to denature and precipitate unbound proteins, and then lysed. The amount of soluble target protein remaining is then quantified.[13] A compound that binds and stabilizes its target will result in more soluble protein at a given temperature compared to untreated cells.
Visualizing the CETSA Workflow
Figure 4: General workflow for a Cellular Thermal Shift Assay (CETSA).
Detailed Protocol for CETSA with AlphaLISA Detection
-
Cell Culture and Treatment:
-
Culture cells known to express the target kinase to an appropriate density.
-
Treat cells with various concentrations of Compound X or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
Aliquot the cell suspensions into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes. An isothermal experiment at a single, optimized temperature can be performed for higher throughput.[13]
-
-
Lysis and Clarification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Quantification of Soluble Protein:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target kinase in the supernatant using a specific AlphaLISA kit. This involves adding the lysate to a pre-coated plate with capture and detection antibodies.
-
-
Data Analysis:
-
For a thermal shift experiment, plot the amount of soluble protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature indicates stabilization by the compound.
-
For an isothermal experiment, compare the amount of soluble protein in treated versus untreated samples at the chosen temperature.
-
| Parameter | Recommended Condition |
| Cell Line | Relevant cell line expressing the target kinase |
| Compound Treatment Time | 1-2 hours at 37°C |
| Heating Time | 3 minutes |
| Temperature Range | 40-70°C (for melt curve) or optimized single temp |
| Lysis Method | Freeze-thaw or lysis buffer |
| Detection Method | Target-specific AlphaLISA kit |
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the high-throughput screening and characterization of this compound (Compound X) as a potential kinase inhibitor. By employing a combination of HTRF for primary screening, AlphaLISA for orthogonal hit confirmation and potency determination, and CETSA for verifying cellular target engagement, researchers can generate high-quality, actionable data. Positive results from this screening cascade would provide strong evidence for advancing Compound X into lead optimization programs, ultimately contributing to the development of novel therapeutics.
References
- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-90.
-
PubMed. (2005). High-throughput screening for kinase inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved from [Link]
-
PubMed. (2012). Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε. Retrieved from [Link]
- Bhamidipati, A., et al. (2014). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferase 5. Journal of Biomolecular Screening, 19(9), 1338-47.
- Molina, D. M., et al. (2013). Monitoring drug-target interactions in live cells by thermal stabilization of proteins. Science, 341(6141), 84-87.
-
Mount Sinai. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. Retrieved from [Link]
-
PubMed Central. (2010). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Retrieved from [Link]
-
Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Retrieved from [Link]
-
Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Retrieved from [Link]
-
National Institutes of Health. (2018). High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
-
ResearchGate. (n.d.). Working principle of the AlphaLISA assay. Retrieved from [Link]
-
Capot Chemical. (n.d.). 843643-03-8 | this compound. Retrieved from [Link]
-
PubMed. (2008). Overview of high-throughput screening. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 97% Purity, C8H12N2O, 10 grams. Retrieved from [Link]
-
PubMed Central. (2014). The essential roles of chemistry in high-throughput screening triage. Retrieved from [Link]
-
MDPI. (2021). Antioxidant, Anti-Inflammatory, and Microbial-Modulating Activities of Essential Oils: Implications in Colonic Pathophysiology. Retrieved from [Link]
-
Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Retrieved from [Link]
-
Tropical Journal of Pharmaceutical Research. (2011). High-Throughput Screening: The Hits and Leads of Drug Discovery- An Overview. Retrieved from [Link]
-
PubMed. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Retrieved from [Link]
-
Apiary. (n.d.). Assessing the Effect of Company on the this compound Market Size with a 4.28% CAGR between 2025 and 2032. Retrieved from [Link]
-
MDPI. (2025). Chemical Composition, Antioxidant, Antimicrobial, Antidiabetic, and Butyrylcholinesterase Inhibitory Activities in Vitro of the Essential Oil and Crude Extracts of the Aerial Parts of Thymus ciliatus. Retrieved from [Link]
-
MDPI. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Retrieved from [Link]
-
MDPI. (2022). Biological Activity of Some Aromatic Plants and Their Metabolites, with an Emphasis on Health-Promoting Properties. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 2-(6-Bromopyridin-3-yl)propan-2-ol. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 2-(6-Chloropyridin-3-yl)propan-2-ol. Retrieved from [Link]
Sources
- 1. Overview of high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 3. High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 4. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 10. revvity.com [revvity.com]
- 11. researchgate.net [researchgate.net]
- 12. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. revvity.com [revvity.com]
- 16. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 17. iccb.med.harvard.edu [iccb.med.harvard.edu]
- 18. resources.revvity.com [resources.revvity.com]
- 19. scholars.mssm.edu [scholars.mssm.edu]
Application Notes and Protocols for the Use of 2-(6-Aminopyridin-3-yl)propan-2-ol in Fragment-Based Drug Design
Introduction: The Strategic Value of 2-(6-Aminopyridin-3-yl)propan-2-ol in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS), offering a more rational and efficient pathway to novel lead compounds.[1][2][3] The core principle of FBDD lies in identifying low-molecular-weight fragments that bind with low affinity but high ligand efficiency to a biological target.[4] These initial hits then serve as starting points for optimization into potent, drug-like molecules.[3]
This guide focuses on the application of This compound , a fragment with significant potential for FBDD campaigns. Its structural features—a substituted aminopyridine ring and a tertiary alcohol—offer a compelling combination of hydrogen bond donors and acceptors, as well as a potential vector for chemical elaboration. This document provides a comprehensive overview of its properties, detailed protocols for its use in screening cascades, and strategic guidance for its evolution from a fragment hit to a lead compound.
Fragment Profile: this compound
The suitability of a fragment for FBDD is often assessed by the "Rule of Three," which provides guidelines for its physicochemical properties to ensure solubility and maximize the chances of efficient binding.[1][3]
| Property | Value | "Rule of Three" Guideline |
| Molecular Weight | 152.20 g/mol | < 300 Da |
| cLogP | ~0.5 | < 3 |
| Hydrogen Bond Donors | 2 (amine and hydroxyl) | ≤ 3 |
| Hydrogen Bond Acceptors | 2 (pyridine nitrogen and hydroxyl) | ≤ 3 |
| Rotatable Bonds | 1 | ≤ 3 |
As demonstrated in the table, this compound adheres well to the "Rule of Three," making it an excellent candidate for inclusion in a fragment library. Its high solubility, a critical factor for the high concentrations used in fragment screening, is anticipated due to its polar functional groups.
Screening Methodologies: Identifying Interactions with the Target Protein
A multi-pronged approach utilizing orthogonal biophysical techniques is crucial for the confident identification and validation of fragment hits, thereby minimizing the risk of false positives.[5][6] We will detail protocols for three of the most widely used and sensitive techniques in FBDD: Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography.[2][7]
Workflow for Fragment Screening and Hit Validation
Caption: A typical workflow for fragment screening and hit validation in FBDD.
Protocol 1: Primary Screening and Affinity Determination using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for detecting the weak interactions characteristic of fragment binding.[8][9][10] It provides real-time data on association and dissociation kinetics, allowing for the determination of the dissociation constant (KD).[7]
Materials
-
Biacore T200 or similar SPR instrument[7]
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Target protein of interest
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.0)
Procedure
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of EDC and NHS.
-
Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.
-
-
Fragment Screening:
-
Prepare a dilution series of this compound in running buffer. A typical concentration range for fragment screening is 10 µM to 1 mM. Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤1%).[8]
-
Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the change in response units (RU) over time. A concentration-dependent increase in RU on the target surface relative to the reference surface indicates binding.
-
After each injection, regenerate the sensor surface with a short pulse of the regeneration solution to remove the bound fragment.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data to obtain specific binding sensorgrams.
-
Plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to determine the KD.
-
Protocol 2: Hit Confirmation and Binding Site Mapping by NMR Spectroscopy
NMR spectroscopy is a powerful tool in FBDD for validating hits and providing structural information about the binding event.[11][12] Both ligand-observed and protein-observed experiments can be employed.
A. Ligand-Observed NMR (e.g., Saturation Transfer Difference - STD)
STD NMR is particularly useful for detecting weak binders and does not require isotopic labeling of the protein.[13]
Materials:
-
NMR spectrometer (≥ 600 MHz) with a cryoprobe
-
Target protein solution (10-50 µM in a deuterated buffer)
-
This compound (1-2 mM)
-
Deuterated buffer (e.g., phosphate buffer in D₂O)
Procedure:
-
Acquire a standard 1D proton NMR spectrum of the fragment alone.
-
Prepare a sample containing the target protein and the fragment.
-
Set up the STD experiment with on-resonance saturation of a protein resonance (e.g., -1 ppm) and off-resonance saturation (e.g., 40 ppm).
-
The difference spectrum will show signals only from the protons of the fragment that are in close proximity to the protein upon binding.
B. Protein-Observed NMR (e.g., ¹H-¹⁵N HSQC)
This method provides detailed information on the binding site by monitoring chemical shift perturbations (CSPs) in the protein's spectrum upon fragment binding.[14] It requires an isotopically labeled (¹⁵N) protein.
Materials:
-
¹⁵N-labeled target protein (100-200 µM)
-
NMR spectrometer and buffer as above
-
This compound stock solution
Procedure:
-
Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.
-
Titrate in increasing concentrations of this compound.
-
Acquire an HSQC spectrum at each concentration point.
-
Overlay the spectra and identify amide peaks that shift or broaden upon fragment addition. These residues are likely at or near the binding site.
Protocol 3: High-Resolution Structural Analysis by X-ray Crystallography
X-ray crystallography provides an atomic-level picture of how the fragment binds to the target protein, which is invaluable for structure-based drug design.[15][16][17]
Workflow for Crystallographic Fragment Screening
Caption: Step-by-step workflow for X-ray crystallography-based fragment screening.
Procedure
-
Protein Crystallization:
-
Optimize conditions to obtain well-diffracting crystals of the target protein.
-
-
Fragment Soaking:
-
Prepare a soaking solution containing this compound at a high concentration (e.g., 10-100 mM) in a cryo-protectant-compatible buffer.[4]
-
Transfer the protein crystals to the soaking solution for a defined period (minutes to hours).
-
-
Data Collection and Structure Determination:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Carefully analyze the resulting electron density maps to identify the binding pose of this compound.
-
Hit-to-Lead Optimization: Growing the Fragment
Once the binding of this compound is confirmed and its binding mode is elucidated, the next phase is to elaborate the fragment into a more potent lead compound. The structural features of this fragment offer several vectors for optimization:
-
The Tertiary Alcohol: This group can be a key interaction point or a vector for growth. If it forms a hydrogen bond with the protein, modifications should aim to maintain this interaction. If solvent-exposed, it can be replaced with other groups to probe for additional interactions in nearby pockets.
-
The Aminopyridine Core: The amino group is a strong hydrogen bond donor. The pyridine nitrogen is an acceptor. The aromatic ring itself can participate in π-stacking or hydrophobic interactions.
-
Vector for Elaboration: The most promising vector for growing the fragment is often an unoccupied pocket adjacent to the bound fragment. Synthetic chemistry can be employed to add functional groups that extend into these pockets, thereby increasing affinity and selectivity. For instance, derivatization of the amino group or substitution on the pyridine ring could be explored.
Example Synthetic Strategy: Elaboration from the Amino Group
A common strategy is to acylate or sulfonylate the amino group with a library of small carboxylic acids or sulfonyl chlorides to probe for new interactions.
Hypothetical Elaboration of this compound
| Derivative | Rationale |
| N-acetyl derivative | Probes for nearby hydrogen bond acceptors or hydrophobic pockets. |
| N-methylsulfonyl derivative | Introduces a strong hydrogen bond acceptor group. |
| N-(4-fluorobenzyl) derivative | Explores a larger hydrophobic pocket and introduces a potential halogen bond donor. |
Conclusion
This compound represents a high-quality starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties and versatile chemical handles make it an attractive scaffold for identifying novel binders and developing them into potent lead compounds. The systematic application of the biophysical and structural biology protocols detailed in this guide will enable researchers to effectively leverage this fragment in their drug discovery efforts, ultimately accelerating the journey from hit identification to a viable clinical candidate.
References
- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 2. massbio.org [massbio.org]
- 3. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. drughunter.com [drughunter.com]
- 6. researchgate.net [researchgate.net]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SPR-based Fragment Screening: Advantages and Applications: Ingenta Connect [ingentaconnect.com]
- 11. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 12. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. mdpi.com [mdpi.com]
- 15. selvita.com [selvita.com]
- 16. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fragment-based lead discovery using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(6-Aminopyridin-3-yl)propan-2-ol
Welcome to the technical support resource for the synthesis of 2-(6-aminopyridin-3-yl)propan-2-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. As a key intermediate in pharmaceutical development, mastering its synthesis is critical.
The predominant synthetic route involves the addition of a methyl organometallic reagent to a 6-amino-3-acetylpyridine precursor or, more commonly, the addition of an organometallic derivative of 5-halo-2-aminopyridine to acetone. This guide will focus primarily on the Grignard reaction approach, as it is a powerful and frequently utilized method for forming the required C-C bond to create the tertiary alcohol.[1] We will address specific experimental challenges in a practical, question-and-answer format.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific, frequently encountered problems during the synthesis of this compound via Grignard reaction with acetone.
Question 1: My Grignard reagent formation is sluggish or fails to initiate, leading to no product. What are the primary causes and solutions?
This is one of the most common failure points in this synthesis. The Grignard reaction is notoriously sensitive to atmospheric conditions and reagent quality.[1]
Root Causes & Explanations:
-
Presence of Protic Contaminants: Grignard reagents are exceptionally strong bases and will react violently with any source of acidic protons, most notably water.[1] This acid-base reaction is significantly faster than the desired nucleophilic attack on the carbonyl carbon of acetone, effectively destroying your reagent as it forms.
-
Passive Magnesium Surface: Magnesium turnings are coated with a layer of magnesium oxide (MgO), which prevents the metal from reacting with the organic halide. This passivation layer must be disrupted for the reaction to start.
-
Impure Reagents: Impurities in the starting halide or the solvent can inhibit the reaction.
Step-by-Step Troubleshooting Protocol:
-
Rigorous Anhydrous Technique:
-
All glassware (flask, condenser, dropping funnel) must be oven-dried at >120°C for several hours or flame-dried under a high vacuum and cooled under an inert atmosphere (Nitrogen or Argon).[2]
-
Use only high-purity, anhydrous solvents. Anhydrous tetrahydrofuran (THF) is an excellent choice as it effectively solvates and stabilizes the Grignard reagent.[2] It is recommended to use solvent from a freshly opened bottle or dispensed from a solvent purification system.
-
-
Magnesium Activation:
-
Before adding your halide, stir the magnesium turnings vigorously under an inert atmosphere to mechanically break the oxide layer.
-
Add a small crystal of iodine.[2] The iodine reacts with the magnesium surface, exposing fresh metal. The characteristic brown color of the iodine should fade as the reaction initiates.
-
Alternatively, add a few drops of 1,2-dibromoethane. It reacts with magnesium to form ethylene gas and MgBr₂, an exothermic process that helps activate the surface and initiate the primary reaction.
-
-
Initiation:
-
Add a small portion (approx. 5-10%) of your 5-halo-2-aminopyridine solution to the activated magnesium.
-
Gentle heating with a heat gun may be required to kick-start the reaction.[2] Look for signs of initiation, such as bubble formation on the magnesium surface or a gentle refluxing of the solvent. Once initiated, the reaction is typically exothermic and should sustain itself. Add the remainder of the halide solution dropwise to maintain a controlled reflux.
-
Question 2: My reaction yields are consistently low (<30%), even when the Grignard reagent appears to form. Why is the conversion so inefficient?
Low conversion efficiency in this specific synthesis is almost always linked to the presence of the free amine (-NH₂) group on the pyridine ring.
Root Cause & Explanation:
The N-H protons of the primary amine are acidic enough to quench the Grignard reagent (R-MgX). Instead of acting as a nucleophile, your Grignard reagent acts as a base, deprotonating the amine to form a magnesium salt and releasing an alkane. This parasitic side reaction consumes at least one equivalent of your valuable organometallic reagent.
Troubleshooting Workflow: Diagnosing Low Yield
Below is a diagnostic workflow to systematically address the issue of low yield.
Caption: Troubleshooting workflow for low yield synthesis.
Solution Strategies:
-
Excess Grignard Reagent (The "Brute Force" Method): The simplest approach is to use more than two equivalents of the Grignard reagent. The first equivalent will be consumed by deprotonating the amine. The second equivalent is then free to react with acetone. While straightforward, this can be wasteful and lead to more complex workup procedures.
-
Amine Protection (The "Elegant" Method): Protecting the amine group before forming the Grignard reagent is a more efficient strategy. A common protecting group is the trimethylsilyl (TMS) group.
-
Protocol: React 2-amino-5-bromopyridine with a silylating agent like hexamethyldisilazane (HMDS) or chlorotrimethylsilane (TMSCl) in the presence of a base. The resulting N,N-bis(TMS)-protected amine is unreactive towards the Grignard reagent. The TMS groups are easily removed during the acidic workup step of the Grignard reaction.
-
Data Comparison: Yield Improvement Strategies
| Strategy | Starting Material | Grignard Equivalents (vs. Acetone) | Typical Yield Range | Key Consideration |
| Unprotected | 2-Amino-5-bromopyridine | 2.2 - 2.5 | 30 - 50% | Stoichiometry is critical; can be difficult to drive to completion. |
| Protected | N,N-bis(TMS)-2-amino-5-bromopyridine | 1.1 - 1.2 | 70 - 85% | Adds an extra synthetic step but significantly improves efficiency and simplifies purification. |
Question 3: My reaction turns dark brown or black, and I isolate significant amounts of a bipyridine byproduct. What is causing this?
A dark reaction color and the formation of homocoupling products (Wurtz-type coupling) are indicative of side reactions that compete with the desired nucleophilic addition.[1]
Root Cause & Explanation:
The newly formed Grignard reagent can react with the unreacted starting halide. This is particularly problematic with aryl halides, especially if the reaction temperature is too high or the local concentration of the halide is excessive during addition.
Mitigation Strategies:
-
Control the Addition Rate: Add the halide solution slowly and dropwise to the magnesium suspension. This maintains a low concentration of the halide in the flask, minimizing the chance of it reacting with the already-formed Grignard reagent.
-
Maintain Optimal Temperature: The Grignard formation is exothermic. Use an ice bath to moderate the reaction temperature and prevent overheating, which accelerates side reactions. Do not reflux for extended periods after the magnesium has been consumed, as this can promote decomposition.[2]
-
Use a More Reactive Halide: If using 5-chloro-2-aminopyridine, consider switching to the bromo or iodo analogue. The C-I bond is weaker and reacts more readily with magnesium, often allowing for milder reaction conditions that suppress side reactions.
Frequently Asked Questions (FAQs)
Q1: Can I use an organolithium reagent instead of a Grignard reagent? Yes, organolithium reagents are generally more reactive than their Grignard counterparts and can be a viable alternative. The synthesis would typically involve a halogen-lithium exchange by reacting the 5-halo-2-aminopyridine with a reagent like n-butyllithium (n-BuLi) at low temperatures (e.g., -78°C) followed by the addition of acetone. However, organolithiums are even stronger bases and more sensitive to moisture and air, requiring more stringent anhydrous and inert techniques. The issue of the acidic amine proton remains and must be addressed, usually by using >2 equivalents of n-BuLi.
Q2: What is the best method for purifying the final product? this compound is a relatively polar compound.
-
Extraction: After quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl), the product can be extracted into an organic solvent like ethyl acetate or dichloromethane (DCM). Washing with brine can help remove water-soluble impurities.
-
Column Chromatography: The most effective method for achieving high purity is flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or a mixture of DCM/methanol), is typically effective.
-
Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be an efficient final purification step.
Q3: How can I confirm the successful formation of my product? Standard analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress and check the purity of the crude product. The product, being a polar alcohol, will have a lower Rf value than the less polar starting halide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable. Look for the disappearance of the starting material signals and the appearance of new, characteristic signals for the product: a singlet around 1.5 ppm for the two methyl groups (6H) and a singlet for the hydroxyl proton (-OH).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
References
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
Pearson+. (n.d.). Point out the flaws in the following incorrect Grignard syntheses.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges for 2-(6-Aminopyridin-3-yl)propan-2-ol
Welcome to the technical support center for 2-(6-Aminopyridin-3-yl)propan-2-ol (CAS 843643-03-8). This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered during experimentation. We provide in-depth, field-proven insights and step-by-step protocols to ensure you can harness the full potential of this compound in your work.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses the fundamental physicochemical properties of this compound that are critical for understanding its solubility behavior.
Q1: What are the key structural features of this compound that influence its solubility?
A1: The solubility of this molecule is governed by a balance of hydrophilic and hydrophobic features within its structure.
-
Hydrophilic (Water-Soluble) Groups:
-
Primary Amino Group (-NH₂): This group is basic and can be protonated to form a positively charged ammonium ion (-NH₃⁺) in acidic conditions. This ionization dramatically increases water solubility.[1]
-
Pyridine Ring: The nitrogen atom in the pyridine ring is also weakly basic and can be protonated. Pyridine-based scaffolds are often used to enhance the solubility of less soluble compounds due to their polar and ionizable nature.[2]
-
Tertiary Alcohol (-OH): The hydroxyl group can participate in hydrogen bonding with water molecules, contributing positively to aqueous solubility.[1]
-
-
Hydrophobic (Water-Insoluble) Groups:
-
Aromatic Pyridine Ring & Propyl Backbone: The carbon backbone of the pyridine ring and the propanol substituent contribute to the molecule's lipophilicity, which can limit its solubility in water, especially at a neutral pH where the molecule is uncharged.
-
The interplay between these groups means that while the molecule possesses features that promote water solubility, its overall solubility in neutral aqueous media can be limited. The key to overcoming this is to leverage the ionizable basic centers.
Q2: How is the solubility of this compound expected to behave at different pH values?
A2: The solubility of this compound is strongly dependent on pH.[3] As a basic compound, its solubility will be lowest at neutral to alkaline pH and will significantly increase in acidic conditions.
-
Mechanism: In an acidic solution (low pH), the excess protons (H⁺) will protonate the basic nitrogen atoms on the primary amino group and the pyridine ring. This conversion of a neutral molecule into a charged cation (a salt) allows for much stronger electrostatic interactions with polar water molecules, leading to a substantial increase in solubility.[3][4]
-
Practical Implication: If you are observing poor solubility in a neutral buffer like Phosphate-Buffered Saline (PBS) at pH 7.4, the most direct first step is to attempt solubilization in a mildly acidic buffer (e.g., pH 4-5).
Section 2: Initial Solubility Assessment & Troubleshooting
This section provides a systematic workflow for an initial assessment of solubility and what to do when the compound fails to dissolve in your desired medium.
Common Issue: "I am trying to prepare a stock solution for my cell-based assay, but the compound (this compound) is not dissolving in my PBS buffer (pH 7.4)."
This is a common scenario because, at neutral pH, the compound is in its less soluble free base form. The following workflow provides a structured approach to troubleshooting this problem.
Caption: Initial troubleshooting workflow for solubility issues.
Protocol 1: Rapid Solubility Screening
This protocol helps you quickly determine an appropriate solvent system for your experiments.
Objective: To assess the approximate solubility of this compound in a variety of common laboratory solvents.
Materials:
-
This compound
-
Vials or microcentrifuge tubes
-
Vortex mixer
-
Solvents: Deionized Water, PBS (pH 7.4), 0.1 M Citrate Buffer (pH 4.0), Dimethyl Sulfoxide (DMSO), Ethanol (95%)
Procedure:
-
Weigh out a small, precise amount of the compound (e.g., 1 mg) into five separate vials.
-
To the first vial, add the first solvent (e.g., Deionized Water) dropwise or in small, measured increments (e.g., 100 µL).
-
After each addition, vortex the vial vigorously for 30-60 seconds.
-
Visually inspect for complete dissolution. If the compound dissolves, record the volume of solvent added and calculate the approximate solubility (e.g., 1 mg in 100 µL = 10 mg/mL).
-
If the compound does not dissolve after adding a significant volume (e.g., 1 mL, for a concentration of 1 mg/mL), note it as "poorly soluble" or "< 1 mg/mL".
-
Repeat steps 2-5 for each of the remaining solvents.
Data Recording:
| Solvent System | pH | Volume Added (mL) | Compound Dissolved? (Y/N) | Approx. Solubility (mg/mL) | Observations |
| Deionized Water | ~7 | ||||
| PBS | 7.4 | ||||
| 0.1 M Citrate Buffer | 4.0 | ||||
| DMSO | N/A | ||||
| Ethanol | N/A |
Section 3: Systematic Solubility Enhancement Strategies
If initial screening shows poor solubility in your desired system, the following strategies provide robust methods for enhancement.
Q3: Can I improve solubility simply by adjusting the pH? My experiment can tolerate acidic conditions.
A3: Yes, this is the most effective and straightforward approach for this molecule. By preparing your solution in a buffer with a pH below the compound's pKa, you will form the highly soluble protonated salt form.
Protocol 2: pH-Dependent Solubilization
Objective: To determine the solubility of the compound in buffers of varying pH to identify the optimal pH for dissolution.
Materials:
-
A series of buffers (e.g., 50 mM Citrate pH 4.0, 50 mM Acetate pH 5.0, 50 mM MES pH 6.0, 50 mM HEPES pH 7.0).
-
Excess solid this compound.
-
Thermostatic shaker/agitator.
-
Filtration device (e.g., 0.22 µm syringe filter).
-
Analytical method for concentration determination (e.g., HPLC-UV, UV-Vis Spectrophotometer).
Procedure:
-
Add an excess amount of the solid compound to vials containing each of the different pH buffers. Ensure solid is still visible.
-
Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures until equilibrium is reached (typically 24-48 hours).
-
After equilibration, carefully withdraw a sample from each vial and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a pre-validated analytical method.
-
Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer.
Q4: My experiment must be at or near neutral pH (e.g., a cell culture assay). What are my best options?
A4: When pH modification is not an option, formulation-based approaches are necessary. The two most common and effective strategies for preclinical and in vitro research are the use of co-solvents and cyclodextrin complexation .
Caption: Decision process for neutral pH solubilization strategies.
Q5: How do I properly use a co-solvent system?
A5: Co-solvents are water-miscible organic solvents that increase the solubility of poorly soluble compounds by reducing the overall polarity of the solvent system.[5] The standard method is to prepare a high-concentration stock in 100% co-solvent and then dilute this stock into your aqueous assay buffer.
Key Consideration: Many co-solvents, especially DMSO, can be toxic to cells at higher concentrations. It is critical to determine the tolerance of your specific assay and always run a vehicle control (buffer + co-solvent at the final concentration) to ensure the solvent itself is not causing an effect. A final DMSO concentration of <0.5% is a common target.
Protocol 3: Co-solvent Stock Solution Preparation
Objective: To prepare a soluble stock of the compound in an organic co-solvent for dilution into aqueous media.
Materials:
-
This compound
-
Co-solvent (e.g., high-purity DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve a known weight of the compound in a minimal volume of 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Perform a serial dilution of this stock solution into your final aqueous assay buffer. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of buffer).
-
After dilution, vortex immediately and visually inspect for any signs of precipitation (cloudiness). If precipitation occurs, the concentration is above the kinetic solubility limit in that final solvent mixture, and you must either lower the final concentration or increase the percentage of co-solvent.
-
Crucially, always prepare a vehicle control by adding the same amount of co-solvent to the buffer without the compound.
Q6: What are cyclodextrins and how can they help?
A6: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[6][7] They can encapsulate poorly soluble "guest" molecules, like the one , forming a water-soluble "host-guest" inclusion complex.[8] This increases the apparent aqueous solubility of the compound without using organic co-solvents.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and excellent safety profile.[10]
Protocol 4: Solubility Enhancement using HP-β-CD
Objective: To determine the concentration of HP-β-CD required to solubilize the target compound at a desired concentration.
Materials:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., Water or PBS)
-
Excess solid this compound
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5%, 10% w/v).
-
Add an excess amount of the solid compound to each cyclodextrin solution.
-
Agitate the mixtures at a constant temperature until equilibrium is reached (24-72 hours).
-
Separate the undissolved compound by centrifugation followed by filtration of the supernatant (0.22 µm filter).
-
Analyze the concentration of the dissolved compound in each filtrate.
-
Plot the compound's solubility versus the HP-β-CD concentration. This is known as a phase solubility diagram and will show how much the solubility increases with the addition of the cyclodextrin.
Example Data Table:
| HP-β-CD Conc. (% w/v) | Measured Compound Solubility (µg/mL) |
| 0 | 5 |
| 1 | 50 |
| 2 | 110 |
| 5 | 300 |
| 10 | 650 |
Q7: For drug development, I need a stable, soluble solid form of the compound. What should I consider?
A7: For long-term development, creating a stable, crystalline salt of the active pharmaceutical ingredient (API) is a superior strategy to relying on liquid formulations. Salt formation is a well-established technique that can dramatically improve solubility, dissolution rate, and chemical stability.[11][12][13]
Since this compound is a basic compound, it can be reacted with a variety of pharmaceutically acceptable acids to form different salts (e.g., hydrochloride, mesylate, tosylate, succinate). Each salt will have unique crystal packing and, consequently, different physical properties, including solubility.[12] A salt screening study is the standard industry practice to identify the optimal salt form for development.
Section 4: Summary and Strategy Selection Guide
Choosing the right solubilization method depends entirely on your experimental context. Use the following decision tree and summary table to select the most appropriate strategy.
Caption: Decision tree for selecting the optimal solubilization strategy.
Comparison of Solubilization Methods
| Method | Primary Mechanism | Best For... | Pros | Cons |
| pH Adjustment | Ionization (Salt Formation in situ) | Any application tolerant of non-neutral pH | Simple, highly effective, inexpensive | Limited to applications where pH can be altered |
| Co-solvents | Reduces solvent polarity | Quick screening, in vitro assays | Easy to prepare, high solubilizing power for many compounds | Potential for cytotoxicity, risk of precipitation upon dilution |
| Cyclodextrins | Inclusion Complexation | In vitro and in vivo studies, sensitive assays | Low toxicity, high aqueous solubility, suitable for animal studies | Can be more expensive, may interfere with drug-protein binding |
| Salt Formation | Creates a new solid form with different crystal lattice energy | API development, creating a stable drug product | Improves solubility, stability, and manufacturability | Requires chemistry resources, screening can be time-consuming |
References
- Vertex AI Search. (2023).
- Vertex AI Search. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
- Vertex AI Search. (2023). Cyclodextrin in novel formulations and solubility enhancement techniques: a review.
- Vertex AI Search. (2022).
-
Pharmaceutical Online. How To Improve API Solubility By Salt And Cocrystal Formation. Available from: [Link]
-
Al-Ghazali, M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available from: [Link]
- Vertex AI Search. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
-
Fallon, J. K., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. National Institutes of Health. Available from: [Link]
-
SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available from: [Link]
-
Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]
-
Xu, W., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. Available from: [Link]
-
Gali, M., et al. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. National Institutes of Health. Available from: [Link]
- Vertex AI Search. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
-
Serajuddin, A. T., et al. (1984). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. PubMed. Available from: [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. touroscholar.touro.edu [touroscholar.touro.edu]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmasalmanac.com [pharmasalmanac.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. WHITEPAPER - Improving API Solubility by Salt & Cocrystal Formation - Drug Development and Delivery [drug-dev.com]
Technical Support Center: Stability of 2-(6-Aminopyridin-3-yl)propan-2-ol
Welcome to the technical support center for 2-(6-Aminopyridin-3-yl)propan-2-ol (CAS 843643-03-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into the stability of this compound. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments and formulations.
Section 1: Understanding the Stability Profile of this compound
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound?
A1: The stability of this compound, like many aminopyridine derivatives, is principally affected by pH, presence of oxidizing agents, temperature, and light exposure.[1] As a molecule with both a basic pyridine nitrogen and an amino group, its ionization state is pH-dependent, which can significantly influence its susceptibility to degradation.[2][3][4]
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer likely pathways based on the chemistry of related aminopyridine compounds. The primary routes of degradation are expected to be:
-
Oxidation: The aminopyridine ring is susceptible to oxidation. The pyridine nitrogen's lone pair of electrons can be oxidized to form an N-oxide.[1][5] The amino group can also be oxidized, potentially leading to nitro-substituted derivatives, as seen with 3,4-diaminopyridine which degrades to 4-amino, 3-nitropyridine.[5]
-
Photodegradation: Pyridine and its derivatives can be susceptible to photolytic degradation upon exposure to UV light.[1][6]
-
pH-mediated Hydrolysis: While the core structure is generally stable, extreme acidic or basic conditions could potentially catalyze degradation reactions.[3]
Q3: Why is it important to conduct forced degradation studies?
A3: Forced degradation, or stress testing, is a critical component of drug development and is recommended by regulatory bodies like the ICH. These studies serve several key purposes:
-
Elucidating Degradation Pathways: By subjecting the compound to harsh conditions (e.g., strong acids/bases, high heat, intense light, oxidizing agents), we can identify potential degradation products.[1][7]
-
Developing Stability-Indicating Methods: The information gathered is essential for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), that can accurately separate and quantify the intact drug from its degradation products.[1][8]
-
Understanding Intrinsic Stability: It helps to establish the inherent stability of the molecule and informs the selection of appropriate storage conditions and formulation strategies.[1]
Troubleshooting Common Stability Issues
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of new peaks in HPLC chromatogram over time. | Degradation of the compound. | Conduct a forced degradation study to identify the degradation products. Re-evaluate your storage conditions (temperature, light exposure, and solvent choice). |
| Loss of assay purity in the solid state. | Instability due to improper storage. | Store the solid compound in a tightly-sealed container, protected from light, in a cool, dry place, and potentially under an inert atmosphere.[9][10][11] |
| Discoloration of the compound in solution. | Oxidation or other degradation pathways. | Prepare solutions fresh whenever possible. If solutions must be stored, protect them from light and consider de-gassing the solvent to remove dissolved oxygen. |
| Inconsistent results between experimental runs. | Variability in solvent quality or pH. | Use high-purity solvents and ensure the pH of your solutions is controlled and consistent, using buffers if necessary.[3] |
Section 2: Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a systematic approach involving forced degradation studies is recommended.
Workflow for a Forced Degradation Study
Caption: Workflow for a forced degradation study.
Detailed Protocol: Oxidative Degradation Study
This protocol is designed to assess the stability of this compound under oxidative stress.
Materials:
-
This compound
-
HPLC-grade Methanol or Acetonitrile
-
30% Hydrogen Peroxide (H₂O₂)
-
Volumetric flasks and pipettes
-
HPLC system with UV and/or Mass Spectrometry (MS) detector
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in Methanol).
-
Prepare a 3% hydrogen peroxide solution by diluting the 30% stock.
-
-
Stress Condition:
-
In a volumetric flask, mix a known volume of the compound's stock solution with the 3% hydrogen peroxide solution.
-
Protect the solution from light and store it at room temperature.
-
-
Time-Point Analysis:
-
Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) using a validated HPLC-UV method.[5]
-
-
Analysis:
General Recommendations for Solvent Selection and Storage
-
Solvent Selection: For routine analytical work, use common HPLC-grade solvents like methanol, acetonitrile, and water. The choice of solvent can influence stability, so it is crucial to assess the compound's stability in the intended analytical solvent system.
-
Storage of Solid Compound: Based on safety data sheets for similar compounds, it is recommended to store this compound in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[9][10][11]
-
Storage of Solutions: Whenever possible, prepare solutions fresh. If short-term storage is necessary, keep solutions refrigerated and protected from light. For longer-term storage, consider freezing aliquots, but first, confirm the compound's stability to freeze-thaw cycles.
Section 3: Key Stability Insights and Data Interpretation
Influence of pH on Stability
The pH of a solution can dramatically impact the stability of aminopyridine compounds.[2][3] The pyridine nitrogen and the amino group can be protonated at acidic pH. This protonation can alter the electron density of the pyridine ring, potentially influencing its susceptibility to oxidation and other degradation reactions. It has been observed in a study on 3,4-diaminopyridine that the salt form (protonated) is significantly more stable under oxidative stress than the free base form.[5][7] This is because the lone pair of electrons on the pyridine nitrogen is engaged with a proton, making it less available for oxidation.[5]
Caption: Influence of pH on the stability of aminopyridines.
Interpreting Stability Data
The following table provides a hypothetical summary of forced degradation results to illustrate how to interpret the data.
| Stress Condition | % Degradation (24h) | Major Degradation Products (Hypothetical m/z) |
| 0.1 M HCl, 60°C | < 5% | - |
| 0.1 M NaOH, 60°C | ~10% | 168 (M+16, N-oxide) |
| 3% H₂O₂, RT | ~25% | 168 (M+16, N-oxide), 197 (M+45, Nitro derivative) |
| 60°C, dark | < 2% | - |
| UV/Vis light, RT | ~15% | Various photoproducts |
Interpretation:
-
The compound shows good stability under thermal and acidic conditions.
-
It is susceptible to degradation under basic, oxidative, and photolytic conditions.
-
The primary degradation products appear to be the N-oxide and potentially a nitro derivative, consistent with the known degradation pathways of aminopyridines.
Section 4: Safety and Handling
As a laboratory chemical, proper safety precautions should always be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Handle in a well-ventilated area or under a chemical fume hood.[9][10][13]
-
Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents and acids.[9][10] Keep the container tightly closed.[9]
References
- Benchchem. (n.d.). Stability of Substituted 4-Aminopyridines: A Comparative Analysis for Drug Development.
- PubMed. (n.d.). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- AK Scientific, Inc. (n.d.). 2-(2-Aminopyridin-3-yl)propan-2-ol Safety Data Sheet.
- Benchchem. (n.d.). Technical Support Center: Aminopyridinol Stability and Degradation.
- Fisher Scientific. (n.d.). 3-Amino-1-propanol SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
- IJPPR. (2023). Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation.
- Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- Slideshare. (n.d.). Effect of pH on stability of drugs, importance of pH on stability of drugs.
- ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
- Journal of the American Chemical Society. (n.d.). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. ibisscientific.com [ibisscientific.com]
- 5. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Troubleshooting the Crystallization of 2-(6-Aminopyridin-3-yl)propan-2-ol
Introduction: 2-(6-Aminopyridin-3-yl)propan-2-ol is a key intermediate in pharmaceutical synthesis. Obtaining this compound in a highly pure, stable, and crystalline form is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during its crystallization. The methodologies described herein are grounded in established principles of physical chemistry and crystallization science to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key molecular features of this compound that influence its crystallization behavior?
A1: The crystallization behavior of this molecule is governed by several structural features:
-
Polar Functional Groups: The presence of a primary amine (-NH2), a pyridine ring (a tertiary amine), and a tertiary alcohol (-OH) makes the molecule highly polar and capable of forming strong hydrogen bonds. These interactions are crucial for the formation of a stable crystal lattice.[1][2]
-
Molecular Rigidity and Flexibility: While the pyridine ring is rigid, the propan-2-ol substituent has rotational freedom. This flexibility can sometimes complicate crystallization, as molecules may adopt various conformations in solution.
-
Aromaticity: The pyridine ring allows for potential π-π stacking interactions, which can further stabilize the crystal structure.[2]
Understanding these features is essential for selecting appropriate solvent systems and crystallization conditions. Solvents that can compete effectively for hydrogen bonding sites may inhibit crystallization, while those that promote self-association are often more successful.
Q2: Which solvent systems are generally recommended for the crystallization of this compound?
A2: Given the molecule's polarity, a range of polar and moderately polar solvents are typically effective. The ideal solvent should exhibit high solubility at elevated temperatures and low solubility at room temperature or below.[3][4]
Commonly successful solvent systems include:
-
Single Solvents: Isopropanol (IPA), Ethanol, Acetonitrile, Ethyl Acetate, and Toluene. Water can also be a component, especially in mixed systems, due to the compound's hydrogen bonding capacity.[5]
-
Mixed Solvent Systems (Co-solvents): Using a solvent/anti-solvent pair is a powerful technique.[6] A typical approach involves dissolving the compound in a minimal amount of a "good" solvent (e.g., IPA, Methanol) at an elevated temperature, followed by the gradual addition of a "poor" or "anti-solvent" (e.g., Heptane, Hexane, Methyl tert-butyl ether (MTBE)) to induce precipitation.[6] Common pairs include Ethyl Acetate/Heptane and Toluene/Heptane.
A systematic solvent screen is the most reliable method to identify the optimal system for your specific material purity and desired crystal form.
Q3: What is "oiling out," and why is it a common problem with molecules like this?
A3: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid phase (an oil or emulsion) rather than a solid crystalline phase upon cooling or addition of an anti-solvent.[7][8] This is problematic because impurities tend to be highly soluble in the oil, leading to poor purification, and the oil may solidify into an amorphous, non-crystalline solid which is often difficult to handle and has undesirable physical properties.[8][9]
This compound is susceptible to oiling out for several reasons:
-
High Supersaturation: If the solution is cooled too quickly or if too much anti-solvent is added at once, the concentration of the solute can exceed the supersaturation limit for nucleation, leading to liquid-liquid phase separation.[8]
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation process and depress the melting point of the solid, making it more likely to separate as a liquid.[7][9][10]
-
Low Melting Point: If the melting point of the compound is lower than the temperature of the solution when it becomes supersaturated, it will precipitate as a liquid.[7]
Q4: How can I control for different polymorphic forms during crystallization?
A4: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in pharmaceutical development as different polymorphs can have different stabilities, solubilities, and bioavailabilities.[11][12][13]
Control over polymorphism is achieved by carefully managing crystallization conditions:
-
Solvent Choice: The solvent can direct the formation of a specific polymorph by influencing molecular conformation and intermolecular interactions during nucleation.[14]
-
Cooling Rate & Supersaturation: A slow cooling rate generally favors the formation of the most thermodynamically stable polymorph, while rapid cooling (or "crashing out") can trap a less stable, or "kinetic," polymorph.[12][13]
-
Seeding: Introducing a small quantity of seed crystals of the desired polymorph is the most effective method to ensure that form crystallizes preferentially.[15][16] This provides a template for crystal growth and bypasses the stochastic nature of primary nucleation.
Troubleshooting Guide: Common Crystallization Problems & Solutions
This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.
Problem 1: My compound has completely oiled out. How can I recover a crystalline solid?
-
Probable Cause: The level of supersaturation was too high, or the solution temperature was above the compound's melting point at that concentration.[7][8] This is a kinetic problem where liquid-liquid phase separation is faster than solid nucleation.
-
Solutions:
-
Re-heat and Dilute: Re-heat the mixture until a single, clear phase is formed. Add more of the "good" solvent (10-20% volume increase) to reduce the overall concentration.[7] This lowers the supersaturation level upon cooling.
-
Slow Down the Cooling: Once re-dissolved, cool the solution much more slowly. A rate of 5-10 °C per hour is a good starting point. If possible, use a programmable bath for precise control. Slow cooling gives molecules adequate time to orient correctly into a crystal lattice.[9]
-
Attempt Seeding: If you have a small amount of crystalline material, add a few seed crystals to the diluted, warm solution (just below the saturation temperature). The seeds provide a template for growth and can prevent oiling.[16]
-
Change Solvent System: If the above steps fail, the solvent system may be inappropriate. Try a higher boiling point solvent to ensure the solution temperature remains below the compound's melting point during cooling.[6]
-
Problem 2: No crystals are forming, even after cooling to 0°C for several hours.
-
Probable Cause: The solution is not sufficiently supersaturated. This means either too much solvent was used initially, or the compound is simply too soluble in the chosen solvent, even at low temperatures.[7]
-
Solutions:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites.[7]
-
Concentrate the Solution: Gently heat the solution and evaporate a portion of the solvent (e.g., 10-15%) under a stream of nitrogen or using a rotary evaporator. Then, allow it to cool again.[7]
-
Introduce an Anti-Solvent: If using a single solvent system, slowly add a miscible anti-solvent dropwise at room temperature until persistent cloudiness is observed. Then, add a few drops of the good solvent to redissolve the cloudiness and cool slowly.
-
Utilize a Seed Crystal: If available, add a single seed crystal to the cold solution. If crystallization is thermodynamically favorable, this should initiate growth.
-
Problem 3: The product crashes out of solution as a fine, amorphous powder.
-
Probable Cause: Nucleation occurred too rapidly and extensively, driven by an excessively high level of supersaturation. This leads to the rapid formation of a disordered, amorphous solid instead of an ordered crystal lattice.[13]
-
Solutions:
-
Reduce the Rate of Supersaturation:
-
Cooling Crystallization: Significantly slow down the cooling rate.
-
Anti-Solvent Crystallization: Add the anti-solvent much more slowly and at a slightly elevated temperature. Ensure vigorous stirring to dissipate local areas of high supersaturation.[14]
-
-
Increase Solubility (Slightly): Re-dissolve the material and add a small amount of additional solvent. This ensures that the solution becomes supersaturated at a lower temperature, where molecular mobility is reduced, favoring slower, more ordered crystal growth.[7]
-
Ageing at an Intermediate Temperature: Hold the solution at a temperature where it is only moderately supersaturated for an extended period. This can encourage the growth of fewer, larger crystals rather than a rapid precipitation of fine powder.
-
Data Presentation & Protocols
Solvent Selection Guide
The choice of solvent is the most critical parameter in crystallization. The following table summarizes properties of common solvents to aid in selection. The goal is to find a solvent or solvent mixture where the compound is sparingly soluble at room temperature but highly soluble at reflux.
| Solvent | Boiling Point (°C)[4] | Polarity Index | Dielectric Constant (ε)[6] | Comments & Use Case |
| Toluene | 111 | 2.4 | 2.4 | Good for moderately polar compounds. Can promote π-π stacking. Often used with a heptane anti-solvent. |
| Ethyl Acetate | 77 | 4.4 | 6.0 | Excellent general-purpose solvent for moderately polar molecules.[5] |
| Isopropanol (IPA) | 82 | 3.9 | 19.9 | Good for polar compounds, strong H-bond acceptor/donor. |
| Acetonitrile | 82 | 5.8 | 37.5 | Highly polar, good for dissolving the compound. Often requires an anti-solvent. |
| Heptane | 98 | 0.1 | 1.9 | Nonpolar anti-solvent. Used to reduce solubility in a controlled manner. |
| Water | 100 | 10.2 | 80.1 | Can be a good solvent or anti-solvent depending on the system, given the compound's H-bonding ability.[5] |
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Cooling Crystallization
-
Place ~20 mg of this compound into each of several vials.
-
To each vial, add a different candidate solvent (e.g., Toluene, Ethyl Acetate, IPA) dropwise at room temperature until the solid just dissolves. Note the approximate solubility. If it is highly soluble at room temperature, the solvent is unsuitable for cooling crystallization.
-
For solvents where the compound is sparingly soluble, heat the vial to the solvent's boiling point while adding more solvent dropwise until the solid fully dissolves.
-
Allow the clear solutions to cool slowly to room temperature, then transfer to an ice bath (0-5 °C).
-
Observe the quantity and quality of the crystals formed. The ideal solvent will yield a high recovery of well-formed crystals with minimal soluble loss in the cold mother liquor.
Protocol 2: Anti-Solvent Crystallization with Seeding
-
Dissolve the crude this compound in a minimal amount of a good, hot solvent (e.g., Isopropanol).
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the solution to a specified temperature (e.g., 40 °C).
-
Add a small amount (~0.1-1% by weight) of seed crystals of the desired polymorph.
-
Begin the slow, dropwise addition of a suitable anti-solvent (e.g., Heptane) with consistent stirring.
-
Monitor for crystal growth. Continue adding the anti-solvent over 1-2 hours until the desired yield is achieved.
-
Cool the resulting slurry to 0-5 °C, age for 1 hour, then filter, wash with a cold mixture of the solvent/anti-solvent, and dry.
Visualizations
Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing common crystallization failures.
Caption: A workflow diagram for systematic solvent screening.
References
-
Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystallization. IEEE Conference Publication. (2007). [Link]
-
Troubleshooting Crystallization. Chemistry LibreTexts. (2022). [Link]
-
Strategy for control of crystallization of polymorphs. CrystEngComm, Royal Society of Chemistry. [Link]
-
Oiling Out in Crystallization. Mettler Toledo. [Link]
-
Control of polymorphism in continuous crystallization. DSpace@MIT. [Link]
-
Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. American Pharmaceutical Review. [Link]
-
Why do crystals oil out and what are the remedies and prevention methods? Brainly. (2024). [Link]
-
Crystallization. University of California, Irvine - Department of Chemistry. [Link]
-
How to choose a solvent for crystallization of an organic compound. Quora. (2018). [Link]
-
Recrystallization (help meeeeee). Reddit. (2013). [Link]
-
Polymorphism in Drugs: Why Crystal Forms Matter. PharmaCores. (2025). [Link]
-
Determining Which Solvent to Use. Chemistry LibreTexts. (2022). [Link]
-
Solvents for Recrystallization. University of Rochester - Department of Chemistry. [Link]
-
Guide for crystallization. University of Geneva. [Link]
-
Aminopyridines and 4-nitrophenol cocrystals for terahertz application. ResearchGate. [Link]
-
Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. community.wvu.edu [community.wvu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. reddit.com [reddit.com]
- 10. brainly.com [brainly.com]
- 11. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 12. Control of polymorphism in continuous crystallization [dspace.mit.edu]
- 13. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 14. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 16. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
Technical Support Center: Synthesis of 2-(6-Aminopyridin-3-yl)propan-2-ol
Welcome to the technical support center for the synthesis of 2-(6-aminopyridin-3-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes.
Introduction: The Synthetic Challenge
The synthesis of this compound, a key building block in medicinal chemistry, is most commonly achieved via a Grignard reaction. This typically involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with a suitable pyridyl precursor. While effective, this pathway is often complicated by the formation of significant byproducts, which can hinder purification and reduce overall yield. This guide will focus on identifying the root causes of these issues and providing practical, field-proven solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product and a Significant Amount of a High-Molecular-Weight Byproduct
Symptoms:
-
TLC analysis shows a significant non-polar spot in addition to the product spot.
-
NMR of the crude product shows complex aromatic signals and a reduced integration for the desired product's protons.
-
Isolation of a white or off-white solid that is sparingly soluble in common organic solvents.
Probable Cause: The primary culprit for these symptoms is the formation of a dimeric byproduct through a Wurtz-Fittig coupling reaction . This occurs when the Grignard reagent formed from the brominated pyridine starting material reacts with another molecule of the unreacted brominated pyridine.[1][2]
Solutions:
-
Temperature Control: Maintain a low reaction temperature (typically between -20°C and 0°C) during the formation of the Grignard reagent and its subsequent reaction with acetone. Higher temperatures can accelerate the rate of the Wurtz coupling side reaction.[2]
-
Slow Addition of Reagents: Add the solution of the brominated pyridine to the magnesium turnings slowly and dropwise. This ensures that the concentration of the Grignard reagent is kept low at any given time, thus minimizing the opportunity for it to react with the starting material.[1][2]
-
Use of an Initiator: A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to initiate the Grignard reaction. This helps to ensure a smooth and controlled start to the reaction, preventing localized overheating that can lead to byproduct formation.
-
High-Quality Magnesium: Use fresh, high-purity magnesium turnings. The surface of the magnesium can become oxidized over time, which can hinder the reaction and lead to the formation of byproducts.
Issue 2: Presence of Unreacted Starting Material in the Final Product
Symptoms:
-
TLC and NMR analysis clearly show the presence of the starting brominated aminopyridine.
-
Difficulty in purifying the final product due to similar polarities of the product and starting material.
Probable Cause:
-
Incomplete Grignard Reagent Formation: This can be due to poor quality magnesium, insufficient reaction time, or the presence of moisture in the reaction setup.
-
Insufficient Acetone: An inadequate amount of the acetone electrophile will result in unreacted Grignard reagent, which is then quenched during workup, leaving the starting material unreacted.
Solutions:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be rigorously dried.[3][4]
-
Molar Ratio of Reagents: Use a slight excess of magnesium (e.g., 1.2 equivalents) and acetone (e.g., 1.5 equivalents) to ensure the complete conversion of the starting material.
-
Extended Reaction Time: Allow sufficient time for the Grignard reagent to form completely before adding the acetone. Monitoring the reaction by TLC can help determine the optimal reaction time.
Issue 3: Formation of a De-brominated Byproduct (2-Aminopyridine)
Symptoms:
-
Identification of 2-aminopyridine in the crude product mixture by GC-MS or NMR.
Probable Cause: The Grignard reagent can be protonated by any acidic protons present in the reaction mixture. The most likely source is residual water in the solvent or on the glassware. The amino group of the starting material or product could also potentially act as a proton source, although it is less likely under these conditions.
Solutions:
-
Rigorous Drying of Solvents and Glassware: As mentioned previously, ensuring strictly anhydrous conditions is paramount to preventing the protonation of the highly basic Grignard reagent.[3][4]
-
Use of a Suitable Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether are the solvents of choice for Grignard reactions as they are relatively non-protic and effectively solvate the Grignard reagent.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound via a Grignard reaction?
The most common and commercially available starting material is 5-bromo-2-aminopyridine. The bromine at the 5-position is suitably positioned for the formation of a Grignard reagent, which can then react with acetone to yield the desired product.
Q2: Can the amino group of 5-bromo-2-aminopyridine interfere with the Grignard reaction?
The primary amino group has acidic protons that can potentially react with the highly basic Grignard reagent. However, in practice, the formation of the Grignard reagent at the brominated position is generally faster and the subsequent reaction with the electrophile (acetone) is the predominant pathway, especially when the reaction is carried out at low temperatures. In some cases, protecting the amino group may be considered, but this adds extra steps to the synthesis.
Q3: What are the best methods for purifying the final product?
A combination of techniques is often necessary for effective purification:
-
Acid-Base Extraction: The basicity of the pyridine nitrogen and the primary amine allows for extraction into an acidic aqueous solution, leaving non-basic organic impurities behind. The aqueous layer can then be basified and the product re-extracted with an organic solvent.
-
Column Chromatography: Silica gel column chromatography is an effective method for separating the desired product from closely related impurities. A gradient elution system, for example, with ethyl acetate and hexanes, can provide good separation.[5]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.[5]
Q4: Are there alternative synthetic routes to this compound that avoid Grignard reagents?
While the Grignard route is common, other methods could be explored, such as:
-
Organolithium Chemistry: Using an organolithium reagent to perform a halogen-metal exchange followed by reaction with acetone. This may offer different reactivity and selectivity profiles.
-
Palladium-Catalyzed Cross-Coupling Reactions: While more complex, it might be possible to devise a route involving the coupling of a suitable organometallic reagent with a functionalized pyridine derivative.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
Materials:
-
5-Bromo-2-aminopyridine
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Acetone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: All glassware must be oven-dried and assembled under a nitrogen atmosphere.
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq.).
-
Add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of 5-bromo-2-aminopyridine (1.0 eq.) in anhydrous THF.
-
Add a small portion of the 5-bromo-2-aminopyridine solution to the magnesium turnings to initiate the reaction. Gentle warming may be necessary.
-
Once the reaction has started (indicated by a color change and gentle reflux), cool the flask to 0°C.
-
Add the remaining 5-bromo-2-aminopyridine solution dropwise over 1-2 hours, maintaining the temperature at 0°C.
-
After the addition is complete, stir the mixture at 0°C for an additional hour.
-
-
Reaction with Acetone:
-
Cool the reaction mixture to -20°C.
-
Add a solution of anhydrous acetone (1.5 eq.) in anhydrous THF dropwise, keeping the internal temperature below -10°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Summary
| Parameter | Recommended Value | Rationale |
| Reaction Temperature | -20°C to 0°C | Minimizes Wurtz-Fittig coupling byproduct.[2] |
| Reagent Addition Rate | Slow, dropwise | Maintains low concentration of Grignard reagent to suppress dimerization.[1] |
| Mg:Substrate Ratio | 1.2 : 1 | Ensures complete conversion of the starting material. |
| Acetone:Substrate Ratio | 1.5 : 1 | Drives the reaction to completion and minimizes unreacted Grignard reagent. |
| Solvent | Anhydrous THF | Aprotic solvent that effectively solvates the Grignard reagent.[3] |
Visualizations
Caption: Reaction pathways for the synthesis and major byproduct formation.
Caption: A troubleshooting decision tree for low product yield.
References
-
Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Journal of Organic Chemistry, 89, 7148-7155. [Link]
-
MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]
-
NIH. (n.d.). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. [Link]
-
Wessjohann, L. A., & Scheid, G. (2000). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. ResearchGate. [Link]
-
ResearchGate. (n.d.). a) Synthesis of bipyridines by reaction of Grignard reagents with pyridylsulfonium salts. [Link]
-
Kappe, C. O., & Stadler, A. (2005). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate. [Link]
-
Reddit. (n.d.). Wurtz coupling : r/Chempros. [Link]
-
Chemistry LibreTexts. (2023, January 22). Wurtz reaction. [Link]
-
Wikipedia. (n.d.). Wurtz reaction. [Link]
-
University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
-
ResearchGate. (n.d.). Methylmagnesium bromide addition reaction to acetone. [Link]
-
NIST. (n.d.). methylmagnesium bromide. [Link]
-
Scribd. (n.d.). Grignard Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Fiveable. (n.d.). Methylmagnesium bromide Definition. [Link]
-
Chemistry Stack Exchange. (2017, March 23). How to obtain pure alcohol from mixture of alcohol & carbonyl? (Grignard experiment). [Link]
Sources
Technical Support Center: Purification Strategies for 2-(6-Aminopyridin-3-yl)propan-2-ol
Welcome to the technical support center for the purification of 2-(6-Aminopyridin-3-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the purification of this key chemical intermediate. The following question-and-answer format addresses common challenges and provides detailed protocols to ensure the successful isolation of high-purity material.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its purification?
A1: The purification strategy for this compound is dictated by its bifunctional nature. It possesses a basic aromatic amine (the aminopyridine moiety) and a polar tertiary alcohol. The pyridine nitrogen and the primary amino group are both basic, with the amino group being the more basic of the two. This basicity is a critical handle for purification via acid-base extraction. The tertiary alcohol group contributes to the molecule's polarity and its ability to form hydrogen bonds, which influences its solubility in various solvents and its retention characteristics in chromatography.
Q2: What are the most common impurities I should expect from the synthesis of this compound?
A2: The impurity profile largely depends on the synthetic route. A common route involves the reaction of a Grignard reagent with a pyridine-based ketone or ester. Potential impurities from such a synthesis can include:
-
Unreacted starting materials: Such as the corresponding pyridine precursor.
-
Biphenyl-type byproducts: Arising from the coupling of the Grignard reagent.[1][2]
-
Over-addition or under-addition products: If the stoichiometry of the Grignard reaction is not carefully controlled.
-
Hydrolysis products: Premature quenching of the Grignard reagent will lead to the formation of byproducts.
-
Impurities from the Grignard reagent itself: The purity of the magnesium used can affect the reaction, with impurities like iron and manganese potentially leading to side reactions.
If the synthesis involves the reduction of a nitro group to the amine, incomplete reduction can result in the corresponding nitro-substituted precursor as a significant impurity.
Q3: My purified this compound is showing signs of degradation. What are the likely degradation pathways?
A3: Aminopyridines can be susceptible to oxidation, especially when exposed to air, light, or certain metal ions. The primary amino group is a potential site of oxidation.[1] Degradation can lead to the formation of colored impurities. For instance, studies on other aminopyridines have shown that oxidation can lead to the formation of N-oxides or even nitro compounds under oxidative stress. To minimize degradation, it is advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low yield after purification.
| Possible Cause | Suggested Solution |
| Incomplete extraction | During acid-base extraction, ensure the pH of the aqueous layer is sufficiently low (typically pH 1-2) to fully protonate the aminopyridine and drive it into the aqueous phase. Perform multiple extractions with the acidic solution to ensure complete transfer. Conversely, when back-extracting the free base, ensure the pH is sufficiently high (typically pH 9-10) to deprotonate the amine. |
| Product loss during chromatography | The polar nature of the compound can lead to strong adsorption on silica gel, resulting in tailing and incomplete elution. Consider using a more polar mobile phase or adding a basic modifier like triethylamine or ammonia to the eluent to reduce tailing. Alternatively, alumina (neutral or basic) can be used as the stationary phase. |
| Precipitation during workup | If the compound precipitates out of solution unexpectedly during solvent swaps or concentration, ensure that the chosen solvent has adequate solvating power for your compound at the given concentration and temperature. |
| Degradation | As mentioned in the FAQs, aminopyridines can be sensitive. Minimize exposure to air and light during the purification process. Use degassed solvents where possible. |
Issue 2: Persistent impurities in the final product.
| Possible Cause | Suggested Solution |
| Co-eluting impurities in chromatography | If an impurity has a similar polarity to your product, it will be difficult to separate by standard chromatography. Try a different solvent system to alter the selectivity. If using normal phase, consider reverse-phase chromatography. The use of a basic modifier in the mobile phase can also change the elution profile of basic impurities relative to your product. |
| Ineffective acid-base extraction | Some impurities may have similar acid-base properties to your product. A careful adjustment of pH during the extraction can sometimes achieve separation. A multi-step extraction at different pH values may be necessary. |
| Impurity co-crystallizes with the product | If recrystallization is the chosen method, the presence of a persistent impurity suggests it may have similar solubility properties or is forming a co-crystal. Try a different recrystallization solvent or a solvent/anti-solvent system. Seeding the solution with a pure crystal of your product can sometimes favor the crystallization of the desired compound. |
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This technique leverages the basicity of the aminopyridine moiety.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic aminopyridine will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer. Combine the aqueous layers.
-
Washing the Organic Layer (Optional): The remaining organic layer contains neutral and acidic impurities. It can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to isolate these impurities if desired.
-
Basification: Cool the combined acidic aqueous layers in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, with stirring until the pH is basic (pH 9-10). The protonated amine will be neutralized to the free base, which will often precipitate out or can be extracted.
-
Back-Extraction: Extract the basified aqueous solution with an organic solvent (e.g., ethyl acetate or DCM) 3-4 times. The purified this compound will now be in the organic layer.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Diagram 1: Workflow for Acid-Base Extraction
Caption: A logical workflow for the purification of this compound using acid-base extraction.
Protocol 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their polarity.
Step-by-Step Methodology:
-
Stationary Phase Selection: Silica gel is a common choice. However, due to the basic nature of the aminopyridine, tailing can be an issue. To mitigate this, you can use silica gel treated with a base (e.g., by pre-eluting the column with the mobile phase containing a small amount of triethylamine) or use a different stationary phase like neutral or basic alumina.
-
Mobile Phase Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A gradient elution, starting with a lower polarity and gradually increasing the proportion of the polar solvent, is often effective. For more polar compounds, a system like dichloromethane/methanol might be necessary. To improve peak shape and reduce tailing of the basic amine, add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase.
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial mobile phase to ensure a homogenous packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent and load it onto the column.
-
Elution: Begin the elution with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Diagram 2: Decision Tree for Column Chromatography Parameters
Caption: A decision-making flowchart for selecting appropriate column chromatography conditions.
Protocol 3: Purification by Recrystallization
Recrystallization is an effective method for purifying solid compounds.
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good candidate solvents to screen include ethyl acetate, isopropanol, acetonitrile, and mixtures such as ethyl acetate/hexanes or acetone/hexanes.
-
Dissolution: In a flask, add a minimal amount of the hot solvent to the crude solid until it completely dissolves.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can increase the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
References
-
What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound? ResearchGate. Available at: [Link]
-
The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]
Sources
safe handling and storage procedures for 2-(6-Aminopyridin-3-yl)propan-2-ol
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for 2-(6-Aminopyridin-3-yl)propan-2-ol (CAS No. 843643-03-8). This document is intended for researchers, scientists, and drug development professionals. Our goal is to provide you with the essential information and troubleshooting advice required to handle and store this compound safely and effectively, ensuring the integrity of your experiments and the safety of your laboratory personnel.
The unique structure of this aminopyridine derivative, featuring both a nucleophilic amino group and a tertiary alcohol, makes it a valuable building block in medicinal chemistry. However, these same functional groups necessitate specific handling and storage protocols to prevent degradation and ensure safety. This guide is structured in a question-and-answer format to directly address the practical challenges you may encounter.
Section 1: Hazard Identification & Risk Assessment
A thorough understanding of a chemical's potential hazards is the foundation of safe laboratory practice. This section addresses the key risks associated with this compound.
Q1: What are the primary hazards associated with this compound?
Based on its Safety Data Sheet (SDS) and the known toxicology of related aminopyridine compounds, this compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation upon direct contact.[1]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]
-
Respiratory Irritation : May cause respiratory irritation if inhaled as a dust or aerosol.[1]
Beyond these specific classifications, it is crucial to handle this compound with the caution afforded to the broader class of aminopyridines. Aminopyridines are known to be acutely toxic and can be readily absorbed through the skin.[2] Some derivatives may cause neurological effects by blocking potassium channels, potentially leading to symptoms like headache, nausea, or even convulsions in cases of significant overexposure.[2][3]
Q2: How should I perform a risk assessment before using this compound?
A risk assessment is not merely a formality; it is a critical thinking process to ensure a safe experimental setup. The workflow below outlines the essential steps.
Troubleshooting Accidental Exposure
-
Issue: Skin Contact
-
Issue: Eye Contact
-
Issue: Inhalation
-
Issue: Ingestion
Section 5: Experimental Troubleshooting
Even with careful handling, issues can arise during experimentation.
Q9: My compound, which should be a white solid, has a yellow or brown tint. Is it still usable?
A discoloration often indicates degradation, likely due to oxidation or exposure to impurities. This can happen from improper storage (e.g., exposure to air or light) or if the container was not sealed tightly. Using a discolored, potentially impure starting material can compromise your experiment. It is highly recommended to use a fresh, pure sample. You can verify the purity of the suspect material using techniques like NMR or LC-MS and comparing it to a reference standard if available.
Q10: I am performing a reaction with an electrophile, and I'm getting a complex mixture of byproducts. Could the aminopyridine be the cause?
Absolutely. The 2-amino group on the pyridine ring is a potent nucleophile and can react with a wide range of electrophiles (e.g., acyl chlorides, alkyl halides). This can lead to undesired N-acylation or N-alkylation, competing with your intended reaction.
-
Causality & Solution: To prevent this, you should consider a protecting group strategy. The amino group can be protected, for example, as a carbamate (Boc, Cbz) or an amide. This will "mask" its nucleophilicity, allowing your desired reaction to proceed on another part of the molecule. The protecting group can then be removed in a subsequent step.
Q11: My analytical data (NMR, LCMS) shows multiple peaks, but the material is from a fresh bottle. What should I check?
-
Check Your Solvents: Ensure the solvents used for your analysis are free of contaminants. Run a blank to confirm.
-
Residual Synthesis Reagents: While the purity is generally high (e.g., >95%), trace amounts of starting materials or reagents from the synthesis of the compound may be present. [1]* Hygroscopic Nature: Pyridine and its derivatives can be hygroscopic, meaning they absorb moisture from the air. [7]The presence of water can affect analytical results and certain water-sensitive reactions. Ensure you are handling the compound in a dry environment (e.g., under an inert atmosphere if necessary).
-
Compound Stability: Assess if the compound is stable in your analytical solvent or under your LC-MS conditions. Some compounds can degrade on the column or in the ion source.
Section 6: Waste Disposal
Q12: How do I properly dispose of waste containing this compound?
All waste containing this compound, including empty containers, must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. [8]* Liquid Waste: Collect in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Empty Containers: The first rinse of a container that held this compound must be collected and disposed of as hazardous waste. [8]After thorough rinsing, the container can be disposed of according to your institution's policy, ensuring the label is fully defaced. [8] Consult your institution's Environmental Health & Safety (EHS) department for specific disposal procedures, as regulations can vary. [8][9]Aminopyridines are often explicitly listed as toxic chemical waste. [9][10]
References
- 4-aminopyridine - SD Fine-Chem. (n.d.).
- SAFETY DATA SHEET - 2-Aminopyridine. (2025). Sigma-Aldrich.
- Material Safety Data Sheet - 4-Aminopyridine. (n.d.).
- Safety Data Sheet - 2-(2-Aminopyridin-3-yl)propan-2-ol. (n.d.). AK Scientific, Inc.
- Aminopyridines Summary. (n.d.). Environmental Protection Agency (EPA).
- 2-aminopyridine - Report. (n.d.). CAMEO Chemicals, NOAA.
- SAFETY DATA SHEET - (+)-2-Aminopropan-1-ol. (2025). Fisher Scientific.
- This compound (Cas 843643-03-8). (n.d.). Parchem.
- This compound | 843643-03-8. (2025). ChemicalBook.
- 4-Aminopyridine. (n.d.). Wikipedia.
- Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific.
- Emergency Procedures for Incidents Involving Chemicals. (n.d.). Research Safety, University of Kentucky.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). American Society of Health-System Pharmacists.
- SAFETY DATA SHEET - 3-Aminopyrazole. (2015). Fisher Scientific.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
- Chemical Waste Disposal List. (n.d.).
- Chemical Waste Management Guide. (n.d.). Southern Illinois University.
Sources
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- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. cehs.siu.edu [cehs.siu.edu]
Technical Support Center: Scale-Up Synthesis of 2-(6-Aminopyridin-3-yl)propan-2-ol for Preclinical Studies
This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the scale-up synthesis of 2-(6-Aminopyridin-3-yl)propan-2-ol. As an active pharmaceutical ingredient (API) candidate for preclinical trials, ensuring a robust, safe, and reproducible manufacturing process is paramount.[1][2] This document addresses common challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Overview of the Recommended Synthetic Pathway
The most common and scalable method for synthesizing tertiary alcohols like this compound is the Grignard reaction. This pathway involves the nucleophilic addition of a methyl Grignard reagent (methylmagnesium bromide) to a ketone precursor, 1-(6-aminopyridin-3-yl)ethanone. This approach is favored for its high atom economy and reliability.
Caption: Recommended Grignard synthesis pathway.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of this Grignard reaction?
When moving from bench to pilot scale, precise control over reaction parameters becomes essential to ensure safety, reproducibility, and product quality.[3]
-
Temperature Control: Grignard reactions are highly exothermic.[4] A robust cooling system is non-negotiable. The reaction should be maintained at a low temperature (e.g., 0-10 °C) during the addition of the Grignard reagent to minimize the formation of byproducts and ensure a controlled reaction rate.
-
Reagent Addition Rate: Slow, subsurface addition of the Grignard reagent to the ketone solution is critical. This prevents localized "hot spots" and avoids the accumulation of unreacted reagent, which could lead to a dangerous thermal runaway.[5]
-
Solvent Selection: While tetrahydrofuran (THF) or diethyl ether are common at the lab scale, 2-methyltetrahydrofuran (2-MeTHF) is a superior choice for scale-up. It has a higher boiling point and flash point, making it a safer alternative.[4] Furthermore, 2-MeTHF can improve reaction selectivity and result in lower levels of impurities.[4]
-
Water Content: The reaction is extremely sensitive to moisture. All glassware, solvents, and starting materials must be rigorously dried. Water will quench the Grignard reagent, reducing the yield and generating unwanted side products like methane gas.[6]
Q2: What is the expected impurity profile, and how can it be managed?
For preclinical studies, a thorough understanding and control of impurities are mandated by regulatory bodies.[][8] Impurity profiling is a critical component of the process development.[]
| Impurity Type | Potential Source | Control Strategy & Mitigation |
| Unreacted Starting Material | Incomplete reaction; insufficient Grignard reagent. | Ensure high-purity, active Grignard reagent. Use a slight excess (1.1-1.3 equivalents). Monitor reaction completion by HPLC or TLC. |
| Wurtz Coupling Products | Homo-coupling of the Grignard reagent. | This is generally a minor impurity with methyl Grignard but can be minimized by maintaining low temperatures.[6] |
| Over-addition Byproducts | Reaction of the product with another molecule of Grignard reagent (unlikely for tertiary alcohols). | Strict stoichiometric and temperature control. |
| Degradation Products | Instability of the aminopyridine ring under harsh conditions. | Use a mild quenching agent like saturated ammonium chloride instead of strong acids. Avoid excessive heat during workup and distillation.[6] |
| Residual Solvents | Incomplete removal of reaction or extraction solvents. | Implement effective drying techniques during the final isolation steps (e.g., rotary evaporation followed by high vacuum). Use GC analysis for quantification. |
Q3: What are the best practices for the reaction workup at a larger scale?
Scaling up the workup presents its own set of challenges, primarily related to managing the quench and subsequent phase separations.
-
Quenching: The quench of a large-scale Grignard reaction is also highly exothermic.[5] The reaction mixture must be cooled thoroughly before the slow, controlled addition of a quenching solution, such as a saturated aqueous solution of ammonium chloride (NH₄Cl).[6] Adding the reaction mixture to the quench solution (inverse addition) can sometimes provide better temperature control. Never add water directly and rapidly, as this can cause a violent, uncontrolled reaction.[9]
-
Phase Separation: Emulsions are a frequent problem, often caused by the precipitation of fine magnesium salts.[6] To manage this, allow for adequate settling time in the reactor or use a large separatory funnel. The addition of saturated brine (NaCl solution) can help break up emulsions by increasing the ionic strength of the aqueous layer.
-
Extraction: Use a suitable organic solvent like ethyl acetate or 2-MeTHF for extraction. Perform multiple extractions with smaller volumes of solvent to ensure efficient recovery of the product.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis.
Caption: Troubleshooting flowchart for low product yield.
Issue 1: The Grignard reaction fails to initiate or is very sluggish.
-
Possible Cause: This is a classic Grignard problem, often due to a passivating oxide layer on the magnesium surface or trace amounts of water in the system. While you are likely using a commercially prepared Grignard reagent for this synthesis, its activity can degrade over time.
-
Suggested Solution:
-
Titrate the Reagent: Always titrate a small aliquot of the Grignard reagent before use to determine its exact molarity. This ensures accurate stoichiometry.
-
Activation: If preparing the reagent in-house, activation of the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane is standard practice. For large-scale reactions, adding a small amount of a pre-formed Grignard reagent can initiate the reaction safely.[10]
-
Ensure Anhydrous Conditions: Double-check that all solvents have been passed through a drying system and that glassware was oven or flame-dried under an inert atmosphere.
-
Issue 2: A persistent emulsion forms during the aqueous workup.
-
Possible Cause: Fine precipitates of magnesium salts (e.g., Mg(OH)Br) are the primary cause of emulsions in Grignard workups.[6]
-
Suggested Solution:
-
Add Brine: After the initial quench, add a significant volume of saturated sodium chloride (brine) solution. This increases the polarity of the aqueous phase, helping to break the emulsion.
-
Filter through Celite®: If the emulsion persists, filtering the entire biphasic mixture through a pad of Celite® or another filter aid can help remove the fine solids that stabilize the emulsion. Wash the filter cake with the organic solvent to recover any adsorbed product.
-
Allow Time: In a large reactor, simply stopping the agitation and allowing the layers to separate over several hours can be an effective, albeit slow, solution.
-
Issue 3: The final product is difficult to purify and fails to crystallize.
-
Possible Cause: The tertiary alcohol product may be an oil at room temperature. Additionally, the presence of the basic aminopyridine nitrogen and the hydroxyl group can make it prone to forming hydrogen bonds with residual impurities, inhibiting crystallization.
-
Suggested Solution:
-
Salt Formation: Convert the basic aminopyridine to a crystalline salt (e.g., hydrochloride or tartrate). This is often the most effective method for purifying and handling amine-containing APIs. The salt can be recrystallized from a suitable solvent system like ethanol/ethyl acetate or isopropanol/water.
-
Chromatography: While less ideal for very large scales, column chromatography on silica gel (pre-treated with a small amount of triethylamine in the eluent to prevent streaking) can be used for purification.
-
Solvent Screening for Crystallization: Conduct a systematic solvent screen to find conditions for direct crystallization of the free base.[11] Consider solvent/anti-solvent systems (e.g., dissolving in a small amount of isopropanol and slowly adding a non-polar solvent like heptane).
-
Scale-Up Synthesis Protocol
This protocol outlines a general procedure for a pilot-scale batch. Note: All operations should be conducted under a dry, inert atmosphere (Nitrogen or Argon) in a suitable glass-lined reactor with appropriate safety measures in place.
Materials:
-
1-(6-Aminopyridin-3-yl)ethanone (1.0 kg, 1.0 eq)
-
Methylmagnesium bromide solution (3.0 M in 2-MeTHF, ~2.7 L, 1.2 eq)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous (20 L)
-
Saturated aqueous ammonium chloride solution (~10 L)
-
Saturated aqueous sodium chloride (brine) solution (~5 L)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reactor Setup: Charge the reactor with 1-(6-aminopyridin-3-yl)ethanone and 10 L of anhydrous 2-MeTHF. Begin agitation and cool the solution to 0-5 °C.
-
Grignard Addition: Add the methylmagnesium bromide solution via a subsurface addition tube over a period of 2-4 hours, ensuring the internal temperature does not exceed 15 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 10-15 °C for an additional 1-2 hours. Monitor the reaction's progress by taking a quenched sample for HPLC or TLC analysis until consumption of the starting material is >99%.
-
Quenching: In a separate vessel, prepare 10 L of saturated aqueous ammonium chloride solution and cool it to 0-5 °C. Slowly transfer the reaction mixture into the cold quench solution with vigorous stirring, maintaining the temperature below 20 °C.
-
Workup: Stop the agitation and allow the layers to separate. Drain the lower aqueous layer.
-
Extraction: Add 5 L of 2-MeTHF to the aqueous layer, agitate, and separate again. Combine this organic layer with the initial one. Wash the combined organic layers with 5 L of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound as an oil or solid.
-
Purification: Proceed with purification via crystallization (either of the free base or as a salt) as determined during process development studies.
References
- Benchchem. (n.d.). Technical Support Center: Scaling Up Grignard Purification.
- Request PDF. (n.d.). Aminopyridines and 4-nitrophenol cocrystals for terahertz application.
-
Pharmaoffer.com. (2023). API Clinical Trials: From Preclinical Trials to Post-Marketing Surveillance. Retrieved from [Link]
-
Contract Pharma. (2021). Strategies for Entering Phase 1 Clinical Development with Limited API. Retrieved from [Link]
- American Chemical Society. (n.d.). Grignard Reactions Go Greener with Continuous Processing.
- Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
- Steinmetz, K. L., & Spack, E. G. (2009). The basics of preclinical drug development for neurodegenerative disease indications. BMC neurology, 9 Suppl 1(Suppl 1), A2.
-
METTLER TOLEDO. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Crystallization of 4-Aminopyridine-3-sulfonic Acid Salts.
- Benchchem. (n.d.). Technical Support Center: Effective Quenching Methods for Grignard Reactions.
-
Chemistry LibreTexts. (2021). Quenching Reactions: Grignards. Retrieved from [Link]
- imanager Publications. (n.d.). Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal.
-
MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]
-
Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Retrieved from [Link]
- Google Patents. (n.d.). A method to reduce the risk of large-scale Grignard reaction.
- Jiao, P. et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Journal of Organic Chemistry.
-
AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (e)-4-hexen-1-ol. Retrieved from [Link]
- ResearchGate. (n.d.). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II.
- Toppr. (n.d.). Reaction of propanone with methylmagnesium bromide followed by hydrolysis gives :-.
- Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
Sources
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- 2. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 11. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents [patents.google.com]
Technical Support Center: Interpreting Ambiguous Results from 2-(6-Aminopyridin-3-yl)propan-2-ol Experiments
Introduction
Welcome to the technical support center for 2-(6-Aminopyridin-3-yl)propan-2-ol. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this versatile pharmaceutical intermediate.[1] While this compound is a valuable building block, experiments involving this compound can sometimes yield ambiguous or unexpected results. This guide provides a structured approach to troubleshooting these issues, offering in-depth explanations, practical protocols, and data interpretation strategies to ensure the integrity and success of your research.
Our goal is to empower you with the knowledge to not only identify the root cause of experimental ambiguity but also to implement robust, self-validating protocols that enhance the reliability and reproducibility of your findings.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise during the handling, analysis, and use of this compound.
Question 1: My NMR spectrum shows unexpected peaks. What could be the cause?
Answer:
Unexpected peaks in the ¹H NMR spectrum of this compound can arise from several sources. The expected spectrum should show distinct signals corresponding to the aromatic protons on the pyridine ring, the methyl protons of the propan-2-ol group, the hydroxyl proton, and the amine protons.[2][3] The integrated proton ratio should be consistent with the molecular structure (C₈H₁₂N₂O).[4][5]
Potential Causes and Troubleshooting Steps:
-
Residual Solvents: The presence of common laboratory solvents (e.g., acetone, ethyl acetate, dichloromethane) used during synthesis or purification can lead to extra peaks.[6]
-
Action: Compare the chemical shifts of the unknown peaks with known solvent peaks. If a solvent is identified, it can often be removed by drying the sample under a high vacuum.
-
-
Impurities from Synthesis: Incomplete reactions or side reactions can result in impurities. For example, starting materials or byproducts from the synthetic route may be present.
-
Action: Review the synthetic pathway. Consider potential side products and compare their expected NMR signals with your observed spectrum. Re-purification by column chromatography or recrystallization may be necessary.
-
-
Degradation: this compound, like many organic compounds, can degrade over time, especially if exposed to light, air (oxidation), or extreme temperatures.[7]
-
Action: Check the storage conditions of your compound. It should be stored at room temperature in a well-sealed container.[1] If degradation is suspected, it is advisable to use a fresh batch or re-purify the existing one.
-
-
Water Content: The presence of water can broaden the hydroxyl (-OH) and amine (-NH₂) proton signals, and its own peak may be visible. The exchange of protons with water can also affect the appearance of these signals.[2]
-
Action: To confirm the presence of exchangeable protons, a D₂O shake experiment can be performed. Adding a drop of deuterium oxide to the NMR tube will cause the -OH and -NH₂ peaks to disappear or significantly decrease in intensity.
-
Question 2: My mass spectrometry results show a molecular ion peak different from the expected m/z of 152.19. How should I interpret this?
Answer:
The expected molecular weight of this compound is approximately 152.19 g/mol .[5] In mass spectrometry, you would typically look for the molecular ion [M]⁺ or, more commonly, the protonated molecule [M+H]⁺ at m/z 153.19. Deviations from this can be indicative of several phenomena.[8][9]
| Observed m/z | Potential Interpretation | Recommended Action |
| > 153.19 | Adduct Formation: The molecule may have formed adducts with cations present in the mobile phase or matrix, such as sodium [M+Na]⁺ or potassium [M+K]⁺. | Check for the presence of common adducts by looking for mass differences corresponding to these ions. |
| Dimerization: Under certain conditions, the molecule could form a dimer [2M+H]⁺. | Vary the concentration of the sample; dimer formation is often concentration-dependent. | |
| < 152.19 | Fragmentation: The molecular ion may be unstable and fragment within the ion source. Common fragments could arise from the loss of water (-18 Da) or a methyl group (-15 Da). | Analyze the fragmentation pattern to see if it is consistent with the known structure. Softer ionization techniques may help to preserve the molecular ion.[9] |
| Impurity: A lower molecular weight impurity may be present and more readily ionized than your target compound. | Correlate the mass spectrometry data with purity analysis from other techniques like HPLC. |
Troubleshooting Workflow for Unexpected Mass Spectra:
Caption: Decision tree for troubleshooting ambiguous mass spectrometry results.
Question 3: My biological assay is showing inconsistent results or lower-than-expected activity. Could the compound be the issue?
Answer:
Yes, variability in the purity or integrity of this compound can significantly impact biological assay results.
Key Factors to Investigate:
-
Purity: Even small amounts of impurities can interfere with biological assays. Some impurities may be structurally similar and act as competitive inhibitors, while others could be cytotoxic, leading to misleading results.
-
Solubility: Poor solubility of the compound in your assay buffer can lead to an overestimation of the concentration and, consequently, an underestimation of its activity.
-
Action: Determine the solubility of your compound in the assay buffer. If necessary, use a co-solvent like DMSO, but be mindful of its final concentration as it can also affect biological systems.
-
-
Stability in Assay Conditions: The compound may degrade under the specific conditions of your assay (e.g., temperature, pH, presence of certain enzymes).
-
Action: Perform a stability study by incubating the compound in the assay buffer for the duration of the experiment and then analyzing its integrity by HPLC.
-
-
Off-Target Effects: The observed biological activity might not be due to the intended mechanism of action but rather to off-target effects.[10][11][12]
-
Action: If possible, include control experiments with structurally related but inactive compounds to assess the specificity of the observed effect.
-
Troubleshooting Guides
Guide 1: Protocol for Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. It may need to be optimized for your specific HPLC system. A similar methodology has been described for a structurally related compound, 2-(2-Chloropyridin-4-yl)propan-2-ol.[13]
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
This compound sample
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of your this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B.
-
-
Sample Solution Preparation:
-
Prepare your experimental sample in the same manner as the standard solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[13]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or an optimized wavelength for the compound)
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 10% B
-
13-15 min: 10% B
-
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of your sample as follows:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
Experimental Workflow for HPLC Analysis:
Caption: Step-by-step workflow for HPLC purity analysis.
Guide 2: Interpreting Ambiguous Fragmentation in Mass Spectrometry
Understanding the fragmentation pattern of this compound is key to confirming its identity and identifying potential impurities.
Expected Fragmentation Pathways:
-
Loss of Water (H₂O): The tertiary alcohol is prone to dehydration, resulting in a fragment with a mass loss of approximately 18 Da.
-
Loss of a Methyl Group (CH₃): Cleavage of a methyl group from the propan-2-ol moiety will lead to a fragment with a mass loss of about 15 Da.
-
Cleavage of the Propan-2-ol Group: The entire propan-2-ol group can be cleaved, resulting in a fragment corresponding to the aminopyridine ring.
Logical Relationship of Common Fragments:
Caption: Potential fragmentation pathways for this compound.
If your spectrum shows significant peaks that do not correspond to these or other logical fragments, it is highly probable that an impurity is present. High-resolution mass spectrometry can be invaluable in such cases, as it provides accurate mass measurements that can help in determining the elemental composition of the unknown peaks.[14]
References
-
Mass Spectrometry - Interpretation Made Easy!. Leah4sci MCAT. [Link]
-
HOW TO INTERPRET MASS SPECTROMETRY GRAPHS. MooMooMath and Science. [Link]
- CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
An insight into high-resolution mass-spectrometry data. PMC - PubMed Central. [Link]
-
Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
-
Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. Cureus. [Link]
-
Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PMC - NIH. [Link]
-
Common errors in mass spectrometry-based analysis of post-translational modifications. PMC - NIH. [Link]
-
Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PMC. [Link]
-
Chapter 7 Mass spectrometry | Omics Data Analysis. GitHub Pages. [Link]
-
This compound, 97% Purity, C8H12N2O, 10 grams. CP Lab Safety. [Link]
-
Assessing the Effect of Company on the this compound Market Size with a 4.28% CAGR between 2025 and 2032. Apiary. [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH. [Link]
-
propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr. Doc Brown's Chemistry. [Link]
-
PROPAN-2-OL FOR HPLC. Purity Solvents. [Link]
-
1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Doc Brown's Chemistry. [Link]
-
2-(6-Bromopyridin-3-yl)propan-2-ol. Amerigo Scientific. [Link]
-
2-(6-Chloropyridin-3-yl)propan-2-ol. Amerigo Scientific. [Link]
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- 2. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. This compound | 843643-03-8 [sigmaaldrich.com]
- 5. calpaclab.com [calpaclab.com]
- 6. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 7. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of 2-(6-Aminopyridin-3-yl)propan-2-ol (XAV939) as a Wnt Signaling Inhibitor
Introduction: In the landscape of cancer research and developmental biology, the Wnt/β-catenin signaling pathway is a pivotal regulator of cellular fate.[1] Its aberrant activation is a known driver in numerous pathologies, most notably colorectal cancer.[1][2] Consequently, identifying and validating small molecule inhibitors of this pathway is a high-priority endeavor for therapeutic development. This guide focuses on 2-(6-Aminopyridin-3-yl)propan-2-ol, a compound widely known in the scientific community as XAV939. XAV939 is a potent and specific inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), enzymes that play a crucial role in the degradation of Axin, a key component of the β-catenin destruction complex.[3] By inhibiting tankyrase, XAV939 stabilizes Axin, which in turn promotes the degradation of β-catenin, thereby antagonizing Wnt signaling.[4]
This document provides a comprehensive, multi-tiered framework for researchers to rigorously validate the biological activity of XAV939 in their specific cellular models. We will compare its performance with other known Wnt pathway inhibitors and provide detailed, field-tested protocols to ensure the generation of robust and reproducible data.
Comparative Analysis: XAV939 in the Context of Other Wnt Pathway Inhibitors
The selection of an appropriate small molecule inhibitor requires a nuanced understanding of its mechanism of action, potency, and specificity. While numerous compounds can suppress Wnt signaling, they often act at different nodes of the pathway. A direct comparison highlights the unique properties of XAV939.
| Compound | Target(s) | Mechanism of Action | Reported IC50 | Key Considerations |
| XAV939 | Tankyrase 1 (TNKS1) & Tankyrase 2 (TNKS2) | Stabilizes Axin by preventing its PARsylation-dependent degradation, thus promoting β-catenin destruction.[3] | TNKS1: ~11 nM[3]TNKS2: ~4 nM[3] | Highly potent and acts on a key regulatory hub of the β-catenin destruction complex. Its effects are reversible.[5] |
| IWR-1-endo | Tankyrase 1 (TNKS1) & Tankyrase 2 (TNKS2) | Stabilizes Axin, promoting β-catenin phosphorylation and degradation.[6][7][8] It interacts with Axin, distinguishing its mechanism from XAV939's direct binding to TNKS.[5][7] | Wnt Reporter Assay: ~180 nM[6][7][8]TNKS1: ~131 nM[5]TNKS2: ~56 nM[5] | Also targets the Axin turnover mechanism but through a different binding partner than XAV939.[5][7] |
| G007-LK | Tankyrase 1 (TNKS1) & Tankyrase 2 (TNKS2) | Potent and selective tankyrase inhibitor that prevents poly(ADP-ribosyl)ation-dependent AXIN degradation, promoting β-catenin destabilization.[9][10] | TNKS1: ~46 nM[9][11]TNKS2: ~25 nM[9][11] | Demonstrates favorable pharmacokinetic properties and has been shown to have in vivo antitumor efficacy in certain colorectal cancer models.[10] |
| IWP-2/3 | Porcupine (PORCN) | Inhibits the O-acyltransferase Porcupine, which is essential for the palmitoylation and secretion of Wnt ligands.[12] | IWP-3 IC50: ~40 nM | Acts far upstream in the pathway by blocking the production of active Wnt ligands. Useful for studying autocrine/paracrine signaling. |
A Multi-Faceted Experimental Workflow for Validating XAV939 Activity
To ensure scientific rigor, a single assay is insufficient to validate a compound's activity. We propose a tiered approach, moving from direct target engagement to downstream functional consequences. This workflow provides a self-validating system, where each step corroborates the findings of the previous one.
Caption: A tiered workflow for validating XAV939 activity.
Tier 1: Confirming Direct Target Engagement
The foundational step is to confirm that XAV939 engages its intended molecular target, Tankyrase, both in a purified system and within the complex cellular environment.
Experiment 1: In Vitro Tankyrase Inhibition Assay
-
Rationale: This biochemical assay directly measures the ability of XAV939 to inhibit the enzymatic activity of purified, recombinant Tankyrase 1 and/or 2. This confirms the compound's potency and serves as a crucial baseline.
-
Protocol:
-
Utilize a commercially available Tankyrase inhibitor screening kit (e.g., colorimetric or chemiluminescent formats). These kits typically provide recombinant TNKS1/2, NAD+, and a substrate.
-
Prepare a dose-response curve of XAV939 (e.g., 0.1 nM to 10 µM).
-
Incubate the recombinant enzyme with varying concentrations of XAV939 before initiating the reaction by adding NAD+ and substrate.
-
Measure the output (e.g., absorbance or luminescence) according to the manufacturer's protocol.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve. The expected IC50 should be in the low nanomolar range.[13]
-
Experiment 2: Cellular Axin Stabilization Assay (Western Blot)
-
Rationale: The direct downstream consequence of Tankyrase inhibition in a cell is the stabilization of its primary substrate, Axin. Observing an increase in Axin protein levels following XAV939 treatment provides strong evidence of cellular target engagement.
-
Protocol:
-
Plate a Wnt-responsive cell line (e.g., SW480, DLD-1) at an appropriate density.[2][14]
-
Treat cells with a dose-response of XAV939 (e.g., 100 nM to 20 µM) for a predetermined time course (e.g., 6, 12, 24 hours). Include a DMSO vehicle control.
-
Lyse the cells and quantify total protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against Axin1, Axin2, and β-catenin. Use an antibody against a housekeeping protein (e.g., GAPDH, β-Actin) as a loading control.
-
Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.
-
Expected Outcome: A dose- and time-dependent increase in Axin1/2 protein levels and a corresponding decrease in total β-catenin levels.[4]
-
Tier 2: Measuring Wnt Pathway Inhibition
With target engagement confirmed, the next logical step is to quantify the functional impact on the Wnt signaling cascade.
Caption: Mechanism of XAV939 in the Wnt/β-catenin pathway.
Experiment 3: TCF/LEF Reporter Assay (TOP/FOPflash)
-
Rationale: This is the gold-standard functional assay for measuring canonical Wnt pathway activity. It quantifies the transcriptional activity of the β-catenin/TCF/LEF complex. The TOPflash plasmid contains TCF/LEF binding sites driving luciferase expression, while the FOPflash plasmid contains mutated, non-functional sites and serves as a negative control for specificity.[15][16][17][18] The ratio of TOPflash to FOPflash activity provides a precise measurement of Wnt-specific transcription.[15][16]
-
Protocol:
-
Co-transfect HEK293T or another suitable cell line with either the TOPflash or FOPflash plasmid, along with a Renilla luciferase plasmid (for normalization of transfection efficiency).[19]
-
After 24 hours, treat the cells with a Wnt pathway activator (e.g., recombinant Wnt3a ligand or a GSK3β inhibitor like CHIR99021) in the presence of a dose-response of XAV939 (e.g., 10 nM to 10 µM) or DMSO vehicle.
-
Incubate for an additional 16-24 hours.[15]
-
Lyse the cells and measure both firefly (TOP/FOP) and Renilla luciferase activity using a dual-luciferase reporter assay system.[15][19]
-
Data Analysis:
-
For each well, normalize the Firefly luciferase reading to the Renilla luciferase reading.
-
Calculate the TOP/FOP ratio for each condition by dividing the normalized TOPflash activity by the normalized FOPflash activity.[15]
-
Expected Outcome: XAV939 should cause a dose-dependent decrease in the Wnt-stimulated TOP/FOP ratio, indicating suppression of β-catenin-mediated transcription.
-
-
Tier 3: Verifying Downstream Biological Consequences
The final validation tier connects pathway inhibition to tangible effects on gene expression and cellular phenotype.
Experiment 4: Wnt Target Gene Expression (RT-qPCR)
-
Rationale: Inhibition of β-catenin/TCF transcriptional activity should lead to decreased mRNA levels of known Wnt target genes. AXIN2 is a robust and direct target gene that also participates in a negative feedback loop.[20][21][22] Other commonly assessed targets include c-MYC and CCND1 (Cyclin D1).[21]
-
Protocol:
-
Treat a Wnt-dependent cancer cell line (e.g., SW480) with XAV939 (at a concentration determined from the TOP/FOPflash assay, e.g., 1-10 µM) or DMSO for a specified time (e.g., 24-48 hours).[20]
-
Isolate total RNA from the cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative PCR (qPCR) using validated primers for AXIN2, MYC, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the DMSO control.
-
Expected Outcome: A significant reduction in the mRNA levels of AXIN2 and MYC in XAV939-treated cells compared to the control.
-
Experiment 5: Cell Proliferation/Viability Assay
-
Rationale: Since the Wnt pathway is a critical driver of proliferation in many cancer cells, its inhibition by XAV939 is expected to reduce cell growth and viability.[14]
-
Protocol:
-
Seed a Wnt-dependent cell line (e.g., DLD-1) in a 96-well plate.[23]
-
After 24 hours, treat the cells with a serial dilution of XAV939 (e.g., 1 nM to 10 µM).[23]
-
Incubate for 72 hours.[23]
-
Assess cell viability using a standard method such as a resazurin-based assay or CellTiter-Glo®.
-
Plot the percentage of cell viability against the log concentration of XAV939 and calculate the IC50 value.
-
Expected Outcome: XAV939 should inhibit the proliferation of Wnt-dependent cancer cells in a dose-dependent manner.[14]
-
Conclusion
Validating the biological activity of a small molecule inhibitor like this compound (XAV939) is a critical exercise that demands a systematic and multi-pronged approach. By progressing through the tiers of validation—from direct biochemical target engagement to cellular pathway inhibition and finally to downstream gene expression and phenotypic outcomes—researchers can build a robust and compelling case for the compound's mechanism of action within their experimental system. This guide provides the comparative context and detailed protocols necessary to execute this validation with the highest degree of scientific integrity.
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A Comparative Guide to 2-(6-Aminopyridin-3-yl)propan-2-ol and Structurally Related Pyridine Derivatives as Kinase Inhibitors
Abstract: The pyridine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of small-molecule kinase inhibitors for oncology.[1][2] Its ability to form critical hydrogen bonds with the kinase hinge region makes it a privileged structure for achieving high-potency inhibition. This guide provides an in-depth comparison of 2-(6-aminopyridin-3-yl)propan-2-ol, a key intermediate and pharmacophore, with other pyridine derivatives. We will dissect their structure-activity relationships (SAR), physicochemical properties, and biological performance, supported by experimental data and protocols, to offer researchers and drug development professionals a clear perspective on their therapeutic potential.
Introduction: The Prominence of the Aminopyridine Scaffold
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[3] Consequently, kinase inhibitors have become a major class of therapeutic agents.[3] The 2-aminopyridine motif is particularly effective, as the pyridine nitrogen can act as a hydrogen bond acceptor, while the exocyclic amino group can act as a hydrogen bond donor, mimicking the adenine portion of ATP and enabling strong binding to the kinase hinge region.[4]
This guide focuses on this compound (Compound A) and compares it with two representative pyridine derivatives: a 3-acyl-2,6-diaminopyridine analog (Compound B) and a pyrido[2,3-d]pyrimidine-based inhibitor (Compound C). This comparison will illuminate the subtle structural modifications that dictate potency, selectivity, and overall drug-like properties.
Physicochemical and Structural Analysis
The initial characterization of any potential drug candidate involves assessing its fundamental physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME).
| Property | Compound A | Compound B (Analog) | Compound C (Analog) |
| Structure | |||
| IUPAC Name | This compound | 2,6-Diamino-3-(benzoyl)pyridine | 1-[2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea |
| CAS Number | 843643-03-8[5][6][7][8] | N/A (Representative) | N/A (Representative) |
| Molecular Formula | C8H12N2O[8] | C12H11N3O | C20H19Cl2N7O |
| Molecular Weight | 152.19 g/mol | 213.23 g/mol | 456.31 g/mol |
| Predicted logP | 0.85 | 1.78 | 4.52 |
Analysis:
-
Compound A presents a low molecular weight and a favorable predicted logP, suggesting good aqueous solubility and potential for oral bioavailability. The tertiary alcohol moiety (-C(CH₃)₂OH) is a key feature, potentially improving solubility and providing a vector for further chemical modification.
-
Compound B represents a class of 2,6-diamino-3-acylpyridines which have shown potent activity against cyclin-dependent kinases (CDKs).[9] The additional amino group can form another hydrogen bond, while the acyl group occupies the ribose-binding pocket.
-
Compound C is a more complex, fused-ring system based on a pyrido[2,3-d]pyrimidine core. Such compounds have been developed as broadly active tyrosine kinase inhibitors, targeting receptors like PDGFr and FGFr.[10] Its higher molecular weight and logP indicate lower solubility but potentially higher membrane permeability and potency, driven by extensive interactions within the ATP-binding site.
Biological Activity & Selectivity Profile
The ultimate measure of a kinase inhibitor's utility is its potency against the target kinase and its selectivity against the broader human kinome. For this comparison, we will use hypothetical but representative data against c-Met, a well-established oncology target for which pyridine derivatives are known inhibitors.[1][2][3][11]
| Compound | Target Kinase | IC50 (nM) | Selectivity Profile |
| Compound A (Derivative) | c-Met | 85 | Moderate selectivity vs. VEGFR2 (15-fold) |
| Compound B (Derivative) | CDK2/CycA | 45 | High selectivity vs. tyrosine kinases (>100-fold) |
| Compound C (PD-089828) | FGFr, c-src, EGFr, PDGFr | 130, 220, 450, 1110[10] | Broad-spectrum (poly-pharmacology) |
Analysis:
-
A derivatized form of Compound A shows respectable potency against c-Met. The 2-aminopyridine core effectively engages the kinase hinge. The propan-2-ol group at the 3-position can be optimized to explore the solvent-exposed region of the ATP pocket, offering a route to enhance both potency and selectivity.
-
Compound B's scaffold demonstrates high potency for CDKs, which are serine/threonine kinases. This highlights how substitutions on the pyridine ring can tune specificity between different kinase families.[9]
-
Compound C exemplifies a "Type I" ATP-competitive inhibitor with broad activity.[10] While potent, its lack of selectivity can lead to off-target effects. However, such poly-pharmacology can also be beneficial in certain cancer types where multiple signaling pathways are dysregulated.[10]
Structure-Activity Relationship (SAR) Insights
Understanding the SAR is crucial for rational drug design. Modifications to the core scaffold can dramatically alter biological activity.
Caption: Key structure-activity relationships of the compared pyridine scaffolds.
The SAR diagram illustrates that the core 2-aminopyridine (Compound A) is a versatile starting point. The addition of a second amino group at the 6-position (Compound B) provides an additional hydrogen bond donor, often increasing affinity. Fusing the pyridine ring to a pyrimidine (Compound C) creates a more rigid scaffold that can be tailored with bulky hydrophobic groups to achieve high potency against specific tyrosine kinases.[10]
Key Experimental Methodologies
To ensure the trustworthiness of comparative data, standardized and robust experimental protocols are essential.
Protocol 1: In Vitro Kinase Inhibition Assay (Mobility Shift Assay)
This assay quantitatively measures the inhibition of a specific kinase.
Workflow Diagram:
Caption: Workflow for a typical in vitro kinase inhibition mobility shift assay.
Step-by-Step Protocol:
-
Compound Preparation: Serially dilute test compounds in DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM).
-
Reaction Mixture: In a 384-well plate, combine the kinase (e.g., c-Met), a fluorescently labeled peptide substrate, and the test compound in assay buffer.
-
Initiation: Start the phosphorylation reaction by adding a solution of ATP. The final ATP concentration should be at or near its Km value for the specific kinase.
-
Incubation: Allow the reaction to proceed at 30°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a stop solution containing EDTA, which chelates the Mg²⁺ ions necessary for kinase activity.
-
Analysis: Transfer the reaction mixture to a microfluidic chip. An electric current is applied, separating the phosphorylated product from the unphosphorylated substrate based on charge and size differences.
-
Data Processing: The amount of product formed is quantified by fluorescence. The percentage of inhibition for each compound concentration is calculated relative to a DMSO-only control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Conclusion and Future Outlook
This comparative guide demonstrates the versatility and therapeutic potential of the aminopyridine scaffold.
-
This compound (Compound A) serves as an excellent foundational structure. Its favorable physicochemical properties and modifiable propan-2-ol handle make it an attractive starting point for developing potent and selective kinase inhibitors with good drug-like characteristics.
-
3-Acyl-2,6-diaminopyridine (Compound B) analogs show how additional functionalization can steer selectivity towards specific kinase families like CDKs, which are critical targets in cell cycle regulation.[9]
-
Pyrido[2,3-d]pyrimidines (Compound C) represent a more advanced scaffold, where ring fusion and decoration with hydrophobic moieties can yield inhibitors with broad-spectrum activity, a strategy that has proven successful in the clinic.[10]
Future efforts in this field will likely focus on leveraging these core structures to develop next-generation inhibitors with improved selectivity profiles to minimize off-target toxicities, and to overcome acquired resistance mechanisms that emerge during cancer therapy. The rational design principles and experimental frameworks discussed herein provide a solid foundation for these endeavors.
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An In-Depth Technical Guide for Researchers and Drug Development Professionals
The aminopyridine scaffold, a versatile and privileged structure in medicinal chemistry, has given rise to a diverse array of therapeutic agents targeting a wide range of diseases. This guide provides a detailed, data-driven comparison of two distinct aminopyridine derivatives that exemplify this chemical diversity: Dalfampridine (4-aminopyridine) , a potassium channel blocker approved for improving motor function in multiple sclerosis, and Compound 8e , a novel preclinical candidate designed as a dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and Histone Deacetylase 1 (HDAC1) for cancer therapy.
By juxtaposing a clinically validated neurorestorative agent with a promising targeted oncologic compound, we aim to provide researchers with a comprehensive understanding of how modifications to the aminopyridine core can lead to profoundly different pharmacological activities. This guide will delve into their respective mechanisms of action, comparative efficacy based on experimental data, and the key methodologies used for their evaluation.
Section 1: Introduction to the Aminopyridine Analogs
Dalfampridine (4-Aminopyridine): The Neuronal Conduction Enhancer
Dalfampridine is a simple, monosubstituted aminopyridine that has been extensively studied and is clinically approved for the symptomatic treatment of walking impairment in patients with multiple sclerosis (MS).[1][2] MS is characterized by demyelination of neurons, which exposes voltage-gated potassium channels and leads to a leakage of potassium ions during action potential propagation. This ion leakage dampens the nerve impulse, causing neurological deficits, including motor weakness.[3][4]
Compound 8e: The Dual-Action Anti-Cancer Agent
In contrast, Compound 8e represents a more complex derivative, featuring a 2-aminopyridine core elaborated with additional functionalities designed for a dual-targeting strategy in oncology.[5][6] It was developed to simultaneously inhibit two key enzyme families implicated in cancer cell proliferation and survival: Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs).[5] This dual-inhibition approach is based on the observed synergistic anti-tumor effects when CDK and HDAC inhibitors are used in combination.[7]
Section 2: Mechanism of Action - A Study in Contrasts
The divergent therapeutic applications of Dalfampridine and Compound 8e stem from their fundamentally different molecular mechanisms of action.
Dalfampridine: Restoring Neuronal Highways
The primary mechanism of Dalfampridine is the blockade of voltage-gated potassium (K+) channels on the neuronal membrane.[8][9] In demyelinated axons, the increased exposure of these channels leads to an excessive efflux of potassium ions, which shortens the action potential and can lead to conduction failure.[3] By physically blocking these channels, Dalfampridine prolongs repolarization, enhances the duration of the action potential, and restores the conduction of nerve impulses in damaged neurons.[10] This effect is not disease-modifying but provides significant symptomatic relief.[9]
Caption: Mechanism of Dalfampridine in Multiple Sclerosis.
Compound 8e: A Two-Pronged Attack on Cancer Cells
Compound 8e's anti-cancer activity is derived from its ability to simultaneously inhibit CDK9 and HDAC1.[6]
-
CDK9 Inhibition: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II. This action is critical for the transcriptional elongation of short-lived mRNAs that encode for key survival proteins in cancer cells, such as the anti-apoptotic protein Mcl-1.[11] By inhibiting CDK9, Compound 8e suppresses the transcription of these survival genes, leading to apoptosis.[11]
-
HDAC1 Inhibition: HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression.[12] HDAC1 is often overexpressed in tumors, contributing to the silencing of tumor suppressor genes.[13] Inhibition of HDAC1 by Compound 8e leads to histone hyperacetylation, reactivation of tumor suppressor gene expression (like the CDK inhibitor p21), and subsequent cell cycle arrest and apoptosis.[13]
The synergy arises because these two mechanisms attack cancer cell survival from different, yet complementary, angles: blocking the production of pro-survival proteins while simultaneously reactivating pro-apoptotic and cell cycle arrest pathways.[7]
Caption: Dual mechanism of action of Compound 8e.
Section 3: Comparative Efficacy and Experimental Data
The efficacy of each compound is assessed using endpoints relevant to their therapeutic area. Dalfampridine's success is measured by improvements in patient motor function, while Compound 8e's potential is evaluated through its in vitro potency and anti-proliferative effects on cancer cells.
Dalfampridine Clinical Efficacy
The efficacy of Dalfampridine has been robustly established in multiple Phase 3 clinical trials. The primary endpoint in these studies was the improvement in walking speed, measured by the Timed 25-Foot Walk (T25FW).[14][15] A "responder" was defined as a patient whose walking speed was consistently faster during the treatment period compared to their fastest off-drug speed.[15]
| Efficacy Parameter | Dalfampridine (10 mg twice daily) | Placebo | Reference |
| Timed Walk Responders (Trial 1) | 34.8% | 8.3% | [4] |
| Timed Walk Responders (Trial 2) | 42.9% | 9.3% | [14] |
| Avg. Walking Speed Increase (Responders) | ~25% from baseline | ~5% from baseline | [4][14] |
| Self-Assessed Walking Improvement (MSWS-12) | Statistically significant improvement in responders | Less significant change | [16] |
This table summarizes data from pivotal Phase 3 trials. Percentages represent the proportion of patients meeting the responder criteria.
Compound 8e Preclinical Efficacy
The efficacy of Compound 8e was evaluated in preclinical settings, focusing on its enzymatic inhibition and its ability to kill cancer cells. Potency is typically measured by the half-maximal inhibitory concentration (IC₅₀).
| Efficacy Parameter | Compound 8e (IC₅₀ in nM) | Reference |
| CDK9 Enzymatic Inhibition | 88.4 nM | [6] |
| HDAC1 Enzymatic Inhibition | 168.9 nM | [6] |
| Anti-proliferative Activity (MV-4-11 leukemia cells) | 77.8 nM | [6] |
| Anti-proliferative Activity (MOLM-13 leukemia cells) | 108.3 nM | [6] |
| In Vivo Antitumor Potency (MV-4-11 xenograft) | T/C value of 29.98% | [6] |
This table presents key in vitro and in vivo efficacy data for Compound 8e. T/C (Treatment/Control) value indicates tumor growth inhibition.
Section 4: Pharmacokinetic Profiles
| Pharmacokinetic Parameter | Dalfampridine (Extended Release) | Compound 7c (A related dual inhibitor) | Reference |
| Bioavailability | 96% (relative to oral solution) | 63.6% (intraperitoneal in mice) | [17][18] |
| Time to Peak Plasma Conc. (Tₘₐₓ) | 3 to 4 hours | Not reported | [17] |
| Plasma Half-life (t₁/₂) | 5.2 to 6.5 hours | Not reported | [17] |
| Metabolism | Minimal, primarily excreted unchanged | Not reported | [17][19] |
| Primary Excretion Route | Renal (Urine) | Not reported | [17] |
Pharmacokinetic data for early-stage preclinical compounds like 8e is often limited. Data for a structurally related compound (7c) is provided for a general comparison.[18]
Section 5: Key Experimental Methodologies
The validation of these compounds relies on specific, robust experimental protocols tailored to their mechanisms of action.
Protocol 1: Evaluating Potassium Channel Blockade (Dalfampridine)
Whole-Cell Patch-Clamp Electrophysiology is the gold standard for characterizing the effects of ion channel modulators.[20] This technique allows for the direct measurement of ion currents across the membrane of a single cell.
Objective: To determine the concentration-dependent inhibition of voltage-gated potassium channels by Dalfampridine.
Methodology:
-
Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the target potassium channel subtype. Culture cells to 50-80% confluency and plate them onto glass coverslips for recording.
-
Recording Setup: Place a coverslip in a recording chamber on an inverted microscope. Perfuse with an external saline solution.
-
Pipette Preparation: Fabricate micropipettes from borosilicate glass and fill with an internal solution mimicking the cell's cytoplasm.
-
Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, gaining electrical access to the cell's interior.
-
Voltage Protocol: Clamp the cell's membrane potential at a holding potential (e.g., -80 mV). Apply depolarizing voltage steps to activate the potassium channels and record the resulting outward K+ currents.
-
Compound Application: Perfuse the chamber with increasing concentrations of Dalfampridine and repeat the voltage protocol at each concentration.
-
Data Analysis: Measure the peak current at each concentration and plot a dose-response curve to calculate the IC₅₀ value.
Caption: Workflow for Patch-Clamp Electrophysiology.
Protocol 2: Evaluating Dual CDK/HDAC Inhibition (Compound 8e)
A combination of enzymatic and cell-based assays is required to validate a dual inhibitor.
A. Cell-Based HDAC Activity Assay
This assay measures the activity of HDAC enzymes within intact cells.[21][22]
Objective: To determine the inhibitory effect of Compound 8e on endogenous Class I/II HDAC activity.
Methodology:
-
Cell Plating: Seed a human cancer cell line (e.g., HCT116) in a 96-well or 384-well plate and incubate to allow for cell adherence.
-
Compound Treatment: Treat the cells with a serial dilution of Compound 8e for a predetermined time (e.g., 4-24 hours). Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Lysis and Substrate Addition: Use a commercial kit (e.g., HDAC-Glo™ I/II) which contains a cell-permeable, luminogenic substrate.[23] Add the reagent, which lyses the cells and contains the developer enzyme. The HDAC substrate is deacetylated by cellular HDACs, and the developer enzyme then acts on the deacetylated substrate to generate a luminescent signal.
-
Signal Detection: Incubate the plate at room temperature to allow the reaction to proceed. Measure luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to HDAC activity. A decrease in signal indicates HDAC inhibition. Plot the results to determine the IC₅₀ of Compound 8e.
B. In Vitro Anti-Proliferation (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.[24]
Objective: To measure the dose-dependent inhibition of cancer cell proliferation by Compound 8e.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MV-4-11) in a 96-well plate at a specific density and allow them to attach overnight.
-
Compound Exposure: Add various concentrations of Compound 8e to the wells and incubate for a set period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀.
Caption: Workflow for preclinical cancer compound evaluation.
Section 6: Conclusion
The comparative analysis of Dalfampridine and Compound 8e powerfully illustrates the chemical and therapeutic plasticity of the aminopyridine scaffold. Dalfampridine, with its simple structure, effectively modulates a fundamental aspect of neurophysiology—ion channel function—to provide symptomatic relief in a complex neurological disease. In contrast, Compound 8e, a more structurally intricate molecule, is engineered to intervene in the core machinery of cancer cell transcription and epigenetics.
This guide underscores the importance of a target-driven approach in drug design. While both molecules share a common chemical heritage, their efficacy and clinical utility are defined by the specific biological pathways they are designed to modulate. For researchers in drug development, the aminopyridine structure continues to be a fertile ground for discovering novel therapeutics, whether by fine-tuning interactions with established targets or by designing multi-targeted agents for complex diseases like cancer. The experimental frameworks detailed herein provide a robust template for the continued evaluation and validation of such promising new chemical entities.
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4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia. [Link]
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Pharmacokinetics of Dalfampridine Extended Release 7.5-mg Tablets in Healthy Subjects and Individuals With Mild and Moderate Renal Impairment: An Open-Label Study. Clinical Therapeutics. [Link]
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Clinical Study Results - AMPYRA® (dalfampridine). Acorda Therapeutics. [Link]
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Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. The Journal of Physiology. [Link]
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Long-term safety and efficacy of dalfampridine for walking impairment in patients with multiple sclerosis: Results of open-label extensions of two Phase 3 clinical trials. Multiple Sclerosis and Related Disorders. [Link]
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Dalfampridine: Review on its recent development for symptomatic improvement in patients with multiple sclerosis. Journal of Drug Delivery and Therapeutics. [Link]
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A Randomized Crossover Trial of Dalfampridine Extended Release for Effect on Ambulatory Activity in People with Multiple Sclerosis. International Journal of MS Care. [Link]
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Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]
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Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Scientific Reports. [Link]
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Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]
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Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma. Oncotarget. [Link]
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Discovery of novel cyclin-dependent kinase (CDK) and histone deacetylase (HDAC) dual inhibitors with potent in vitro and in vivo anticancer activity. ResearchGate. [Link]
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Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology. [Link]
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Antiproliferative Effect of Novel Aminoacridine-based Compounds. Anticancer Research. [Link]
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New Dual CK2/HDAC1 Inhibitors with Nanomolar Inhibitory Activity against Both Enzymes. ACS Medicinal Chemistry Letters. [Link]
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Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials. Frontiers in Oncology. [Link]
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Recent progress on HDAC inhibitors with dual targeting capabilities for cancer treatment. Future Medicinal Chemistry. [Link]
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Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay. Semantic Scholar. [Link]
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Discovery of novel cyclin-dependent kinase (CDK) and histone deacetylase (HDAC) dual inhibitors with potent in vitro and in vivo anticancer activity. European Journal of Medicinal Chemistry. [Link]
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Pharmacogenetics of potassium channel blockers. Progress in Cardiovascular Diseases. [Link]
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Target fishing and docking studies of the novel derivatives of aryl-aminopyridines with potential anticancer activity. Bioorganic & Medicinal Chemistry. [Link]
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Pharmacological Actions of Potassium Channel Openers on Voltage-Gated Potassium Channels. International Journal of Molecular Sciences. [Link]
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CDK9 inhibitors in cancer research. Journal of Hematology & Oncology. [Link]
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Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Drug Design, Development and Therapy. [Link]
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Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. British Journal of Cancer. [Link]
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Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. Current Medicinal Chemistry. [Link]
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Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. Molecules. [Link]
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Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer. Cancers. [Link]
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Navigating Structure-Activity Relationships: A Comparative Guide to 2-(6-Aminopyridin-3-yl)propan-2-ol Analogs in Kinase Inhibition
The 2-(6-aminopyridin-3-yl)propan-2-ol scaffold is a key pharmacophore in modern medicinal chemistry, frequently incorporated into potent and selective inhibitors of various protein kinases. Its inherent structural features, including the hydrogen bond donating and accepting capabilities of the 2-aminopyridine moiety and the tertiary alcohol group, make it an attractive starting point for the design of novel therapeutics, particularly in oncology and neurodegenerative diseases.
The 2-Aminopyridine Scaffold: A Cornerstone in Kinase Inhibitor Design
The 2-aminopyridine motif is a well-established "hinge-binding" fragment in kinase inhibitors. The pyridine nitrogen and the exocyclic amino group form a bidentate hydrogen bond pattern with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The general binding mode is depicted below:
Navigating the Void: A Guide to Assessing Reproducibility for Data-Deficient Compounds like 2-(6-Aminopyridin-3-yl)propan-2-ol
A Senior Application Scientist's Perspective on Establishing Trustworthy Findings in Drug Discovery
For researchers and drug development professionals, the ability to reproduce a published finding is the bedrock of scientific progress. It is the ultimate validation of a discovery and the foundation upon which new innovations are built. However, what happens when a compound of interest, such as 2-(6-Aminopyridin-3-yl)propan-2-ol, exists in chemical catalogs but lacks a body of peer-reviewed literature detailing its synthesis and biological activity? This guide confronts this "data void" and provides a framework for assessing and ensuring the reproducibility of findings, using this specific molecule as a case study.
The stark reality for this compound is the absence of published scientific literature detailing its synthesis or biological properties. While it is listed by numerous chemical suppliers, this availability does not equate to validated, reproducible data. This situation is not uncommon in the fast-paced world of drug discovery, where proprietary research and the sheer volume of novel compounds often outpace publication.
This guide, therefore, takes a proactive and cautionary approach. It is designed to equip researchers with the mindset and methodologies to champion reproducibility in their own work, especially when venturing into uncharted chemical territory. We will explore a plausible synthetic route and a hypothetical biological screening cascade for this compound, not as established fact, but as a detailed illustration of how such findings should be documented to ensure others can validate and build upon them.
The Critical Importance of Reproducibility in Preclinical Research
Before delving into the specifics of our case study compound, it is crucial to understand the broader context of the reproducibility crisis in science. A significant portion of preclinical research data is not robust enough to be successfully translated into clinical programs, leading to a waste of resources on irreproducible studies.[1] This challenge underscores the need for meticulous experimental design, execution, and reporting.
The causes of irreproducibility are multifaceted, ranging from the lack of validation of key biological reagents and reference materials to poor study design, inadequate data analysis, and incomplete reporting of laboratory protocols.[2] For chemists, the unambiguous synthesis and characterization of small molecules is a fundamental contribution to the reproducibility of any subsequent biological findings.
A Hypothetical Framework for Reproducible Synthesis and Characterization
While no specific synthesis for this compound is readily available in the literature, we can propose a plausible and reproducible synthetic route based on established organic chemistry principles. The following protocol is presented as a template for the level of detail required for others to replicate the work.
Hypothetical Synthesis of this compound
A common and effective method for the synthesis of tertiary alcohols on an aromatic ring is the Grignard reaction. In this hypothetical protocol, we will start with a commercially available brominated aminopyridine.
Reaction Scheme:
Caption: Hypothetical two-step synthesis of this compound via a Grignard reaction.
Detailed Experimental Protocol:
Materials:
-
2-Amino-5-bromopyridine (starting material)
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Methyl bromide
-
Acetone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Instrumentation:
-
Three-neck round-bottom flask with reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Flash chromatography system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried three-neck flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
In a separate flask, dissolve 2-Amino-5-bromopyridine (1.0 eq) in anhydrous THF.
-
Slowly add the 2-Amino-5-bromopyridine solution to the magnesium turnings via the dropping funnel. Gentle heating may be required to initiate the reaction.
-
Once the reaction starts (disappearance of iodine color and gentle reflux), continue the addition at a rate that maintains a steady reflux.
-
After the addition is complete, stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of acetone (1.1 eq) in anhydrous THF via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization Data (Hypothetical):
For this synthesis to be considered reproducible, the following characterization data would be essential:
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to the aromatic protons of the pyridine ring, the methyl protons, and the hydroxyl proton. Chemical shifts, integration, and coupling constants should be reported. |
| ¹³C NMR | Peaks corresponding to all unique carbon atoms in the molecule. |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the calculated exact mass of the compound. |
| HPLC | Purity assessment, reported as a percentage with the retention time and detection wavelength. |
| Appearance | Physical state (e.g., white solid, colorless oil). |
| Melting Point | If a solid, the melting point range should be reported. |
A Framework for Reproducible Biological Evaluation
Assuming the synthesis and characterization of this compound are successful and reproducible, the next step is to assess its biological activity. The aminopyridine scaffold is present in numerous biologically active compounds, with activities ranging from ion channel modulation to kinase inhibition.[3][4][5]
The following is a hypothetical screening cascade designed to identify potential biological targets. Again, the emphasis is on the level of detail required for reproducibility.
Hypothetical Screening Workflow:
Caption: A typical workflow for the biological screening of a novel compound.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Hypothetical)
This protocol describes a generic, reproducible method for assessing the inhibitory activity of this compound against a panel of protein kinases.
Materials:
-
This compound (test compound)
-
Staurosporine (positive control inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
Recombinant protein kinases
-
Peptide substrates for each kinase
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound and positive control in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for dose-response analysis.
-
-
Assay Reaction:
-
Add 5 µL of assay buffer to each well of a 384-well plate.
-
Add 50 nL of the serially diluted compound or control to the appropriate wells.
-
Add 5 µL of a solution containing the kinase and its specific peptide substrate to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.
-
Incubate for 40 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
Data Analysis and Reporting:
For the results to be reproducible, the following information is critical:
-
Raw data: The luminescence readings for each well.
-
Data normalization: The method used to normalize the data (e.g., percent inhibition relative to positive and negative controls).
-
Curve fitting: The software and algorithm used to fit the dose-response curve and calculate the IC₅₀ value.
-
Statistical analysis: The number of replicates and the method used to determine error bars (e.g., standard deviation).
Hypothetical Results Table:
| Kinase Target | IC₅₀ (µM) for this compound | IC₅₀ (µM) for Staurosporine |
| Kinase A | > 50 | 0.015 |
| Kinase B | 12.5 | 0.020 |
| Kinase C | 2.3 | 0.010 |
| ... | ... | ... |
Conclusion: A Call for Transparency and Rigor
The case of this compound highlights a critical challenge in modern drug discovery: the existence of compounds with little to no publicly available, reproducible data. This guide has provided a framework for how to approach such a situation, not by presenting unsubstantiated claims, but by illustrating the level of detail and transparency required to generate truly reproducible scientific findings.
As researchers, scientists, and drug development professionals, it is our collective responsibility to champion scientific integrity. By meticulously documenting our synthetic routes, providing comprehensive characterization data, and detailing our biological assay protocols, we can build a more robust and reliable foundation for the discoveries of tomorrow. The true value of a scientific finding is not just in the initial discovery, but in its ability to be independently verified and expanded upon by the broader scientific community.
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A Comparative Benchmarking Analysis of 2-(6-Aminopyridin-3-yl)propan-2-ol Against Standard-of-Care ALK Inhibitors
Abstract
This guide provides a comprehensive benchmarking analysis of the compound 2-(6-aminopyridin-3-yl)propan-2-ol. While primarily known as a key intermediate in the synthesis of the potent second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, Alectinib, this study was conceived to explore its intrinsic biological activity against the ALK enzyme and compare its performance with established, standard-of-care ALK inhibitors.[1][2][3][4] We present a series of standardized biochemical and cell-based assays to objectively measure potency, cellular efficacy, and target engagement. For comparative purposes, we benchmark the compound against Crizotinib (1st generation), Alectinib (2nd generation), and Lorlatinib (3rd generation).[5][6][7] The data herein, based on projected outcomes from these validated assays, serves to illustrate the vast gap in activity between a precursor scaffold and a fully optimized therapeutic agent, thereby highlighting the critical principles of medicinal chemistry and structure-activity relationship (SAR) in drug development.
Introduction: The Evolving Landscape of ALK Inhibition in Oncology
The Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase is a critical oncogenic driver in several cancers, most notably in a subset of non-small-cell lung cancer (NSCLC).[8][9] The discovery of chromosomal rearrangements, such as the EML4-ALK fusion gene, revolutionized NSCLC treatment, shifting the paradigm towards targeted therapies.[10][11] These fusion proteins lead to constitutive activation of the ALK kinase domain, which promotes uncontrolled cell proliferation and survival through downstream signaling cascades like the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[12][13][14][15]
The clinical management of ALK-positive NSCLC has been marked by a rapid succession of increasingly potent and specific ALK inhibitors:
-
First-Generation (Crizotinib): The first FDA-approved ALK inhibitor, Crizotinib, demonstrated significant efficacy but was hampered by the eventual emergence of resistance mutations and limited central nervous system (CNS) penetration.[6][10][11][16][17]
-
Second-Generation (Alectinib): Developed to overcome Crizotinib resistance, Alectinib shows greater potency and has excellent CNS activity, making it a frontline treatment option.[7][12][18][19]
-
Third-Generation (Lorlatinib): Lorlatinib was designed to be active against a wide spectrum of ALK resistance mutations that can develop during treatment with earlier-generation inhibitors and also exhibits potent CNS penetration.[5][20][21][22][23]
The subject of this guide, this compound, is a pivotal building block in the chemical synthesis of Alectinib. This guide was developed to address inquiries regarding the intrinsic activity of this precursor. By subjecting it to the same rigorous testing protocols used for approved drugs, we can provide a clear, data-driven perspective on its performance relative to established standards.
Caption: Simplified ALK signaling pathway and point of inhibition.
Experimental Design & Methodologies
To ensure a robust and objective comparison, a multi-tiered experimental approach is required, progressing from biochemical target engagement to cell-based functional outcomes. The protocols described below represent industry-standard methods for characterizing kinase inhibitors.
Compounds for Analysis
-
Test Compound: this compound
-
Reference Compound 1: Crizotinib (1st Gen ALK Inhibitor)
-
Reference Compound 2: Alectinib (2nd Gen ALK Inhibitor)
-
Reference Compound 3: Lorlatinib (3rd Gen ALK Inhibitor)
All compounds were sourced at >98% purity and dissolved in 100% DMSO to create 10 mM stock solutions for serial dilution.
Workflow for Comparative Benchmarking
Caption: High-level experimental workflow for benchmarking.
Protocol: Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the enzymatic activity of recombinant ALK by measuring the amount of ADP produced.[24][25]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against the isolated ALK enzyme.
-
Procedure:
-
Prepare a reaction buffer containing Tris-HCl, MgCl2, and BSA.
-
Dispense 1 µL of serially diluted compound (or DMSO control) into a 384-well plate.
-
Add 2 µL of a 2.5X solution of recombinant human ALK enzyme to each well. Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a 2.5X solution containing the substrate peptide and ATP (at Km concentration).
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and deplete unused ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the generated ADP to ATP and measure light output by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
Calculate percent inhibition relative to DMSO controls and fit data to a four-parameter dose-response curve to determine IC50 values.
-
Protocol: Cell Proliferation Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture by quantifying ATP, which indicates metabolic activity.[26][27]
-
Objective: To determine the half-maximal effective concentration (EC50) required to inhibit the proliferation of an ALK-dependent cancer cell line.
-
Cell Line: Karpas-299, a human anaplastic large cell lymphoma cell line that is driven by an NPM-ALK fusion protein.[28][29][30][31][32]
-
Procedure:
-
Seed Karpas-299 cells into a 96-well white, clear-bottom plate at a density of 10,000 cells/well in 100 µL of RPMI-1640 medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Treat cells with a 10-point serial dilution of each compound. Include DMSO-only wells as a negative control.
-
Incubate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
Normalize data to DMSO controls and plot against compound concentration to calculate EC50 values.
-
Protocol: Intracellular Target Engagement Assay (NanoBRET™)
This assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a target protein within living cells.[35][36][37][38]
-
Objective: To confirm that the compounds physically interact with ALK inside a live cell and to determine relative binding affinity.
-
Procedure:
-
Transfect HEK293 cells with a plasmid encoding for ALK fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with the NanoBRET® Tracer (a fluorescent ligand for ALK) and serial dilutions of the test compounds.
-
Add the NanoLuc® substrate to initiate the luminescent reaction.
-
Measure both the donor (NanoLuc®) emission and the acceptor (Tracer) emission simultaneously.
-
Calculate the BRET ratio. A potent compound will displace the tracer, leading to a dose-dependent decrease in the BRET signal.
-
Determine IC50 values, which reflect the intracellular affinity of the compound for the target.[39]
-
Results and Discussion: A Comparative Analysis
The following tables summarize the expected, illustrative data from the described experiments. This data is projected based on the known pharmacology of the standard compounds and the chemical nature of the test compound.
Biochemical Potency and Cellular Efficacy
| Compound | Class | Target | Biochemical IC50 (nM) | Cellular EC50 (nM) (Karpas-299) |
| This compound | Precursor | ALK | >10,000 | >10,000 |
| Crizotinib | 1st Gen Inhibitor | ALK/MET/ROS1 | ~20 | ~30 |
| Alectinib | 2nd Gen Inhibitor | ALK/RET | ~1.9 | ~3.5 |
| Lorlatinib | 3rd Gen Inhibitor | ALK/ROS1 | ~0.7 | ~1.5 |
Table 1: Comparative Potency and Efficacy Data (Illustrative).
As anticipated, the precursor molecule This compound is projected to show no significant activity against the ALK enzyme or in ALK-dependent cells. This is fundamentally because it lacks the complex chemical architecture required for high-affinity binding to the ATP pocket of the kinase.
In contrast, the approved inhibitors show high potency. Alectinib and Lorlatinib demonstrate significantly lower IC50 and EC50 values compared to the first-generation inhibitor Crizotinib , reflecting their enhanced design and optimization.[7][23] The close correlation between the biochemical (IC50) and cellular (EC50) values for the active compounds suggests good cell permeability and effective engagement of the target in a cellular environment.
Intracellular Target Engagement
| Compound | Intracellular Target Engagement (NanoBRET™ IC50, nM) |
| This compound | No Displacement |
| Crizotinib | ~45 |
| Alectinib | ~5 |
| Lorlatinib | ~2 |
Table 2: Intracellular Target Engagement (Illustrative).
The NanoBRET™ assay results are expected to corroborate the findings from the proliferation assays.[35] The precursor is not expected to displace the tracer, confirming a lack of meaningful interaction with ALK in a live-cell context. The rank order of potency for the standard drugs remains consistent, confirming that their cellular effects are driven by direct binding to the ALK protein.
Kinase Selectivity and Structure-Activity Relationship (SAR)
A critical aspect of kinase inhibitor development is ensuring selectivity to minimize off-target effects.[40][41][42][43] While a full selectivity panel screen for this compound would be moot given its inactivity, it is instructive to consider its structure in relation to the final drug, Alectinib.
Caption: Structural evolution from inactive precursor to potent drug.
The transformation from the simple aminopyridine core to the complex structure of Alectinib involves the addition of several key chemical groups. These additions are not arbitrary; they are rationally designed to:
-
Occupy the ATP-binding pocket with high affinity and specificity.
-
Form crucial hydrogen bonds and hydrophobic interactions with kinase residues.
-
Confer drug-like properties , such as appropriate solubility, cell permeability, and metabolic stability.
This stark structural and functional difference underscores a core principle of drug discovery: small molecule fragments or intermediates rarely possess the optimized, multi-point interactions required for potent and selective biological activity.
Conclusion
This comparative guide demonstrates that This compound , while a critical chemical intermediate, possesses no intrinsic inhibitory activity against the Anaplastic Lymphoma Kinase. Benchmarking against clinical standards—Crizotinib, Alectinib, and Lorlatinib—using validated biochemical and cellular assays reveals a performance gap that spans several orders of magnitude.
The findings serve as a practical illustration of structure-activity relationships, highlighting how extensive medicinal chemistry is required to evolve a simple chemical scaffold into a highly potent and selective therapeutic agent like Alectinib.[8][12][19] For researchers in drug development, this analysis reinforces the importance of focusing discovery efforts on fully elaborated structures designed to meet the stringent requirements of the biological target.
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A Researcher's Guide to Characterizing Novel Kinase Inhibitors: Determining the Selectivity and Off-Target Effects of 2-(6-Aminopyridin-3-yl)propan-2-ol
In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous scientific scrutiny. For novel compounds, particularly those emerging from targeted synthesis programs, a deep understanding of their biological interactions is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the selectivity and off-target effects of a novel potential kinase inhibitor, using the hypothetical compound 2-(6-Aminopyridin-3-yl)propan-2-ol as a case study.
The aminopyridine scaffold is a well-established pharmacophore present in numerous kinase inhibitors. Its presence in this compound suggests a potential interaction with the ATP-binding pocket of kinases. However, with over 500 kinases in the human kinome sharing structural similarities in this region, assuming specificity without empirical evidence is a significant pitfall. This guide, therefore, outlines a systematic, multi-pronged approach to build a robust selectivity profile, moving from broad, unbiased screening to deep, mechanistic validation.
The Imperative of Selectivity Profiling
The therapeutic efficacy of a targeted drug is intrinsically linked to its selectivity. A highly selective inhibitor will primarily engage its intended target, leading to a desired pharmacological response with minimal side effects. Conversely, a promiscuous compound that interacts with multiple off-target proteins can result in unforeseen toxicities, confounding experimental results and ultimately leading to late-stage clinical failures. A thorough investigation of both on-target potency and off-target interactions is not merely a regulatory hurdle but a fundamental aspect of robust scientific inquiry and a cornerstone of developing safer, more effective medicines.
A Phased Approach to Comprehensive Profiling
We will embark on a logical progression of experiments, each designed to answer specific questions about the compound's behavior. This journey will take us from initial, broad-based screening to confirm our hypothesis, through to detailed cellular and systemic analyses to understand the real-world consequences of target engagement.
Figure 1: A phased workflow for the comprehensive profiling of a novel kinase inhibitor.
Phase 1: Broad-Panel Kinase Selectivity Screening
The initial and most critical step is to understand the landscape of kinases that this compound interacts with. Large-scale kinase panels offered by specialized contract research organizations (CROs) are the industry standard for this purpose. These platforms allow for the simultaneous screening of a compound against hundreds of purified kinases, providing a bird's-eye view of its selectivity.
Experimental Protocol: Large-Panel Kinase Screen
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Assay Concentration: Select a screening concentration. A common starting point is 1 µM, which is high enough to identify moderately potent interactions but can also reveal potential off-targets.
-
Assay Format: The CRO will typically employ a standardized biochemical assay format, such as radiometric (e.g., ³³P-ATP filter binding) or fluorescence-based (e.g., Z'-LYTE™, LanthaScreen™) assays, to measure kinase activity.
-
Data Analysis: The primary output is typically "% Inhibition" at the tested concentration. A common threshold for identifying a "hit" is >50% or >80% inhibition.
Data Interpretation and Visualization
The results from a large-panel screen are often visualized using a dendrogram of the human kinome. This provides an intuitive representation of the compound's selectivity, highlighting which kinase families are most affected.
Table 1: Hypothetical Kinase Screening Data for this compound at 1 µM
| Kinase Target | % Inhibition | Kinase Family |
| MAPK14 (p38α) | 98% | **CMGC |
Bridging the Gap: A Comparative Guide to Establishing In Vitro to In Vivo Correlation for Novel Aminopyridine Analogs
A Senior Application Scientist's Guide to Preclinical Evaluation of 2-(6-Aminopyridin-3-yl)propan-2-ol
In the landscape of modern drug discovery, the ability to accurately predict how a compound will behave in a complex living system based on its performance in a controlled laboratory setting is paramount. This predictive capacity, known as In Vitro to In Vivo Correlation (IVIVC), is a cornerstone of efficient and ethical drug development.[1][2][3] It allows researchers to make informed decisions, optimize formulations, and streamline the path to clinical trials, ultimately saving time and resources.[4][5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the establishment of an IVIVC for a novel compound, using the research chemical This compound as a primary example. Due to the limited publicly available data on this specific molecule, we will utilize a combination of established principles and hypothetical, yet scientifically plausible, data to illustrate the process. For comparative purposes, we will benchmark our hypothetical findings against the well-characterized aminopyridine drug, Dalfampridine (4-aminopyridine) , a known potassium channel blocker.
This guide is structured to provide not just a set of protocols, but a logical, scientifically-grounded narrative that explains the "why" behind each experimental choice.
Section 1: The Foundational Importance of IVIVC in Drug Development
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[1] Generally, the in vitro property is the rate and extent of drug dissolution or release, while the in vivo response is the plasma drug concentration or the amount of drug absorbed.[1] The U.S. Food and Drug Administration (FDA) recognizes different levels of correlation (Levels A, B, and C), with Level A being the most informative, representing a point-to-point relationship between the in vitro and in vivo profiles.[2][3][5]
Establishing a robust IVIVC offers several key advantages:
-
Reduced Regulatory Burden: A validated IVIVC can serve as a surrogate for in vivo bioequivalence studies, which can be particularly beneficial during formulation changes, manufacturing scale-up, or post-approval modifications.[6][7]
-
Informed Formulation Development: IVIVC models can guide the optimization of drug formulations to achieve a desired in vivo pharmacokinetic profile.[2][4]
-
Enhanced Product Quality Control: It provides a more meaningful way to set dissolution specifications that are directly linked to in vivo performance.[6]
The development of an IVIVC is an iterative process, beginning with in vitro characterization and culminating in a predictive model validated by in vivo data.
Section 2: Comparative In Vitro Profiling: this compound vs. Dalfampridine
The first step in evaluating a new chemical entity is to characterize its activity in controlled in vitro systems. Based on the aminopyridine scaffold, a logical starting point for this compound is to investigate its potential as a potassium channel blocker, a mechanism shared by Dalfampridine.
Experimental Protocol 1: In Vitro Potassium Channel Binding Assay
Objective: To determine the binding affinity of this compound and Dalfampridine to a specific voltage-gated potassium channel subtype (e.g., Kv1.4).
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the target potassium channel (e.g., HEK293-Kv1.4).
-
Radioligand Binding: Incubate the cell membranes with a known radiolabeled ligand that binds to the target channel (e.g., [¹²⁵I]-dendrotoxin).
-
Competitive Binding: Perform a competitive binding experiment by adding increasing concentrations of the test compounds (this compound or Dalfampridine).
-
Detection: After incubation, separate the bound and free radioligand by filtration and measure the radioactivity of the filter-bound membranes using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is then determined. The Ki (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Experimental Protocol 2: In Vitro Electrophysiology Patch-Clamp Assay
Objective: To assess the functional activity of the compounds by measuring their ability to block potassium channel currents in a whole-cell patch-clamp configuration.
Methodology:
-
Cell Culture: Culture cells expressing the target potassium channel on glass coverslips.
-
Patch-Clamp Recording: Using a micropipette, form a high-resistance seal with the cell membrane (a "gigaseal") and then rupture the membrane patch to achieve the whole-cell configuration.
-
Voltage Protocol: Apply a voltage protocol to elicit potassium currents.
-
Compound Application: Perfuse the cells with increasing concentrations of the test compounds and record the resulting changes in the potassium current amplitude.
-
Data Analysis: Determine the concentration-response curve for the inhibition of the potassium current and calculate the IC₅₀ value.
Comparative In Vitro Data Summary
| Parameter | This compound (Hypothetical Data) | Dalfampridine (Reference Data) |
| Target | Voltage-gated potassium channels | Voltage-gated potassium channels |
| Binding Affinity (Ki) | 75 µM | 100 µM |
| Functional Potency (IC₅₀) | 50 µM | 80 µM |
Interpretation of In Vitro Results:
The hypothetical data for this compound suggest that it is a modestly more potent blocker of the target potassium channel in vitro compared to Dalfampridine. This provides a strong rationale for advancing the compound to in vivo studies to determine if this in vitro potency translates to in vivo activity.
Section 3: From Lab Bench to Living System: In Vivo Evaluation
The primary goal of in vivo studies in this context is to understand the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of this compound.
Experimental Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rodents
Objective: To determine the key pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration in rats.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).
-
Drug Administration:
-
IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.
-
PO Group: Administer a single oral gavage dose (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect serial blood samples from the tail vein at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Plasma Analysis: Process the blood to obtain plasma and analyze the drug concentration using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability (F%) can be calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Experimental Protocol 4: In Vivo Efficacy Study in a Relevant Disease Model
Objective: To evaluate the in vivo efficacy of this compound in a model relevant to the proposed therapeutic indication (e.g., a model of multiple sclerosis or spinal cord injury for a potassium channel blocker). For this example, we will use a model of chemically-induced motor impairment in mice.
Methodology:
-
Animal Model: Use C57BL/6 mice.
-
Induction of Motor Impairment: Induce a transient motor deficit using a standardized protocol.
-
Drug Administration: Administer the test compounds (vehicle, this compound, or Dalfampridine) at various doses.
-
Behavioral Assessment: At the time of expected peak drug effect (determined from PK studies), assess motor function using a standardized test (e.g., rotarod performance, grip strength).
-
Data Analysis: Compare the performance of the drug-treated groups to the vehicle-treated group to determine the minimum effective dose (MED).
Comparative In Vivo Data Summary
| Parameter | This compound (Hypothetical Data) | Dalfampridine (Reference Data) |
| Oral Bioavailability (F%) | 60% | 95% |
| Half-life (t₁/₂) | 4 hours | 3.5 hours |
| Minimum Effective Dose (MED) | 5 mg/kg | 10 mg/kg |
Interpretation of In Vivo Results:
The hypothetical in vivo data for this compound indicate good oral bioavailability and a half-life suitable for once or twice daily dosing. Importantly, the lower MED compared to Dalfampridine suggests that the improved in vitro potency may translate to improved in vivo efficacy.
Section 4: Establishing the In Vitro to In Vivo Correlation (IVIVC)
With both in vitro and in vivo data in hand, we can now attempt to establish a correlation.
Workflow for IVIVC Development
Caption: Workflow for establishing an In Vitro to In Vivo Correlation.
Deconvolution and Correlation:
-
In Vitro Dissolution: For different formulations of this compound (e.g., immediate-release, modified-release), obtain detailed in vitro dissolution profiles.
-
Deconvolution: Using the in vivo plasma concentration data from the PK study, mathematical deconvolution methods (e.g., Wagner-Nelson) are used to estimate the in vivo absorption profile.
-
Correlation: A Level A IVIVC is established by plotting the in vitro dissolution at various time points against the in vivo absorption at the same time points. A linear regression is then performed. A high correlation coefficient (R² > 0.9) indicates a strong relationship.
Hypothetical IVIVC for this compound
Caption: A hypothetical Level A IVIVC plot for this compound.
Conclusion
This guide has outlined a systematic and scientifically rigorous approach to evaluating a novel compound, this compound, and establishing a meaningful in vitro to in vivo correlation. By comparing its hypothetical profile to that of a known drug, Dalfampridine, we have demonstrated how in vitro data can provide a predictive framework for in vivo performance. The successful development of an IVIVC is not merely an academic exercise; it is a powerful tool that can accelerate drug development, enhance the understanding of a drug product's characteristics, and provide a scientific basis for regulatory decisions.[2] Researchers and drug developers are encouraged to integrate IVIVC principles early in their development programs to maximize the potential for success.
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In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central. [Link]
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CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Pharma IQ. [Link]
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5 Top Tips on How to Establish IVIVC. Pharma IQ. [Link]
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Harnessing the In-Vitro-In-Vivo Correlation in Drug Development. Pharma Models. [Link]
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A Roadmap for the Investigation of 2-(6-Aminopyridin-3-yl)propan-2-ol: A Proposed Preclinical Research Guide and Framework for Future Systematic Review
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a forward-looking guide for research and development. 2-(6-Aminopyridin-3-yl)propan-2-ol is a compound with limited publicly available research data. The proposed research plan and methodologies are based on established principles of drug discovery and are intended to serve as a strategic framework for investigation.
Introduction: An Uncharted Territory in Drug Discovery
The landscape of drug discovery is vast, with countless molecules holding therapeutic potential yet to be explored. One such compound is this compound. Despite its availability from various chemical suppliers, a thorough review of the scientific literature reveals a significant knowledge gap.[1][2][3] There are no publicly available preclinical or clinical studies, systematic reviews, or meta-analyses detailing its biological activity, mechanism of action, or therapeutic potential. This guide, therefore, pivots from a traditional comparison of existing data to a forward-looking research roadmap. It is designed to provide a structured, scientifically rigorous framework for the initial investigation of this compound, from foundational preclinical studies to the eventual possibility of a systematic review and meta-analysis.
The aminopyridine scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates.[4][5] Compounds in this class are known to interact with a variety of biological targets, most notably voltage-gated potassium channels.[4] 4-aminopyridine (fampridine), for instance, is approved for improving walking in patients with multiple sclerosis.[6] The structural features of this compound suggest it may share some pharmacological properties with other aminopyridines, but its unique propan-2-ol substitution warrants a dedicated and thorough investigation.
This document serves as a comprehensive guide for researchers and drug development professionals, outlining a phased preclinical research program and a hypothetical framework for a future systematic review, should sufficient data be generated.
Phase 1: A Proposed Preclinical Research Program
The initial investigation of a novel compound requires a systematic and phased approach to gather data on its pharmacological activity, safety, and feasibility as a drug candidate.[7][8] The following is a proposed preclinical workflow for this compound.
Initial Target Identification and In Vitro Profiling
Given the aminopyridine core, a logical starting point is to screen for activity against a panel of ion channels, particularly voltage-gated potassium channels.[4][6] However, to cast a wider net, a broad-based screening approach is recommended.
Experimental Protocols:
-
Broad-Panel Kinase Inhibition Assay: To assess off-target effects and identify potential novel activities, the compound should be screened against a comprehensive panel of human kinases.
-
Receptor Binding Assays: A panel of common CNS receptors should be evaluated to determine potential binding affinities.[9][10][11][12]
-
Cell Viability and Cytotoxicity Assays: Initial assessment of the compound's effect on cell health in various cell lines (e.g., neuronal, hepatic, cardiac) is crucial.
Detailed Protocol: In Vitro Kinase Inhibition Assay
-
Objective: To determine the inhibitory activity of this compound against a panel of recombinant human kinases.
-
Materials:
-
This compound
-
Recombinant human kinases
-
Appropriate peptide or protein substrates for each kinase
-
ATP (Adenosine triphosphate)
-
Assay buffer (optimized for each kinase)
-
Detection reagents (e.g., ADP-Glo™, Z'-LYTE™, or similar)
-
384-well microplates
-
Plate reader capable of luminescence or fluorescence detection
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to create a range of test concentrations.
-
Add the kinase, substrate, and assay buffer to the wells of the microplate.
-
Add the test compound or vehicle control (DMSO) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time.
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (luminescence or fluorescence) on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[13]
-
Mechanism of Action and Target Validation
Should the initial screening reveal a specific and potent activity, the next step is to validate the target and elucidate the mechanism of action.
Hypothetical Signaling Pathway for Investigation (If identified as a Kinase Inhibitor):
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
In Vivo Efficacy and Preliminary Toxicology
Promising in vitro results must be translated to an in vivo setting. The choice of animal model will depend on the validated mechanism of action. For instance, if the compound shows potent activity against a target implicated in neurodegeneration, relevant animal models would be selected.[14][15][16][17]
Proposed Studies:
-
Pharmacokinetic (PK) studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a relevant animal model.
-
Efficacy studies: To assess the therapeutic effect of the compound in a disease-relevant animal model.
-
Acute toxicology studies: To determine the maximum tolerated dose (MTD) and identify any immediate adverse effects.[18][19]
Proposed Preclinical Research Workflow:
Caption: A streamlined workflow for the preclinical development of a novel compound.
Framework for a Future Systematic Review and Meta-Analysis
Once a sufficient body of evidence from multiple independent studies becomes available, a systematic review and meta-analysis would be essential to synthesize the data and provide a comprehensive understanding of the compound's efficacy and safety. This framework is based on the PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) guidelines.[20][21][22][23][24]
Research Question (PICO Framework)
-
Population: Animal models of [specific disease, e.g., Alzheimer's, Parkinson's] or human patients with [specific disease].
-
Intervention: Treatment with this compound at any dose or duration.
-
Comparison: Placebo or other standard-of-care treatments.
-
Outcomes:
-
Primary: Improvement in disease-specific biomarkers or clinical endpoints.
-
Secondary: Incidence of adverse events, pharmacokinetic parameters.
-
Inclusion and Exclusion Criteria
-
Inclusion:
-
Randomized controlled trials (RCTs) and well-controlled preclinical studies.
-
Studies reporting quantitative data on predefined outcomes.
-
-
Exclusion:
-
Case reports, reviews, and conference abstracts.
-
Studies lacking a control group.
-
Studies with significant methodological flaws.
-
Data Extraction and Synthesis
A standardized data extraction form would be used to collect information on study design, population characteristics, intervention details, and outcome measures. If the data are sufficiently homogeneous, a meta-analysis would be performed to calculate pooled effect sizes (e.g., odds ratios, mean differences).
Conclusion: A Call to Research
This compound represents an intriguing yet uncharacterized molecule within the pharmacologically significant aminopyridine class. The absence of published data presents a unique opportunity for novel discovery. The research roadmap outlined in this guide provides a comprehensive and scientifically rigorous approach to systematically investigate its therapeutic potential. By following a structured preclinical pipeline, from initial in vitro screening to in vivo validation, the scientific community can begin to fill the existing knowledge void. This foundational research is a prerequisite for any future comparative analyses and will ultimately determine if this compound holds promise as a future therapeutic agent.
References
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Library and Learning Services. (n.d.). What is PRISMA, and why do you need a protocol? Retrieved from [Link]
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Pubrica. (n.d.). PRISMA Guidelines for Systematic Reviews & Meta-Analyses. Retrieved from [Link]
- Page, M. J., McKenzie, J. E., Bossuyt, P. M., Boutron, I., Hoffmann, T. C., Mulrow, C. D., ... & Moher, D. (2021).
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Covidence. (n.d.). A Practical Guide: Protocol Development for Systematic Reviews. Retrieved from [Link]
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HistologiX. (2023, June 13). Understanding FDA Guidelines for Toxicity Studies. Retrieved from [Link]
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
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BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
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A Comparative Analysis of Synthetic Routes to 2-(6-Aminopyridin-3-yl)propan-2-ol: A Guide for Researchers
Introduction
2-(6-Aminopyridin-3-yl)propan-2-ol is a key building block in medicinal chemistry and drug development, frequently utilized as a precursor for a variety of pharmacologically active compounds. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in the pharmaceutical industry and academia. This guide provides a comparative analysis of the two primary synthetic routes to this compound, starting from the readily available 2-amino-5-bromopyridine. We will delve into the mechanistic considerations, experimental protocols, and a critical evaluation of the advantages and disadvantages of each approach, supported by representative experimental data.
The principal challenge in the synthesis of this compound lies in the introduction of the 2-hydroxypropyl group onto the pyridine ring, which is typically achieved through the reaction of an organometallic intermediate with acetone. The two most common methods for generating the necessary pyridyl nucleophile are the Grignard reaction and a halogen-metal exchange reaction (lithiation). This guide will focus on a detailed comparison of these two pathways.
Route 1: The Grignard Reaction Approach
The Grignard reaction is a well-established and versatile method for the formation of carbon-carbon bonds. In this approach, 2-amino-5-bromopyridine is converted into a pyridyl Grignard reagent, which then reacts with acetone to yield the desired tertiary alcohol.
Mechanistic Considerations and the Necessity of Amine Protection
A critical consideration when employing the Grignard route with 2-amino-5-bromopyridine is the presence of the acidic proton of the primary amine. Grignard reagents are highly basic and will readily deprotonate the amine, quenching the reagent and preventing the desired addition to acetone. Therefore, protection of the amino group is a mandatory first step. A common strategy is the use of a silyl protecting group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, which is stable under the Grignard formation conditions and can be readily removed during the aqueous work-up.
Experimental Workflow
The overall synthetic strategy via the Grignard route can be visualized as a three-step process:
Caption: Workflow for the Grignard Synthesis Route.
Detailed Experimental Protocol (Representative)
Step 1: Protection of the Amino Group
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is added triethylamine (1.2 eq).
-
The mixture is cooled to 0 °C, and trimethylsilyl chloride (TMSCl, 1.1 eq) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction mixture is filtered to remove the triethylamine hydrochloride salt, and the filtrate is concentrated under reduced pressure to yield the N,N-bis(trimethylsilyl)-2-amino-5-bromopyridine, which is used in the next step without further purification.
Step 2: Grignard Reagent Formation and Reaction with Acetone
-
To a flask containing magnesium turnings (1.5 eq) under an inert atmosphere, a small crystal of iodine is added.
-
A solution of the protected 2-amino-5-bromopyridine (1.0 eq) in anhydrous THF is added dropwise to initiate the reaction.
-
The reaction mixture is gently refluxed for 2 hours to ensure complete formation of the Grignard reagent.
-
The reaction is cooled to 0 °C, and a solution of anhydrous acetone (1.5 eq) in THF is added dropwise.
-
The mixture is stirred at room temperature for 3 hours.
Step 3: Work-up and Deprotection
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: The Lithiation (Halogen-Metal Exchange) Approach
An alternative to the Grignard reaction is the use of an organolithium reagent to perform a halogen-metal exchange with 2-amino-5-bromopyridine, followed by quenching with acetone. This method can offer advantages in terms of reactivity and reaction conditions.
Mechanistic Considerations and Reactivity
Organolithium reagents are generally more reactive than their Grignard counterparts. This enhanced reactivity can be beneficial, potentially leading to faster reaction times and higher yields. However, it also presents challenges, as organolithiums are also stronger bases and can be less selective. Similar to the Grignard route, the acidic proton of the amino group must be addressed. While direct lithiation of the N-H bond will occur, the subsequent halogen-metal exchange can still proceed, often requiring at least two equivalents of the organolithium reagent. Alternatively, a protecting group strategy can be employed.
Experimental Workflow
The lithiation pathway typically involves a two-step sequence following protection:
Caption: Workflow for the Lithiation Synthesis Route.
Detailed Experimental Protocol (Representative)
Step 1: Protection of the Amino Group (if necessary)
-
While direct lithiation is possible with excess n-BuLi, a more controlled approach involves protection. To a solution of 2-amino-5-bromopyridine (1.0 eq) in THF, di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added.
-
The reaction is stirred at room temperature overnight.
-
The solvent is removed under reduced pressure, and the residue is purified to give the N-Boc protected aminopyridine.
Step 2: Halogen-Metal Exchange and Reaction with Acetone
-
A solution of the (protected) 2-amino-5-bromopyridine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium (1.1 to 2.2 eq, depending on protection) is added dropwise, and the mixture is stirred at this temperature for 1 hour.
-
Anhydrous acetone (1.5 eq) is then added dropwise, and the reaction is stirred for an additional 2 hours at -78 °C.
Step 3: Work-up
-
The reaction is quenched with saturated aqueous ammonium chloride.
-
The mixture is allowed to warm to room temperature and is then extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
Purification by column chromatography provides the final product. If a Boc protecting group was used, an additional deprotection step with an acid like trifluoroacetic acid (TFA) would be necessary.
Comparative Analysis
| Parameter | Grignard Route | Lithiation Route |
| Reagent Reactivity | Moderately reactive, generally good selectivity. | Highly reactive, can lead to side reactions if not controlled. |
| Reaction Conditions | Milder temperatures (reflux for Grignard formation). | Requires cryogenic temperatures (-78 °C) for controlled reaction. |
| Amine Protection | Mandatory to prevent quenching of the Grignard reagent. | Highly recommended for cleaner reactions, though excess alkyllithium can be used. |
| Yield (Representative) | Good to excellent (typically 70-85% based on similar syntheses). | Often higher yields reported for analogous reactions (80-95%). |
| Scalability | Generally considered scalable and cost-effective for industrial applications. | Cryogenic conditions can pose challenges for large-scale production. |
| Potential Side Reactions | Incomplete Grignard formation, Wurtz coupling. | Over-addition, reactions with the solvent (THF) at higher temperatures. |
Conclusion and Recommendations
Both the Grignard and lithiation routes offer viable pathways to this compound from 2-amino-5-bromopyridine.
The Grignard route is a robust and well-understood method. Its primary drawback is the absolute necessity of a protection step for the amino group. However, the reaction conditions are generally milder, and the procedure is often more amenable to large-scale synthesis without the need for specialized cryogenic equipment. This route is recommended for researchers looking for a reliable and scalable synthesis.
The lithiation route can provide higher yields in a shorter reaction time due to the greater reactivity of the organolithium intermediate. The ability to perform the reaction at very low temperatures can also enhance selectivity and minimize certain side reactions. However, the requirement for cryogenic conditions and the handling of highly pyrophoric n-butyllithium may be a limiting factor for some laboratories, particularly for scale-up operations.
The choice between these two synthetic strategies will ultimately depend on the specific requirements of the researcher, including available equipment, desired scale, and optimization priorities. For initial lab-scale synthesis where maximizing yield is the primary goal, the lithiation route may be preferable. For process development and larger-scale production, the Grignard route often presents a more practical and economical option.
References
- Relevant patents and journal articles describing the synthesis of 2-(6-Aminopyridin-3-yl)
- Authoritative sources on Grignard reactions, organolithium chemistry, and protecting group strategies would be included to support the mechanistic claims.
Confirming the Binding Mode of 2-(6-Aminopyridin-3-yl)propan-2-ol: A Biophysical Assay Comparison Guide
For researchers in the vanguard of drug discovery, elucidating the precise binding mode of a novel small molecule is a critical milestone. It is the bedrock upon which successful structure-activity relationship (SAR) studies and lead optimization are built. This guide provides a comprehensive, in-depth comparison of key biophysical assays to definitively confirm the binding mode of 2-(6-aminopyridin-3-yl)propan-2-ol, a compound featuring a 6-aminopyridine scaffold.
While the specific target of this compound may not be publicly documented, its structural motif is prevalent in a class of molecules known to interact with protein kinases. For the purpose of this illustrative guide, we will hypothesize that our compound of interest targets the Epidermal Growth Factor Receptor (EGFR) kinase domain, a well-studied and therapeutically relevant protein. This hypothetical framework will allow us to delve into the practical nuances of each biophysical technique.
Our approach will be multi-tiered, beginning with assays that confirm direct binding and quantify affinity, and progressing to high-resolution techniques that reveal the atomic details of the interaction. This orthogonal strategy ensures a self-validating system, where the results from one method corroborate and build upon the findings of another.
A Strategic Approach to Binding Mode Confirmation
The journey to confirming a binding mode is a systematic process of evidence gathering. Each biophysical technique offers a unique lens through which to view the molecular interaction. By combining these different perspectives, we can construct a high-fidelity model of how this compound engages its target.
Caption: Workflow for an NMR HSQC titration experiment.
III. High-Resolution Structural Determination: X-ray Crystallography and Cryo-EM
The ultimate confirmation of a binding mode comes from a high-resolution 3D structure of the protein-ligand complex. X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are the premier techniques for achieving this. [1][2][3][4]
X-ray Crystallography
X-ray crystallography has long been the gold standard for determining the atomic structures of protein-ligand complexes. [2][3][5]It requires the formation of well-ordered crystals of the complex, which can then be diffracted with X-rays to determine the electron density and, subsequently, the atomic coordinates.
Experimental Protocol: X-ray Crystallography of the EGFR/2-(6-aminopyridin-3-yl)propan-2-ol Complex
-
Crystallization:
-
Co-crystallize the EGFR kinase domain with a saturating concentration of this compound. This involves screening a wide range of crystallization conditions (precipitants, buffers, additives) to find those that yield diffraction-quality crystals.
-
Alternatively, soak pre-formed crystals of apo-EGFR in a solution containing the compound.
-
-
Data Collection:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data and solve the structure using molecular replacement with a known EGFR structure as a search model.
-
Build the model of the protein-ligand complex into the resulting electron density map and refine it to high resolution.
-
-
Analysis:
-
Analyze the final structure to identify the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between this compound and the EGFR kinase domain.
-
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has emerged as a powerful alternative to X-ray crystallography, particularly for large or flexible protein complexes that are difficult to crystallize. [1][6]Recent advances have enabled the determination of high-resolution structures of small protein-ligand complexes as well. [7][8]
Experimental Protocol: Cryo-EM of the EGFR/2-(6-aminopyridin-3-yl)propan-2-ol Complex
-
Sample Preparation:
-
Prepare a solution of the EGFR kinase domain complexed with this compound at an appropriate concentration.
-
-
Grid Preparation and Freezing:
-
Apply a small volume of the sample to an EM grid, blot away the excess liquid, and rapidly plunge-freeze it in liquid ethane to vitrify the sample.
-
-
Data Collection:
-
Collect a large dataset of images of the individual protein particles at cryogenic temperatures using a high-end transmission electron microscope.
-
-
Image Processing and 3D Reconstruction:
-
Perform 2D and 3D classification of the particle images to select for high-quality particles and generate an initial 3D reconstruction.
-
Refine the 3D map to high resolution.
-
-
Model Building and Analysis:
-
Build an atomic model of the EGFR/compound complex into the Cryo-EM density map and analyze the binding interactions.
-
| Technique | Principle | Resolution | Strengths | Challenges |
| X-ray Crystallography | X-ray diffraction from a crystal | Atomic (<3 Å) | Gold standard for high-resolution structures | Requires well-diffracting crystals |
| Cryo-Electron Microscopy | Electron imaging of vitrified particles | Near-atomic to atomic | Does not require crystallization, can study dynamic complexes | Can be challenging for very small proteins, computationally intensive |
Conclusion
Confirming the binding mode of a novel compound like this compound requires a rigorous and multi-faceted biophysical approach. By strategically employing a combination of techniques such as SPR, ITC, NMR, and high-resolution structural methods like X-ray crystallography or Cryo-EM, researchers can build a comprehensive and validated understanding of the molecular interactions driving binding. This detailed knowledge is invaluable for guiding medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties, ultimately accelerating the journey from a promising hit to a viable drug candidate.
References
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Creative Biostructure. (n.d.). Cryo-EM for Protein-Ligand Complexes. Retrieved from [Link]
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Park, H., et al. (2023). High-resolution cryo-EM structures of small protein–ligand complexes near the theoretical size limit. bioRxiv. Retrieved from [Link]
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Pellecchia, M., et al. (2008). NMR studies of protein-ligand interactions. PubMed. Retrieved from [Link]
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Creative Biostructure. (n.d.). NMR for Studying Protein-Ligand Interactions. Retrieved from [Link]
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Angulo, J., & Nieto, P. M. (2011). NMR-based analysis of protein-ligand interactions. PubMed. Retrieved from [Link]
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Park, H., et al. (2023). High-resolution cryo-EM structures of small protein–ligand complexes near the theoretical size limit. ResearchGate. Retrieved from [Link]
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Palmer, R. A., & Niwa, H. (2003). X-ray crystallographic studies of protein-ligand interactions. PubMed. Retrieved from [Link]
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Sato, T., et al. (2023). Protein–Ligand Interaction Analyses with Nuclear Magnetic Resonance Spectroscopy Enhanced by Dissolution Triplet Dynamic Nuclear Polarization. The Journal of Physical Chemistry Letters. Retrieved from [Link]
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Park, H., et al. (2023). High-resolution cryo-EM structures of small protein–ligand complexes near the theoretical size limit. Sciety. Retrieved from [Link]
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Su, H., et al. (2022). Improving Protein–Ligand Interaction Modeling with cryo-EM Data, Templates, and Deep Learning in 2021 Ligand Model Challenge. NIH. Retrieved from [Link]
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Vajdos, F. F., & Varghese, A. H. (2015). Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central. Retrieved from [Link]
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Ribeiro, J. P., & Ortiz-Salmeron, E. (2020). Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy. Springer Nature Experiments. Retrieved from [Link]
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AZoM. (2015). Characterization of Binding Interactions Using Isothermal Titration Calorimetry. Retrieved from [Link]
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Nguyen, T. H., et al. (2018). Bayesian analysis of isothermal titration calorimetry for binding thermodynamics. PLOS One. Retrieved from [Link]
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Rossi, R. P., & Taylor, R. S. (2011). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. NIH. Retrieved from [Link]
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Monti, M., et al. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. PubMed Central. Retrieved from [Link]
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Palmer, R. A., & Niwa, H. (2003). X-ray crystallographic studies of protein–ligand interactions. Portland Press. Retrieved from [Link]
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Peterson, D. L., & Lattman, E. E. (2013). Fitting two- and three-site binding models to isothermal titration calorimetric data. PubMed Central. Retrieved from [Link]
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Palmer, R. A., & Niwa, H. (2003). X-ray crystallographic studies of protein-ligand interactions. ResearchGate. Retrieved from [Link]
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Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
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The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. Retrieved from [Link]
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Rossi, R. P., & Taylor, R. S. (2011). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. ResearchGate. Retrieved from [Link]
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Monti, M., et al. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. Retrieved from [Link]
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Owen, R. L., & Fischer, M. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers. Retrieved from [Link]
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Nie, L., & Zheng, J. (2016). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. Springer Nature Experiments. Retrieved from [Link]
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Nie, L., & Zheng, J. (2016). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. NIH. Retrieved from [Link]
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Jhoti, H., & Williams, G. (2009). Studying protein-ligand interactions using X-ray crystallography. PubMed. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(6-Aminopyridin-3-yl)propan-2-ol
For laboratory professionals engaged in the fast-paced world of drug discovery and development, the integrity of our research is intrinsically linked to the safety and precision of our practices. While the synthesis and application of novel compounds like 2-(6-Aminopyridin-3-yl)propan-2-ol are at the forefront of our work, their responsible disposal is a critical, non-negotiable component of the research lifecycle. This guide provides a detailed, step-by-step operational plan for the proper disposal of this compound, grounding every recommendation in established safety protocols and regulatory standards to ensure the protection of personnel and the environment.
The causality behind these rigorous disposal protocols stems from the chemical nature of the substance. As a derivative of aminopyridine, this compound must be handled with the assumption of hazardous properties, including potential toxicity and irritation. Pyridine and its derivatives are recognized for being harmful if inhaled, ingested, or absorbed through the skin[1]. Therefore, all waste streams containing this compound are to be managed as hazardous chemical waste.
I. Immediate Safety and Hazard Assessment
Core Principles for Safe Handling:
-
Always consult the Safety Data Sheet (SDS) for any chemical before handling and disposal. In its absence, treat the compound as hazardous based on analogous structures[3][4].
-
Personal Protective Equipment (PPE) is non-negotiable. Standard laboratory PPE, including a lab coat, chemical safety goggles, and nitrile gloves, must be worn at all times.
-
Work in a Ventilated Area , preferably within a certified chemical fume hood, to minimize inhalation exposure[3][5].
| Parameter | Guideline & Rationale | Source Analogs |
| Waste Classification | Hazardous Waste. The aminopyridine functional group warrants this classification due to potential toxicity and irritant properties. | Pyridine, 2-(2-Aminopyridin-3-yl)propan-2-ol[1][2] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant. Assumed based on the hazards of a closely related isomer[2]. | 2-(2-Aminopyridin-3-yl)propan-2-ol[2] |
| Container Type | HDPE or Glass. Must be chemically compatible, sealable, and leak-proof to prevent environmental release and ensure safe storage[6][7]. | General Chemical Waste Guidelines |
| Disposal Method | Incineration. High-temperature incineration is an effective method for the complete destruction of pyridine-based compounds[8][9]. | Pyridine Disposal Practices[9] |
II. Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the collection, storage, and disposal of waste containing this compound. Adherence to this workflow is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Step 1: Waste Segregation
Proper segregation at the point of generation is the most critical step in a safe waste management program. Do not mix this waste stream with other, incompatible chemical wastes[4][6].
-
Solid Waste: Collect unused or expired pure compounds, contaminated weigh boats, spatulas, and disposable labware into a dedicated, robust, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container made of a compatible material like glass or high-density polyethylene (HDPE)[1].
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated items in a designated hazardous waste bag or container.
Step 2: Container Labeling
Accurate and clear labeling prevents accidental mixing of incompatible wastes and ensures proper handling by waste management personnel[4].
-
All containers must be clearly labeled with "Hazardous Waste."
-
The full chemical name, "this compound," must be written out.
-
Include the date the waste was first added to the container.
-
Keep a running list of the approximate quantities of waste added.
Step 3: Interim Storage
Store sealed hazardous waste containers in a designated, secure, and well-ventilated waste accumulation area[1].
-
This area should be away from general laboratory traffic.
-
Ensure secondary containment (such as a spill tray) is used to mitigate the impact of any potential leaks[6].
-
Do not store with incompatible materials, particularly strong oxidizing agents or acids[5].
Step 4: Final Disposal
The final disposal of hazardous chemical waste must be conducted through a licensed and approved waste disposal contractor or your institution's Environmental Health and Safety (EHS) office[2].
-
Never dispose of this compound down the drain or in the general trash[10]. The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals[11].
-
Arrange for the collection of the waste in accordance with your institution's established procedures.
-
The recommended disposal method for pyridine-containing waste is high-temperature incineration at a permitted facility[9].
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
III. Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If safe to do so, prevent the spill from spreading. For liquid spills, use an inert absorbent material like vermiculite or sand[1].
-
Personal Protection: Wear appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves, before attempting cleanup.
-
Cleanup: Carefully collect the absorbed material or spilled solid using spark-proof tools and place it into a labeled hazardous waste container[1][12].
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol) and then with soap and water. Collect all cleaning materials as hazardous waste[1].
-
Report: Report the incident to your laboratory supervisor and institutional EHS office, as per your facility's policy.
By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental well-being.
References
- SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management.
- Environmental Marketing Services. (2025, September 15). Effective Lab Chemical Waste Management. Retrieved from Environmental Marketing Services website.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
- Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine.
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- BenchChem. (2025, December). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
- Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- Fisher Scientific. (2023, October 20). Safety Data Sheet: Propan-2-ol.
- Thermo Fisher Scientific. (2009, October 2). Safety Data Sheet: Pyridine.
- Loba Chemie. (n.d.). Pyridine for Synthesis Safety Data Sheet.
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- U.S. Environmental Protection Agency. (n.d.). Aminopyridines.
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Navigating the Safe Handling of 2-(6-Aminopyridin-3-yl)propan-2-ol: A Guide for Laboratory Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Operation, and Disposal of 2-(6-Aminopyridin-3-yl)propan-2-ol.
In the landscape of pharmaceutical research and development, the synthesis and utilization of novel chemical entities are paramount. Among these, aminopyridine derivatives play a crucial role. This guide provides a comprehensive, technically grounded framework for the safe handling of a specific aminopyridine derivative, this compound. As Senior Application Scientists, our goal is to empower you with the knowledge to not only utilize this compound effectively but to do so with the utmost attention to safety and operational excellence. This document moves beyond a simple checklist, delving into the rationale behind each procedural step, thereby fostering a culture of safety and scientific integrity within your laboratory.
Understanding the Hazard Landscape
Before any handling protocols can be established, a thorough understanding of the potential hazards associated with this compound is essential. Based on available safety data, this compound presents the following primary hazards:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Poses a risk of serious damage to the eyes.[1]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1]
While a comprehensive toxicological profile may not be fully elucidated, the precautionary principle dictates that compounds of this nature should be handled with care to minimize exposure. Aminopyridines as a class can exhibit neurological effects, and although this specific derivative's profile is not detailed, it is prudent to handle it with the assumption of potential systemic toxicity.
Table 1: Hazard Identification and GHS Classification
| Hazard Statement | GHS Classification | Source |
| H315: Causes skin irritation | Skin Irritation (Category 2) | AK Scientific, Inc.[1] |
| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | AK Scientific, Inc.[1] |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | AK Scientific, Inc.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale rooted in mitigating the identified hazards.
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 or ANSI Z87.1 standards. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. | Protects against splashes of the compound, which can cause serious eye irritation.[1] |
| Hand Protection | Nitrile or neoprene gloves. It is crucial to consult the glove manufacturer's chemical resistance data for specific breakthrough times. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[2][3] | Provides a critical barrier to prevent skin contact and subsequent irritation.[1] Aminopyridines can potentially be absorbed through the skin.[2] |
| Body Protection | A fully buttoned, flame-resistant laboratory coat should be worn over personal clothing. | Protects the skin on the arms and torso from accidental spills and contamination.[2] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used when handling the powder outside of a certified chemical fume hood or in the event of a spill. The specific type of respirator should be determined by a qualified industrial hygienist based on a risk assessment. | Prevents the inhalation of the compound, which may cause respiratory irritation.[1] |
| Foot Protection | Closed-toe, chemical-resistant shoes must be worn in the laboratory at all times. | Protects the feet from spills and falling objects.[2] |
Operational Plan: From Receipt to Reaction
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow provides a step-by-step guide for its operational use.
Figure 1: A streamlined workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Log the compound into your chemical inventory system.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The storage area should be clearly labeled and access restricted to authorized personnel.
-
-
Preparation and Weighing:
-
All handling of the solid compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]
-
Before use, ensure that all necessary PPE is correctly donned.
-
To prevent static discharge, which can cause fine powders to become airborne, use anti-static tools and equipment.
-
Weigh the desired amount of the compound on a tared weigh boat or paper. Clean any spills on the balance immediately with a damp cloth, ensuring the cloth is disposed of as hazardous waste.
-
-
Dissolution and Reaction:
-
Add the weighed compound to the appropriate solvent in a reaction vessel, still within the chemical fume hood.
-
Ensure that the dissolution process is controlled to prevent splashing.
-
Set up the reaction apparatus in the fume hood, ensuring all joints are secure.
-
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of this compound and any associated contaminated materials is a critical component of laboratory safety and environmental stewardship.
Waste Segregation and Collection
-
Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and contaminated paper towels, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix this waste with other waste streams unless compatibility has been verified.[4]
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Decontamination and Final Disposal
-
Glassware Decontamination: All glassware that has been in contact with the compound should be rinsed with an appropriate solvent (e.g., acetone or ethanol) three times. The rinsate must be collected and disposed of as hazardous liquid waste. Following the rinses, the glassware can be washed using standard laboratory procedures.
-
Spill Management: In the event of a spill, evacuate the immediate area and ensure proper ventilation. Wearing the appropriate PPE, absorb the spill with an inert material such as vermiculite or sand. Collect the absorbed material into a sealed hazardous waste container.
-
Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1][4]
By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research endeavors, ensuring the well-being of yourself, your colleagues, and the environment.
References
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- SD Fine-Chem. 4-aminopyridine Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
